Product packaging for 2,6-Dimethyl-D-tyrosine(Cat. No.:CAS No. 136771-16-9)

2,6-Dimethyl-D-tyrosine

Cat. No.: B1591499
CAS No.: 136771-16-9
M. Wt: 209.24 g/mol
InChI Key: LSNDLIKCFHLFKO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Dimethyl-D-tyrosine is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B1591499 2,6-Dimethyl-D-tyrosine CAS No. 136771-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNDLIKCFHLFKO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@H](C(=O)O)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555897
Record name 2,6-Dimethyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136771-16-9
Record name 2,6-Dimethyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Derivatization of (S)-2',6'-Dimethyltyrosine: A Cornerstone for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2',6'-dimethyltyrosine (Dmt) is a sterically hindered, non-proteinogenic amino acid that has emerged as a critical building block in modern medicinal chemistry. Its incorporation into peptides, particularly those targeting opioid receptors, has been shown to significantly enhance potency, selectivity, and metabolic stability. The strategic placement of two methyl groups on the phenolic ring of tyrosine introduces conformational constraints that profoundly influence peptide backbone structure and receptor-ligand interactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing (S)-2',6'-dimethyltyrosine and its key derivatives. We will delve into the mechanistic rationale behind various synthetic approaches, offer detailed, field-proven experimental protocols, and explore the structure-activity relationships that underscore the importance of this unique amino acid in contemporary drug discovery.

The Significance of Steric Hindrance: Why 2',6'-Dimethyltyrosine?

The introduction of unnatural amino acids is a powerful strategy to modulate the pharmacological properties of peptides, moving them from transient biological messengers to viable therapeutic candidates.[1][2] (S)-2',6'-dimethyltyrosine, in particular, has garnered significant attention for its ability to overcome many of the inherent limitations of natural peptide ligands.[3][4]

The two methyl groups flanking the hydroxyl group on the tyrosine ring exert a significant steric effect, which leads to several advantageous properties:

  • Conformational Rigidity: The bulky methyl groups restrict the rotational freedom around the chi (χ) angles of the amino acid side chain. This pre-organization of the side chain can lead to a more favorable binding entropy upon interaction with a receptor.[5][6]

  • Enhanced Receptor Affinity and Selectivity: The constrained conformation often results in a better "fit" within the binding pocket of a target receptor, leading to increased affinity and, in many cases, improved selectivity for a specific receptor subtype.[4][7] This is particularly well-documented for opioid receptors, where Dmt-containing peptides often exhibit superior potency.[7]

  • Increased Metabolic Stability: The steric hindrance provided by the methyl groups can shield the peptide backbone from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide drug.

The profound impact of Dmt is exemplified in the development of potent and selective opioid receptor modulators. The replacement of the N-terminal tyrosine with Dmt in various opioid peptides has been a key strategy in the design of novel analgesics with improved side-effect profiles.[8]

Core Synthetic Strategies for (S)-2',6'-Dimethyltyrosine

The asymmetric synthesis of (S)-2',6'-dimethyltyrosine presents a significant challenge due to the steric hindrance around the benzylic position. Several innovative methods have been developed to overcome this hurdle, each with its own set of advantages and limitations. This section will provide a detailed examination of three prominent and effective strategies.

Asymmetric Alkylation of a Chiral Nickel(II) Complex of a Glycine Schiff Base

This classical yet robust method relies on the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent. The use of a Ni(II) complex of a Schiff base derived from glycine and a chiral amine provides a rigid framework that effectively controls the facial selectivity of the incoming electrophile.[9][10][11]

Causality Behind Experimental Choices:

  • The Ni(II) Complex: The planar geometry of the Ni(II) complex locks the conformation of the glycine Schiff base, exposing one face of the enolate to alkylation while shielding the other.

  • The Chiral Auxiliary: Chiral auxiliaries such as (S)-o-[N-(N-benzylprolyl)amino]benzophenone (BPB) are commonly employed. The bulky nature and defined stereochemistry of the auxiliary create a chiral environment that dictates the stereochemical outcome of the alkylation.[9]

  • The Electrophile: A key precursor for this synthesis is a reactive benzyl bromide derivative, 4'-benzyloxy-2',6'-dimethylbenzyl bromide. The benzyloxy group serves as a protected form of the phenolic hydroxyl group of tyrosine.

Experimental Protocol: Asymmetric Synthesis via Ni(II) Complex

Step 1: Synthesis of 4'-Benzyloxy-2',6'-dimethylbenzyl bromide

A reliable method for the synthesis of this key electrophile is crucial. While various methods exist, a common approach involves the bromination of the corresponding benzyl alcohol.[12]

  • Materials: 4-Benzyloxy-2,6-dimethylbenzyl alcohol, N-Bromosuccinimide (NBS), Triphenylphosphine (PPh₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-benzyloxy-2,6-dimethylbenzyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-bromosuccinimide (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4'-benzyloxy-2',6'-dimethylbenzyl bromide.

Step 2: Asymmetric Alkylation

  • Materials: Ni(II) complex of the Schiff base of glycine and (S)-o-[N-(N-benzylprolyl)amino]benzophenone, 4'-Benzyloxy-2',6'-dimethylbenzyl bromide, Potassium hydroxide (powdered), Acetonitrile, Toluene.

  • Procedure:

    • To a stirred suspension of the Ni(II) complex (1.0 eq) in a mixture of acetonitrile and toluene, add powdered potassium hydroxide (10 eq).

    • Add a solution of 4'-benzyloxy-2',6'-dimethylbenzyl bromide (1.5 eq) in acetonitrile.

    • Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).

    • After the reaction is complete, filter the mixture and wash the solid with DCM.

    • Concentrate the filtrate under reduced pressure.

    • The crude product, the diastereomeric Ni(II) complex of the alkylated glycine, can be purified by column chromatography.

Step 3: Hydrolysis and Deprotection

  • Materials: Diastereomerically pure Ni(II) complex, 6N Hydrochloric acid, Dowex 50WX8 resin.

  • Procedure:

    • Suspend the purified Ni(II) complex in 6N HCl and heat at reflux for 6-8 hours.

    • Cool the reaction mixture and filter to remove the chiral auxiliary.

    • Concentrate the filtrate, redissolve in water, and apply to a Dowex 50WX8 ion-exchange column (H⁺ form).

    • Wash the column with water to remove any remaining impurities.

    • Elute the amino acid with a dilute ammonium hydroxide solution.

    • Concentrate the fractions containing the product to obtain (S)-2',6'-dimethyltyrosine.

Asymmetric_Alkylation_Workflow

Asymmetric Hydrogenation of a Dehydroamino Acid Precursor

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for establishing chirality. In the context of (S)-2',6'-dimethyltyrosine synthesis, this approach involves the hydrogenation of a prochiral α,β-dehydroamino acid precursor in the presence of a chiral transition metal catalyst.

Causality Behind Experimental Choices:

  • The Dehydroamino Acid Precursor: The synthesis of the dehydroamino acid is a critical step. A common route involves the condensation of an N-acylglycine derivative with a suitable benzaldehyde.

  • The Chiral Catalyst: Chiral rhodium and ruthenium complexes with chiral phosphine ligands (e.g., DIPAMP, BINAP) are frequently used. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the addition of hydrogen to one face of the double bond with high enantioselectivity.[13]

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of the Dehydroamino Acid Precursor

  • Materials: 4-Hydroxy-2,6-dimethylbenzaldehyde, N-Acetylglycine, Acetic anhydride, Sodium acetate.

  • Procedure:

    • A mixture of 4-hydroxy-2,6-dimethylbenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.5 eq) in acetic anhydride (5-10 volumes) is heated at reflux for 2-4 hours.

    • Cool the reaction mixture and pour it into ice water.

    • The precipitated product, (Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)acrylic acid, is collected by filtration, washed with water, and dried.

Step 2: Asymmetric Hydrogenation

  • Materials: (Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)acrylic acid, Chiral rhodium catalyst (e.g., [Rh(COD)(R,R-DIPAMP)]BF₄), Methanol, Hydrogen gas.

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve the dehydroamino acid precursor (1.0 eq) in degassed methanol.

    • Add the chiral rhodium catalyst (0.01-0.05 mol%).

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature for 12-24 hours.

    • Release the pressure and remove the solvent under reduced pressure.

    • The crude N-acetyl-(S)-2',6'-dimethyltyrosine is then subjected to hydrolysis to remove the acetyl group.

Step 3: Hydrolysis

  • Materials: N-acetyl-(S)-2',6'-dimethyltyrosine, 6N Hydrochloric acid.

  • Procedure:

    • Reflux the N-acetylated amino acid in 6N HCl for 4-6 hours.

    • Cool the solution and concentrate it under reduced pressure.

    • The resulting (S)-2',6'-dimethyltyrosine hydrochloride can be neutralized to obtain the free amino acid.

Asymmetric_Hydrogenation_Workflow

Microwave-Assisted Negishi Coupling

For a more rapid and efficient synthesis, particularly for Boc-protected (S)-2',6'-dimethyltyrosine, the microwave-assisted Negishi coupling has emerged as a powerful tool.[3][14][15][16][17][18] This palladium-catalyzed cross-coupling reaction joins an organozinc reagent with an organic halide.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Microwave heating can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating.[19]

  • The Organozinc Reagent: An organozinc reagent is prepared in situ from a suitable precursor, typically an iodinated amino acid derivative like Boc-L-iodoalanine methyl ester.

  • The Aryl Halide: The coupling partner is an appropriately substituted aryl iodide, such as 3,5-dimethyl-4-iodophenol.

  • The Palladium Catalyst and Ligand: A combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos) is crucial for an efficient catalytic cycle.[14]

Experimental Protocol: Microwave-Assisted Negishi Coupling for Boc-(S)-2',6'-dimethyltyrosine

Step 1: Preparation of the Organozinc Reagent

  • Materials: Boc-L-iodoalanine methyl ester, Zinc dust, Iodine (catalytic), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Activate zinc dust by stirring with a catalytic amount of iodine in DMF until the color of iodine disappears.

    • Add a solution of Boc-L-iodoalanine methyl ester in DMF to the activated zinc.

    • Stir the mixture at room temperature for 1-2 hours to form the organozinc reagent.

Step 2: Microwave-Assisted Negishi Coupling

  • Materials: The freshly prepared organozinc reagent, 3,5-Dimethyl-4-iodophenol, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), SPhos, DMF.

  • Procedure:

    • In a microwave reactor vessel, combine the solution of the organozinc reagent with 3,5-dimethyl-4-iodophenol (1.2 eq), Pd₂(dba)₃ (0.05 eq), and SPhos (0.1 eq) in DMF.

    • Seal the vessel and irradiate in a microwave reactor at a set temperature (e.g., 110 °C) for a specified time (e.g., 30-60 minutes).

    • After cooling, the reaction mixture is typically purified directly by flash column chromatography to yield Boc-(S)-2',6'-dimethyltyrosine methyl ester.

Step 3: Saponification

  • Materials: Boc-(S)-2',6'-dimethyltyrosine methyl ester, Lithium hydroxide, Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the methyl ester in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide (2-3 eq) and stir at room temperature for 1-2 hours.

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution with 1N HCl to pH 3-4 and extract with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford Boc-(S)-2',6'-dimethyltyrosine.

Negishi_Coupling_Workflow

Synthetic Route Advantages Disadvantages Key Considerations
Asymmetric Alkylation via Ni(II) Complex Well-established, high diastereoselectivity, recyclable chiral auxiliary.Stoichiometric use of the chiral auxiliary, multi-step process, potential for heavy metal contamination.Purity of the chiral auxiliary is critical for high enantiomeric excess.
Asymmetric Hydrogenation Atom-economical, high enantioselectivity, catalytic use of the chiral source.Requires specialized high-pressure hydrogenation equipment, synthesis of the dehydroamino acid precursor can be challenging.Choice of chiral ligand is crucial for achieving high ee.
Microwave-Assisted Negishi Coupling Rapid reaction times, often high yields, suitable for library synthesis.Requires a microwave reactor, organozinc reagents can be sensitive, palladium catalysts can be expensive.Anhydrous and inert conditions are important for the formation and coupling of the organozinc reagent.

Synthesis of Key Derivatives for Peptide Chemistry

The utility of (S)-2',6'-dimethyltyrosine is fully realized when it is incorporated into peptides. To achieve this, the amino acid must be appropriately protected for use in solid-phase peptide synthesis (SPPS). The most common protecting group for the α-amino group in modern SPPS is the fluorenylmethyloxycarbonyl (Fmoc) group.

Synthesis of Fmoc-(S)-2',6'-dimethyltyrosine

The introduction of the Fmoc group is a straightforward procedure, typically performed on the free amino acid.

Experimental Protocol: Fmoc Protection

  • Materials: (S)-2',6'-dimethyltyrosine, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), Sodium bicarbonate, 1,4-Dioxane, Water.

  • Procedure:

    • Dissolve (S)-2',6'-dimethyltyrosine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

    • Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise to the stirred amino acid solution at room temperature.

    • Stir the reaction mixture overnight at room temperature.

    • Pour the reaction mixture into ice-cold water and acidify to pH 2 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or flash column chromatography to yield pure Fmoc-(S)-2',6'-dimethyltyrosine.

Other Derivatives

The synthetic methodologies described for (S)-2',6'-dimethyltyrosine can be adapted to produce a variety of other 2',6'-disubstituted tyrosine analogs. For example, by using different Grignard reagents in a modified Negishi coupling or alternative benzyl bromides in the Ni(II) complex alkylation, derivatives such as (S)-2',6'-diethyltyrosine or (S)-2',6'-diisopropyltyrosine can be synthesized. These analogs allow for a systematic exploration of the steric requirements at the ortho positions of the tyrosine ring and their impact on biological activity.

Mechanistic Insights and Structure-Activity Relationships

The profound effects of incorporating Dmt into peptides are rooted in its influence on peptide conformation and receptor interaction. The steric bulk of the two methyl groups forces the peptide backbone to adopt a more rigid conformation, which can pre-organize the key pharmacophoric elements for optimal receptor binding.

X-ray crystallography and NMR studies of Dmt-containing peptides have revealed that the dimethyl substitution can induce specific turn structures in the peptide backbone, which may be crucial for high-affinity binding. Furthermore, the hydrophobic nature of the methyl groups can lead to favorable van der Waals interactions within the receptor's binding pocket, contributing to the overall binding energy.

In the context of opioid receptors, the Dmt residue is thought to mimic the conformation of the endogenous ligand, enkephalin, more effectively than tyrosine itself. This "bioactive conformation" hypothesis explains the often-dramatic increase in potency observed upon Dmt substitution.

Conclusion and Future Perspectives

(S)-2',6'-dimethyltyrosine is a testament to the power of unnatural amino acids in modern drug discovery. The synthetic routes outlined in this guide provide a robust toolkit for accessing this valuable building block and its derivatives. The continued exploration of novel synthetic methodologies, particularly those that are more efficient and environmentally benign, will further facilitate the widespread use of Dmt in peptide-based therapeutics. As our understanding of receptor biology deepens, the rational design of peptides incorporating sterically constrained amino acids like (S)-2',6'-dimethyltyrosine will undoubtedly lead to the development of next-generation therapies with enhanced efficacy and safety profiles. The principles and protocols detailed herein offer a solid foundation for researchers to harness the unique properties of this remarkable amino acid in their own drug discovery endeavors.

References

2,6-Dimethyl-D-tyrosine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Dimethyl-D-tyrosine: Structure, Properties, and Application in Peptide Chemistry

Introduction

This compound (Dmt) is a synthetically modified, non-proteinogenic amino acid that has garnered significant attention in the field of medicinal chemistry and drug development. As a D-amino acid analog of L-tyrosine, it possesses unique structural and chemical properties that make it a valuable tool for designing peptides with enhanced stability, receptor affinity, and specific pharmacological profiles. This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a particular focus on its role in the development of opioid receptor ligands.

Chemical Structure and Properties

The defining feature of this compound is the presence of two methyl groups on the aromatic ring of the tyrosine side chain, at the ortho positions relative to the hydroxyl group. This seemingly simple modification has profound implications for the molecule's overall properties.

Structural Conformation

The two methyl groups on the phenolic ring of Dmt sterically hinder the rotation around the Cβ-Cγ bond of the side chain. This restricted rotation significantly influences the conformational flexibility of the amino acid and, by extension, any peptide into which it is incorporated. This conformational constraint is a key factor in its ability to modulate the binding affinity and selectivity of peptides for their target receptors.

Physicochemical Properties

The addition of the two methyl groups also alters the physicochemical properties of the tyrosine side chain. The increased lipophilicity can enhance the ability of Dmt-containing peptides to cross cellular membranes, including the blood-brain barrier, which is a critical consideration in the development of centrally acting drugs.

Table 1: Comparison of Physicochemical Properties

PropertyTyrosine2,6-Dimethyl-tyrosine
Molecular FormulaC9H11NO3C11H15NO3
Molecular Weight181.19 g/mol 209.24 g/mol
ChiralityL- or D-L- or D-
Key FeaturePhenolic hydroxyl groupTwo ortho-methyl groups on the phenolic ring

Synthesis and Incorporation into Peptides

The synthesis of this compound and its subsequent incorporation into peptide chains are critical steps in the development of novel peptide-based therapeutics.

Synthesis of the Monomer

The synthesis of this compound is a multi-step process that is not commercially widespread, often requiring custom synthesis. The starting material is typically a commercially available precursor that undergoes a series of reactions to introduce the dimethyl groups onto the aromatic ring and establish the correct stereochemistry at the alpha-carbon.

Solid-Phase Peptide Synthesis (SPPS)

Once the protected Dmt monomer is obtained, it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. The general workflow for SPPS is outlined below.

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle resin Resin Support deprotection Fmoc Deprotection (e.g., Piperidine in DMF) resin->deprotection 1. wash1 Wash deprotection->wash1 activation Amino Acid Activation (e.g., HBTU/DIEA) coupling Coupling of Fmoc-Dmt-OH activation->coupling 3. wash2 Wash coupling->wash2 capping Optional Capping (e.g., Acetic Anhydride) wash3 Wash capping->wash3 wash1->activation 2. wash2->capping 4. wash3->deprotection Repeat for next amino acid cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) wash3->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification characterization Characterization (e.g., Mass Spectrometry) purification->characterization

Figure 1: Generalized workflow for the incorporation of Fmoc-protected this compound into a peptide sequence using solid-phase peptide synthesis.

Experimental Protocol: Incorporation of Dmt into a Peptide

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.

  • Washing: The resin is washed thoroughly with DMF to remove excess piperidine and by-products.

  • Amino Acid Activation: The carboxylic acid of the incoming Fmoc-2,6-dimethyl-D-tyrosine is activated using a coupling reagent (e.g., HBTU) in the presence of a base (e.g., DIEA).

  • Coupling: The activated Dmt is added to the resin, allowing it to couple with the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is again washed with DMF to remove unreacted reagents.

  • Repeat: Steps 2-6 are repeated for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery: The Case of Opioid Receptor Ligands

The unique properties of this compound have been particularly impactful in the field of opioid receptor research. The conformational constraints imposed by the dimethyl groups have been exploited to design highly potent and selective ligands for the different opioid receptor subtypes (μ, δ, and κ).

Dmt in δ-Opioid Receptor Agonists

One of the most well-known applications of Dmt is in the design of δ-opioid receptor agonists. The incorporation of Dmt at the first position of the enkephalin-derived peptide, H-Tyr-Tic-Phe-Phe-OH (TIPP), where Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, resulted in a significant increase in δ-receptor affinity and selectivity. The Dmt-Tic pharmacophore is a cornerstone in the development of potent and selective δ-opioid receptor ligands.

Impact on Receptor Binding and Signaling

The restricted rotation of the Dmt side chain is thought to pre-organize the peptide into a conformation that is optimal for binding to the target receptor. This "bioactive conformation" reduces the entropic penalty of binding, leading to higher affinity. Furthermore, the specific orientation of the phenolic hydroxyl group, which is crucial for interaction with the receptor, is maintained in a favorable position.

Dmt_Interaction cluster_peptide Dmt-Containing Peptide cluster_outcome Result dmt This compound (Dmt) peptide_backbone Peptide Backbone receptor Opioid Receptor Binding Pocket dmt->receptor Conformationally Restricted Side Chain Interaction peptide_backbone->receptor Backbone Interactions high_affinity Increased Binding Affinity receptor->high_affinity selectivity Enhanced Receptor Selectivity receptor->selectivity

Figure 2: Conceptual diagram illustrating how the conformationally restricted side chain of Dmt enhances binding affinity and selectivity for its target receptor.

Conclusion

This compound is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its unique structural features, particularly the sterically hindered side chain, provide a means to control peptide conformation, leading to enhanced biological activity and selectivity. The successful application of Dmt in the development of opioid receptor ligands serves as a prime example of its potential. As our understanding of peptide-receptor interactions continues to grow, it is likely that this and other modified amino acids will play an increasingly important role in the design of next-generation peptide therapeutics.

An In-Depth Technical Guide to 2,6-Dimethyl-D-tyrosine: Properties, Synthesis, and Applications in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the use of non-canonical amino acids (ncAAs) has become a cornerstone strategy for optimizing the therapeutic properties of peptide-based agents. Among these, 2,6-Dimethyl-D-tyrosine, a synthetic derivative of the natural amino acid D-tyrosine, stands out for its unique structural attributes. The introduction of two methyl groups onto the phenolic ring of tyrosine imparts significant steric hindrance, a feature that researchers exploit to modulate peptide conformation, enhance receptor affinity, and improve metabolic stability. This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, sourcing, synthesis, and its critical role in the rational design of novel therapeutics, particularly in the field of opioid receptor modulation.

Part 1: Physicochemical Properties and Identification

The defining characteristic of this compound is the presence of methyl groups ortho to the hydroxyl group on the aromatic side chain. This substitution sterically restricts the rotation of the side chain and can influence intramolecular and intermolecular interactions, such as hydrogen bonding and pi-stacking, which are critical for molecular recognition at biological targets.

PropertyValueSource
CAS Number 136771-16-9[1]
Molecular Formula C₁₁H₁₅NO₃[1]
Molecular Weight 209.24 g/mol [1]
IUPAC Name (2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acidN/A
Synonyms D-Tyr(2,6-DiCH₃)-OH, H-D-Tyr(2,6-DiCH₃)-OH[1]
Storage Conditions 2 - 8 °C[1]

Note: It is crucial to distinguish between the different stereoisomers and racemic mixtures. The L-isomer, 2,6-Dimethyl-L-tyrosine (Dmt), has a CAS number of 123715-02-6[2][3]. The racemic mixture, 2,6-Dimethyl-D,L-tyrosine, is identified by CAS number 81806-45-3[4]. This guide focuses specifically on the D-enantiomer.

Part 2: Sourcing and Availability

This compound is a specialized chemical primarily used in research and pharmaceutical development. It is available from several reputable chemical suppliers, often with the amino group protected to facilitate its use in peptide synthesis.

Key Suppliers:

  • Chem-Impex: Offers D-2,6-Dimethyltyrosine and its Fmoc-protected derivative (Fmoc-D-Tyr(2,6-DiCH₃)-OH, CAS 854300-32-6)[1][5].

  • Apollo Scientific: Provides 2,6-Dimethyl-L-tyrosine and likely has access to the D-isomer upon request[3].

  • Amerigo Scientific: Lists 2,6-Dimethyl-L-tyrosine and serves as a distributor for specialized biochemicals[6].

  • BOC Sciences: A trader and supplier of various chemical products, including amino acid derivatives[7].

When sourcing this compound, it is essential to specify the required stereochemistry (D-form) and protecting group (e.g., Fmoc or Boc), as these are critical for its application in solid-phase peptide synthesis (SPPS). The Fmoc-protected version is particularly common for modern peptide synthesis protocols[5].

Part 3: Overview of Synthetic Strategies

The synthesis of sterically hindered amino acids like 2,6-Dimethyl-tyrosine is a non-trivial challenge. The cost and complexity of its synthesis have historically hampered its widespread availability[8][9][10]. However, several efficient methods have been developed, primarily for the L-isomer, which can be adapted for the D-isomer through the use of appropriate chiral auxiliaries or starting materials.

Key Synthetic Approaches:

  • Palladium-Catalyzed C-H Functionalization: This modern approach allows for the direct ortho-dimethylation of tyrosine derivatives. It represents a highly efficient method for preparing this synthetically important building block without racemization at the chiral center[11].

  • Microwave-Assisted Negishi Coupling: A rapid, three-step synthesis has been reported for Boc-protected 2',6'-dimethyl-l-tyrosine, utilizing a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step. This method significantly expedites the production of the amino acid[8][9][10].

  • Asymmetric Synthesis via Chiral Glycine Equivalent: An established method involves the alkylation of a chiral nickel(II)-complex of a glycine Schiff base. This technique allows for the asymmetric synthesis of enantiomerically pure 2',6'-dimethyltyrosine and is attractive for multi-gram scale preparation due to the use of inexpensive reagents and a recyclable chiral auxiliary[12].

Part 4: Core Application in Drug Development - Opioid Receptor Modulation

The primary application of 2,6-dimethyltyrosine, particularly the L-isomer (Dmt), is in the design of synthetic opioid peptides. The N-terminal tyrosine residue is a critical pharmacophore for all opioid peptides, as its phenolic hydroxyl group and protonated amine are essential for binding to opioid receptors. By replacing the native tyrosine with the sterically bulky 2,6-dimethyltyrosine, medicinal chemists can fine-tune the pharmacological profile of a peptide.

Mechanistic Insights:

  • Enhanced Receptor Affinity and Selectivity: The dimethyl groups restrict the conformational freedom of the tyrosine side chain. This "pre-organization" can lock the peptide into a bioactive conformation that is more favorable for binding to a specific opioid receptor subtype (μ, δ, or κ), thereby increasing both affinity and selectivity[8][13].

  • Increased Bioactivity and Potency: Opioid peptides featuring this residue at the N-terminus often display superior potency compared to their natural counterparts[8][10]. For example, Dmt-substituted analogs of endomorphin-2 and morphiceptin show high affinity for μ-opioid receptors and remarkable antinociceptive activity[14].

  • Improved Metabolic Stability: The methyl groups can shield the peptide backbone from enzymatic degradation, leading to a longer biological half-life and prolonged in vivo effects[14].

G cluster_0 Standard Peptide-Receptor Interaction cluster_1 Enhanced Interaction with Dmt Peptide Peptide with Native Tyrosine Receptor Opioid Receptor Binding Pocket Peptide->Receptor Flexible Binding (Moderate Affinity) DmtPeptide Peptide with This compound (Dmt) Receptor_Enhanced Opioid Receptor Binding Pocket DmtPeptide->Receptor_Enhanced Conformationally Constrained Binding (High Affinity & Selectivity) Stability Stability DmtPeptide->Stability Increased Metabolic Stability SPPS_Workflow start Start: Fmoc-Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 4. Coupling Reaction (2-4 hours) wash1->coupling activation 3. Activate Fmoc-D-Tyr(2,6-DiMe)-OH (HATU/DIPEA in DMF) activation->coupling kaiser 5. Kaiser Test coupling->kaiser wash2 6. DMF Wash kaiser->wash2 Negative (Yellow) double_couple Re-couple (Repeat steps 3-4) kaiser->double_couple Positive (Blue) next_cycle Continue to Next Amino Acid wash2->next_cycle double_couple->coupling

References

biological activity of 2,6-Dimethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2,6-Dimethyl-Tyrosine Isomers

Abstract

This technical guide provides a comprehensive analysis of the biological activity of 2,6-dimethyl-tyrosine, with a primary focus on the extensively studied L-isomer (2,6-Dimethyl-L-tyrosine, Dmt) and a predictive assessment of the D-isomer based on established principles of stereochemistry in biological systems. 2,6-Dimethyl-L-tyrosine has emerged as a critical non-natural amino acid in the field of medicinal chemistry, particularly in the development of synthetic opioid peptides. Its incorporation in place of the native N-terminal tyrosine residue often leads to significant enhancements in receptor affinity, functional potency, and metabolic stability.[1][2] This guide will dissect the structural basis for these enhancements, detail its pharmacological effects on opioid receptors, provide validated experimental protocols for its characterization, and discuss its synthesis and application in drug development. In contrast, direct research on 2,6-Dimethyl-D-tyrosine is virtually absent from peer-reviewed literature. We will address this data gap by explaining the fundamental principles of stereoselectivity at opioid receptors and related enzymatic pathways, providing a scientifically grounded rationale for its predicted biological profile.

Part 1: The Principle of Stereoselectivity: The Case of the D-Isomer

A foundational principle in pharmacology is that of stereoselectivity: the ability of biological systems, particularly receptors and enzymes, to interact preferentially with one stereoisomer over another. This is analogous to a left-handed glove fitting a left hand far better than a right hand. The amino acid building blocks of endogenous peptides are exclusively in the L-configuration, and their receptors have evolved to recognize and bind these L-isomers with high specificity.

Direct experimental data on this compound is scarce. However, its biological activity, or lack thereof, can be inferred from studies on its parent compound, D-tyrosine. Research has shown that D-tyrosine not only fails to substitute for L-tyrosine in biological processes but can also induce antinutritional or toxic effects by interfering with L-amino acid metabolism.[3] For instance, D-tyrosine does not have the sparing effect on L-phenylalanine that L-tyrosine does and can depress weight gain in animal models.[3]

Furthermore, enzymes involved in amino acid metabolism exhibit high stereospecificity. Tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines, specifically acts on L-tyrosine.[4][5] It is therefore highly probable that this compound would be a poor substrate and likely an inactive inhibitor for this enzyme. This principle of stereoselectivity strongly suggests that this compound would exhibit significantly lower affinity and functional activity at opioid receptors compared to its L-isomer counterpart.

Part 2: 2,6-Dimethyl-L-Tyrosine (Dmt): A Keystone in Opioid Peptide Modification

The unnatural amino acid 2′,6′-dimethyl-L-tyrosine (Dmt) has become an invaluable tool for medicinal chemists.[6] When substituted for the N-terminal L-tyrosine in opioid peptides, Dmt frequently enhances affinity for the mu (μ) and delta (δ) opioid receptors, modulates selectivity, and increases enzymatic stability, leading to more potent and longer-lasting analgesic effects.[1][7][8]

Mechanism of Enhanced Biological Activity

The enhanced activity of Dmt-containing peptides stems from the steric hindrance imposed by the two methyl groups on the phenolic ring. This modification serves two primary purposes:

  • Conformational Rigidity: The methyl groups restrict the rotational freedom of the tyrosine side chain. This pre-organizes the pharmacophore into a conformation that is more favorable for binding to the opioid receptor, reducing the entropic penalty of binding and thus increasing affinity.

  • Enzymatic Shielding: The methyl groups act as a shield, protecting the peptide from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus. This increased stability extends the half-life of the peptide in vivo, contributing to a prolonged duration of action.[8][9]

The diagram below illustrates the structural modification from the native L-Tyrosine to 2,6-Dimethyl-L-tyrosine within a peptide sequence.

Caption: Structural comparison of a native vs. Dmt-modified opioid peptide.

Pharmacological Profile: Receptor Binding and Functional Activity

The substitution of Tyr with Dmt can dramatically alter the pharmacological profile of a peptide. The effect is context-dependent, varying with the peptide backbone and the receptor subtype. For instance, in some selective δ agonists, replacing Dmt with Tyr can convert the molecule into a potent δ antagonist.[6][10]

Table 1: Comparative Pharmacological Data of Dmt-Modified vs. Native Peptides

Compound IDStructureReceptor Affinity Ki (nM) (δ)Receptor Affinity Ki (nM) (μ)Functional Activity (MVD, δ)Functional Activity (GPI, μ)Reference
1 H-Dmt-Tic-Asp-Bid0.4453.9IC50 = 0.12 nM (agonist)IC50 = 1724 nM (agonist)[6]
3 H-Tyr-Tic-Asp-Bid0.177683.9pA2 = 8.85 (antagonist)-[6]
4 H-Dmt-Tic-Gly-Bid0.0350.50IC50 = 0.13 nM (agonist)IC50 = 26.92 nM (agonist)[6]
6 H-Tyr-Tic-Gly-Bid0.91366.9IC50 = 50.1 nM (agonist)>10000 nM[6]
7 [Dmt1]Deltorphin B0.0888.8IC50 = 0.32 nM (agonist)IC50 = 2.9 nM (agonist)[6]
9 Deltorphin B (Tyr1)0.138258.4IC50 = 0.53 nM (agonist)IC50 = 25.3 nM (agonist)[6]

Note: MVD (mouse vas deferens) assay is specific for δ-opioid receptor bioactivity. GPI (guinea pig ileum) assay is specific for μ-opioid receptor bioactivity. A low IC50 indicates high agonist potency, while a high pA2 indicates high antagonist potency.

Applications in Drug Development

The unique properties of Dmt have made it a cornerstone in the design of novel therapeutics, primarily analgesics with improved profiles. By enhancing potency and duration of action, Dmt allows for lower effective doses.[1] Furthermore, Dmt is a key component of the Dmt-Tic pharmacophore, which is widely used to create potent delta opioid receptor antagonists.[1] The development of dual MOP/NOP (mu-opioid/nociceptin) receptor ligands, a promising strategy for safer analgesics, has also utilized Dmt substitutions to achieve the desired dual activity.[9]

Part 3: Synthesis and Experimental Characterization

Synthesis of Boc-2′,6′-dimethyl-L-tyrosine

The availability of Dmt is crucial for its use in peptide synthesis. While initially hampered by difficult and costly synthesis, more efficient methods have been developed.[11] A common modern approach involves a microwave-assisted Negishi coupling, which provides a rapid and high-yield route to the Boc-protected form of Dmt, ready for solid-phase peptide synthesis.[1][2]

G A Boc-L-3-iodoalanine methyl ester C Negishi Coupling (Microwave, Pd catalyst) A->C B 2,6-dimethyl-4- (methoxymethoxy)phenylzinc chloride B->C D Protected Dmt Intermediate C->D Key C-C bond formation E Saponification (LiOH) D->E F Boc-2',6'-dimethyl-L-tyrosine E->F Final Product

Caption: Simplified workflow for the synthesis of Boc-Dmt.

Experimental Protocols

This protocol determines the affinity (Ki) of a test compound for a specific opioid receptor subtype. It is a self-validating system when run with appropriate positive and negative controls.

Causality: The principle is competitive displacement. A radiolabeled ligand with known high affinity for the receptor is incubated with a receptor source (e.g., cell membranes). The test compound is added at varying concentrations, and its ability to displace the radioligand is measured. High displacement at low concentrations indicates high affinity.

Methodology:

  • Preparation: Prepare cell membrane homogenates from cells expressing the desired opioid receptor (μ, δ, or κ).

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane homogenate (50-100 μg protein).

    • Radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ).

    • Varying concentrations of the Dmt-peptide (test ligand).

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Controls:

    • Total Binding: Reaction mixture without any competing ligand.

    • Non-specific Binding (NSB): Reaction mixture with a high concentration of a non-radiolabeled, potent opioid (e.g., naloxone) to saturate all specific binding sites.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove residual unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test ligand.

    • Use non-linear regression (e.g., a one-site fit) to determine the IC50 value (the concentration of test ligand that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

This protocol determines the functional potency (agonist or antagonist) of a compound at the μ-opioid receptor.

Causality: The guinea pig ileum (GPI) is rich in μ-opioid receptors. When stimulated by an agonist, these receptors inhibit acetylcholine release, causing a reduction in electrically induced muscle contractions. An antagonist will block this effect.

Methodology:

  • Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Krebs buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Stimulation: Apply electrical field stimulation to induce regular, twitch-like contractions. Record the amplitude of these contractions using an isometric force transducer.

  • Agonist Testing:

    • Once contractions are stable, add the Dmt-peptide to the organ bath in a cumulative, concentration-dependent manner.

    • Record the percentage inhibition of the twitch response at each concentration.

    • Plot the percentage inhibition against the log concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

  • Antagonist Testing:

    • Incubate the tissue with a fixed concentration of the test compound for a set period.

    • Generate a dose-response curve for a known μ-agonist (e.g., DAMGO) in the presence of the test compound.

    • A parallel rightward shift in the agonist's dose-response curve indicates competitive antagonism.

    • Calculate the pA₂ value, which represents the negative log of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

Conclusion

The study of 2,6-dimethyl-tyrosine provides a stark example of the importance of stereochemistry in drug design. The L-isomer, Dmt, is a powerful and widely utilized tool for enhancing the pharmacological properties of opioid peptides, offering increased receptor affinity, potency, and metabolic stability.[7][12] Its mechanism, rooted in conformational constraint and enzymatic shielding, is well-understood, and its application has led to the development of novel analgesic candidates.[1][8]

Conversely, its enantiomer, this compound, remains an unexplored entity. Based on the fundamental principles of stereoselectivity at opioid receptors and related enzymes, it is predicted to be largely inactive at these targets.[3][4] While this guide has focused on the known biological activity within the opioid field, researchers should not entirely discount the possibility of this compound possessing other, unrelated biological activities. However, for scientists and drug developers in the neuropeptide space, the evidence overwhelmingly supports the continued and focused application of the L-isomer, Dmt, as a validated strategy for therapeutic innovation.

References

Topic: The Role of 2,6-Dimethyl-D-tyrosine in Peptide Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the rational design of therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, 2,6-Dimethyl-D-tyrosine (D-Dmt), a sterically hindered D-amino acid, has emerged as a powerful tool for exerting precise conformational control over the peptide backbone. This guide provides a comprehensive technical overview of the strategic use of D-Dmt in peptide synthesis. We will explore its unique physicochemical properties, detail the optimized protocols required for its efficient incorporation via Solid-Phase Peptide Synthesis (SPPS), and analyze its profound impact on peptide structure and function. Through a detailed case study in the field of opioid receptor modulation, this document will illustrate how the strategic placement of a single D-Dmt residue can dramatically alter a peptide's pharmacological profile, transforming receptor agonists into potent antagonists and significantly improving in vivo efficacy.

Introduction: Strategic Deployment of Unnatural Amino Acids in Peptide Drug Design

The 20 proteinogenic amino acids offer a substantial, yet limited, palette for peptide drug discovery. The inherent flexibility and susceptibility to proteolysis of native peptides often curtail their therapeutic potential. The introduction of unnatural amino acids, such as D-isomers, N-methylated residues, and side-chain-modified variants, provides a robust strategy to overcome these limitations.[1]

Beyond the Canonical 20: Engineering Superior Peptidomimetics

Unnatural amino acids serve several key functions in peptide design:

  • Enhancing Proteolytic Resistance: The presence of non-native structures, particularly D-amino acids, can render peptide bonds unrecognizable to endogenous proteases, thereby extending plasma half-life.[2]

  • Modulating Pharmacokinetics: Altering hydrophobicity and charge can improve absorption, distribution, metabolism, and excretion (ADME) properties.

  • Imposing Conformational Constraints: Restricting the rotational freedom of the peptide backbone reduces the entropic penalty upon receptor binding, which can lead to a significant increase in affinity and selectivity.[3]

Introducing this compound (D-Dmt): A Tool for Conformational Control

This compound is a derivative of tyrosine distinguished by two key modifications: the D-configuration of its alpha-carbon and the presence of two methyl groups at the ortho positions (2' and 6') of the phenolic ring.[4][5] These features are not merely incremental changes; they bestow upon D-Dmt a powerful capacity to dictate peptide structure. The steric bulk of the dimethylated aromatic ring severely restricts the rotational freedom (chi angles) of the side chain, which in turn forces the local peptide backbone into a constrained conformation, often inducing a β-turn.[6] This ability to engineer specific secondary structures is a primary reason for its widespread use in the synthesis of potent and selective bioactive peptides.[7]

Physicochemical Properties and Structural Significance of D-Dmt

The utility of D-Dmt is a direct consequence of its unique stereochemistry and steric profile.

  • Steric Hindrance and Rotational Restriction: The two ortho-methyl groups on the tyrosyl ring act as bulky "gatekeepers," sterically clashing with adjacent residues and the peptide backbone. This restricts the torsion angles (φ, ψ) available to the D-Dmt residue, locking the local chain into a preferred conformation. This is a classic strategy for reducing the flexibility of a peptide ligand to better match its bioactive conformation.[8]

  • Increased Hydrophobicity: The addition of two methyl groups increases the lipophilicity of the amino acid side chain. This can enhance interactions with hydrophobic pockets within a receptor binding site and may also improve membrane permeability.

  • D-Stereochemistry: The D-configuration at the α-carbon fundamentally alters the peptide backbone's geometry and makes the adjacent peptide bonds highly resistant to cleavage by most mammalian proteases, which are stereospecific for L-amino acids.

The conceptual impact of D-Dmt on peptide conformation is illustrated below.

cluster_0 Unconstrained Peptide (e.g., with L-Tyr) cluster_1 Constrained Peptide (with D-Dmt) a1 Residue(i-1) a2 L-Tyr(i) a1->a2 a3 Residue(i+1) a2->a3 sidechain1 Tyr Sidechain a2->sidechain1 Flexible Rotation b1 Residue(i-1) b2 D-Dmt(i) b1->b2 b3 Residue(i+1) b1->b3 Induced Turn b2->b3 sidechain2 Bulky Dmt Sidechain b2->sidechain2 Restricted Rotation

Caption: D-Dmt's bulky side chain restricts rotation, inducing a turn.

Incorporating this compound in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of D-Dmt requires overcoming the significant challenge posed by its steric hindrance. Standard coupling protocols are often inefficient and can lead to deletion sequences.[9] Therefore, optimized conditions are mandatory.

The Challenge of Coupling Sterically Hindered Residues

In standard Fmoc-SPPS, a carbodiimide activator like N,N'-diisopropylcarbodiimide (DIC) is often used.[10] However, the bulky nature of the D-Dmt side chain, combined with the Fmoc protecting group, sterically shields the carboxyl group. This shielding effect hinders the approach of the deprotected N-terminal amine of the growing peptide chain on the solid support, resulting in slow and incomplete amide bond formation.[9]

To overcome this, more potent activating reagents and optimized reaction conditions are essential.

Detailed Experimental Protocol: Optimized Coupling of Fmoc-D-Dmt-OH

This protocol describes a validated method for coupling Fmoc-D-2,6-dimethyltyrosine-OH onto a resin-bound peptide chain using a potent aminium/uronium-based coupling reagent.

Prerequisites:

  • Solid-phase peptide synthesizer or manual reaction vessel.

  • Resin-bound peptide with a free N-terminal amine (verified by a negative Kaiser test after the previous coupling and a positive test after Fmoc deprotection).

  • High-purity solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Reagents: Fmoc-D-Dmt-OH, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), Piperidine.

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a qualitative Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a positive result is indicated by a deep blue color).

  • Activation of Fmoc-D-Dmt-OH:

    • In a separate vessel, dissolve Fmoc-D-Dmt-OH (3.0 eq. relative to resin substitution) and HATU (2.9 eq.) in a minimal volume of DMF.

    • Add DIPEA (6.0 eq.) to the solution.

    • Allow the activation mixture to pre-activate for 2-5 minutes. The solution will typically change color. Causality Note: Pre-activation forms the highly reactive O-acylisourea intermediate, ensuring it is readily available for coupling once added to the resin, which is critical for hindered residues.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the pre-activated Fmoc-D-Dmt-OH solution to the resin.

    • Agitate the reaction vessel via nitrogen bubbling or mechanical shaking for a minimum of 2 hours at room temperature. Note: This is significantly longer than the typical 30-45 minutes for non-hindered amino acids.

  • Monitoring and Post-Coupling Wash:

    • After the initial 2-hour coupling, take a small resin sample and perform a Kaiser test.

    • If the test is negative (colorless beads): The coupling is complete. Proceed to wash the resin with DMF (5 times) to remove excess reagents.

    • If the test is positive (blue beads): The coupling is incomplete. Drain the reaction solution and repeat the coupling step ("double coupling") with a freshly prepared activation mixture for another 2 hours.

  • Capping (Optional but Recommended):

    • After a successful coupling, it is good practice to cap any unreacted free amines to prevent the formation of deletion peptide byproducts.

    • Treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 20 minutes.

  • Progression:

    • After a final series of DMF washes, the resin is ready for the next deprotection and coupling cycle.

SPPS Workflow for Hindered Amino Acid Coupling

The following diagram outlines the critical decision points within the SPPS cycle when incorporating a sterically hindered residue like D-Dmt.

G start Start: Peptide-Resin (Fmoc-Protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 kaiser1 3. Kaiser Test wash1->kaiser1 pre_activation 4a. Prepare Coupling Solution: Fmoc-D-Dmt-OH (3 eq) HATU (2.9 eq) DIPEA (6 eq) kaiser1->pre_activation Positive (Blue) error Troubleshoot Synthesis kaiser1->error Negative coupling 4b. Couple to Resin (Minimum 2 hours) pre_activation->coupling wash2 5. DMF Wash coupling->wash2 kaiser2 6. Kaiser Test wash2->kaiser2 recouple Repeat Step 4b (Double Coupling) kaiser2->recouple Positive (Blue) next_cycle Proceed to Next Cycle kaiser2->next_cycle Negative (Clear) recouple->coupling

Caption: Optimized SPPS workflow for coupling sterically hindered D-Dmt.

The Impact of D-Dmt on Peptide Function and Therapeutic Potential

The true value of D-Dmt is realized in the profound and often dramatic changes it imparts on a peptide's biological activity.

Modulating Receptor Interactions: The Agonist-to-Antagonist Switch

One of the most remarkable effects of D-Dmt incorporation is its ability to switch the signaling outcome at a G-protein coupled receptor (GPCR). In many peptide families, particularly opioids, the N-terminal tyrosine residue is critical for receptor activation (agonism). Replacing this L-Tyr with D-Dmt can result in a ligand that binds with equal or even greater affinity but fails to trigger the conformational change required for signal transduction, thereby acting as a competitive antagonist.[11]

A prime example is seen in δ-opioid receptor ligands. The peptide H-Dmt-Tic-Asp-Bid is a potent δ-opioid agonist. However, simply replacing the N-terminal Dmt with L-Tyr converts the molecule into a potent and selective δ-opioid antagonist.[12][13] This highlights that the specific orientation and constrained conformation presented by the Dmt residue is essential for agonism in this scaffold, while the native tyrosine conformation leads to antagonism.

Enhancing Metabolic Stability

Peptides containing D-Dmt exhibit significantly enhanced stability in biological fluids.[14] This is due to two factors:

  • D-Configuration: As previously mentioned, the D-amino acid is resistant to standard proteases.

  • Conformational Shielding: The constrained conformation induced by D-Dmt can sterically shield other nearby L-amino acid peptide bonds from enzymatic attack, protecting a larger portion of the peptide from degradation.

Case Study: The Transformative Role of Dmt in Opioid Peptide Research

The development of ligands for the opioid receptors (μ, δ, and κ) provides the most compelling evidence for the power of Dmt. The introduction of the "Dmt-Tic" pharmacophore, where Dmt is in position 1 followed by 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in position 2, revolutionized the field, leading to some of the most potent and selective δ-opioid ligands known.[15]

Peptide AnalogReceptor TargetBinding Affinity (IC₅₀, nM)Functional Activity
H-Dmt-Tic-Asp-Bid [12][13]δ-Opioid Receptor0.12Potent Agonist
H-Tyr-Tic-Asp-Bid [13]δ-Opioid ReceptorN/A (pA₂ = 8.85)Potent Antagonist
[Dmt¹]Deltorphin B [13]δ-Opioid Receptor0.32Potent Agonist
Deltorphin B (Native) [13]δ-Opioid Receptor0.53Potent Agonist
[Dmt¹]Endomorphin-2 [14]μ-Opioid ReceptorHigh AffinityPotent Agonist

Table 1: Comparison of Dmt-containing opioid peptides and their native tyrosine counterparts. The data illustrates Dmt's ability to dramatically switch function (agonist vs. antagonist) and enhance potency.

The data clearly shows that in the H-X-Tic-Asp*-Bid scaffold, Dmt is required for agonism, while L-Tyr results in antagonism. In contrast, for Deltorphin B, the substitution of L-Tyr with Dmt maintains the agonist activity while slightly improving potency. This context-dependent effect underscores the importance of empirical testing in peptide drug design. The Dmt substitution has been shown to consistently increase the bioactivity and affinity of numerous opioid peptides.[16]

Conclusion and Future Perspectives

This compound is far more than a simple unnatural amino acid; it is a precision tool for peptide engineering. Its ability to impose rigid conformational constraints allows medicinal chemists to lock peptides into their bioactive forms, leading to dramatic improvements in receptor affinity, selectivity, and metabolic stability. The challenges its steric bulk presents during solid-phase synthesis are readily overcome with optimized protocols using modern, high-potency coupling reagents.

The remarkable agonist-to-antagonist switching observed in opioid systems demonstrates the subtle yet powerful influence of D-Dmt-induced conformational control on molecular recognition and signal transduction. As peptide therapeutics continue to tackle increasingly complex biological targets, the rational incorporation of conformationally-locking residues like this compound will remain an indispensable strategy in the development of next-generation drugs.

References

A Technical Guide to 2,6-Dimethyl-D-tyrosine: From Synthesis to Application in Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2,6-Dimethyl-D-tyrosine (D-Dmt), a synthetically derived amino acid that has garnered interest in the field of medicinal chemistry and drug development. This document explores the historical context of its parent L-enantiomer, details stereoselective synthetic strategies, and examines its application and impact on the biological activity of peptides, with a particular focus on opioid receptor ligands.

Introduction: The Genesis of Sterically Hindered Tyrosine Analogs

The journey into the significance of this compound begins with its more extensively studied L-enantiomer, 2,6-Dimethyl-L-tyrosine (L-Dmt). The introduction of L-Dmt into peptide sequences, particularly in the field of opioid research, marked a pivotal moment in the design of potent and selective receptor ligands.

The Pioneering Role of 2,6-Dimethyl-L-tyrosine (L-Dmt)

The seminal work of Hansen Jr. and his colleagues in 1985 first demonstrated the profound impact of replacing the N-terminal tyrosine residue in opioid peptides with L-Dmt.[1] This modification led to a dramatic increase in potency, receptor affinity, and in some cases, receptor selectivity.[2][3] The two methyl groups ortho to the phenolic hydroxyl group introduce steric hindrance, which is believed to restrict the conformational freedom of the peptide. This conformational constraint is thought to favor a bioactive conformation at the opioid receptors, leading to enhanced biological activity.[2] The Dmt-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore, in particular, has become a cornerstone in the design of a multitude of potent delta-opioid receptor antagonists.[2][4][5]

The Rationale for Exploring the D-Enantiomer

The exploration of D-amino acids in peptide chemistry is a well-established strategy to modulate pharmacological properties. The substitution of an L-amino acid with its D-counterpart can confer several advantages, including:

  • Increased Metabolic Stability: D-amino acids are not recognized by proteases, which typically cleave peptide bonds involving L-amino acids. This resistance to enzymatic degradation can significantly prolong the in vivo half-life of a peptide therapeutic.

  • Altered Receptor Interactions: The change in stereochemistry at the alpha-carbon can lead to different binding orientations and interactions with the target receptor, potentially altering the pharmacological profile from agonist to antagonist, or vice versa, and influencing receptor selectivity.[6]

  • Modified Peptide Conformation: The incorporation of a D-amino acid can induce specific turns or secondary structures in the peptide backbone, which can be crucial for biological activity.

Given the remarkable effects of L-Dmt, the synthesis and evaluation of its D-enantiomer, this compound, was a logical and compelling next step for researchers aiming to further refine the properties of bioactive peptides.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound presents a significant chemical challenge. Several strategies can be employed, drawing from established methods for the synthesis of non-natural and D-amino acids.

Asymmetric Synthesis from Chiral Precursors

One of the most elegant approaches to obtaining enantiomerically pure compounds is through asymmetric synthesis. A notable method for the synthesis of the L-enantiomer, which can be adapted for the D-enantiomer, involves the alkylation of a chiral Schiff base of glycine.[7]

Conceptual Workflow for Asymmetric Synthesis of D-Dmt:

cluster_0 Preparation of Key Intermediates cluster_1 Stereoselective Alkylation cluster_2 Deprotection and Isolation Glycine Glycine Schiff Base Formation Schiff Base Formation Glycine->Schiff Base Formation Chiral Auxiliary (R-form) Chiral Auxiliary (R-form) Chiral Auxiliary (R-form)->Schiff Base Formation Ni(II) Complex Ni(II) Complex Schiff Base Formation->Ni(II) Complex Alkylation Reaction Alkylation Reaction Ni(II) Complex->Alkylation Reaction 2,6-Dimethylphenol 2,6-Dimethylphenol Electrophile Synthesis Electrophile Synthesis 2,6-Dimethylphenol->Electrophile Synthesis 4-(Benzyloxy)-2,6-dimethylbenzyl bromide 4-(Benzyloxy)-2,6-dimethylbenzyl bromide Electrophile Synthesis->4-(Benzyloxy)-2,6-dimethylbenzyl bromide 4-(Benzyloxy)-2,6-dimethylbenzyl bromide->Alkylation Reaction Diastereomeric Product Diastereomeric Product Alkylation Reaction->Diastereomeric Product Acid Hydrolysis Acid Hydrolysis Diastereomeric Product->Acid Hydrolysis Removal of Chiral Auxiliary Removal of Chiral Auxiliary Acid Hydrolysis->Removal of Chiral Auxiliary Purification Purification Removal of Chiral Auxiliary->Purification This compound This compound Purification->this compound

Caption: Asymmetric synthesis of D-Dmt via chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis (Conceptual)

  • Schiff Base Formation: React glycine with the (R)-enantiomer of a suitable chiral auxiliary (e.g., (R)-o-[N-(N-benzylprolyl)amino]benzophenone) to form the chiral Schiff base. The use of the (R)-auxiliary is predicted to direct the stereochemistry towards the D-amino acid.

  • Complexation: Form a Ni(II) complex of the chiral Schiff base.

  • Electrophile Synthesis: Prepare 4-(benzyloxy)-2,6-dimethylbenzyl bromide from 2,6-dimethylphenol through a multi-step synthesis involving protection of the hydroxyl group and subsequent bromination.

  • Stereoselective Alkylation: React the Ni(II) complex with the benzyl bromide electrophile. The chiral auxiliary shields one face of the glycine enolate equivalent, leading to the preferential formation of one diastereomer.

  • Hydrolysis and Deprotection: Subject the resulting diastereomeric product to acidic hydrolysis to cleave the Schiff base, remove the chiral auxiliary (which can often be recovered and recycled), and deprotect the benzyloxy group to yield the free amino acid.

  • Purification: Purify the final product, this compound, using techniques such as ion-exchange chromatography or crystallization.

Enzymatic and Chemo-enzymatic Methods

Modern biocatalysis offers powerful tools for the stereoselective synthesis of D-amino acids. These methods are often highly efficient and environmentally friendly.

  • Enzymatic Resolution of Racemic Mixtures: A racemic mixture of DL-2,6-dimethyltyrosine can be synthesized via classical methods (e.g., Strecker or Bucherer-Bergs synthesis). Subsequently, an enzyme such as D-amino acid oxidase or a specific D-acylase can be used to selectively act on the D-enantiomer, allowing for its separation from the L-enantiomer.[8][9][10][11]

  • Stereoinversion Cascades: A more advanced approach involves the use of a multi-enzyme cascade. For instance, an L-amino acid deaminase can convert L-Dmt into its corresponding α-keto acid, which is then stereoselectively aminated by a D-amino acid dehydrogenase to yield D-Dmt.[1][12]

Workflow for Biocatalytic Stereoinversion:

L-Dmt L-Dmt L-amino acid deaminase L-amino acid deaminase L-Dmt->L-amino acid deaminase alpha-keto acid alpha-keto acid L-amino acid deaminase->alpha-keto acid D-amino acid dehydrogenase D-amino acid dehydrogenase alpha-keto acid->D-amino acid dehydrogenase D-Dmt D-Dmt D-amino acid dehydrogenase->D-Dmt NADPH Regeneration System NADPH Regeneration System D-amino acid dehydrogenase->NADPH Regeneration System NADPH Regeneration System->D-amino acid dehydrogenase

Caption: Enzymatic stereoinversion of L-Dmt to D-Dmt.

Applications and Biological Activity of Peptides Containing this compound

While the literature on D-Dmt is not as extensive as that for its L-counterpart, available studies indicate that its incorporation into peptides leads to significant and often unpredictable changes in biological activity.

Case Study: [D-Dmt¹]Enkephalin and [D-Dmt¹]YRFB

A comparative study on the effects of substituting the N-terminal tyrosine with L-Dmt and D-Dmt in Leu-enkephalin (Enk) and Tyr-D-Arg-Phe-βAla-NH₂ (YRFB) provides valuable insights.

PeptideReceptor Affinity (IC₅₀, nM)In Vitro Bioactivity (GPI, IC₅₀, nM)In Vitro Bioactivity (MVD, IC₅₀, nM)
Enkephalin (Enk) μ: 25.6, δ: 4.124311.2
[L-Dmt¹]Enk μ: 0.072, δ: 0.0891.30.085
[D-Dmt¹]Enk μ: 13.9, δ: 11.815810.3
YRFB μ: 0.31, δ: 14.30.672.65
[L-Dmt¹]YRFB μ: 0.0045, δ: 0.0420.01450.015
[D-Dmt¹]YRFB μ: 1.13, δ: 10.90.982.15

Data adapted from a comparative study on Dmt-containing peptides.

The data clearly demonstrates that while the L-Dmt substitution leads to a massive increase in both receptor affinity and bioactivity for both peptides, the D-Dmt substitution results in activities that are either diminished or only slightly better than the parent peptides. This suggests that for these particular peptide scaffolds and receptors, the stereochemistry of the Dmt residue is critical, and the L-configuration is strongly preferred for potent interactions.

Implications for Drug Design

The findings from studies on D-Dmt-containing peptides underscore a critical principle in medicinal chemistry: stereochemistry is paramount. The seemingly subtle change from an L- to a D-amino acid can completely alter the pharmacological profile of a peptide. While in the case of the studied opioid peptides, D-Dmt did not confer an advantage in terms of potency, this does not preclude its potential utility in other contexts.

The introduction of D-Dmt could be beneficial in scenarios where:

  • A reduction in potency is desirable to mitigate side effects.

  • The primary goal is to enhance metabolic stability, and a moderate level of activity is acceptable.

  • A switch in pharmacology (e.g., from agonist to antagonist) is sought.

Future Directions and Conclusion

The discovery and exploration of 2,6-Dimethyl-tyrosine isomers have significantly advanced our understanding of peptide-receptor interactions and have provided powerful tools for the design of novel therapeutics. While L-Dmt has established itself as a key building block in opioid research, the story of D-Dmt is still unfolding.

Future research should focus on:

  • Developing and optimizing efficient and scalable stereoselective syntheses of D-Dmt.

  • Systematically incorporating D-Dmt into a wider range of peptide scaffolds targeting different receptors to fully explore its pharmacological potential.

  • Conducting detailed structural studies (e.g., NMR and X-ray crystallography) of D-Dmt-containing peptides to understand the conformational changes induced by this residue.

References

Solubility Profiling of 2,6-Dimethyl-D-tyrosine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

2,6-Dimethyl-D-tyrosine represents a unique molecular scaffold, offering steric constraints and modified electronic properties valuable in peptide synthesis and drug discovery. As a novel, non-canonical amino acid, its fundamental physicochemical properties, particularly solubility, are not yet characterized in public literature. This guide provides a comprehensive, first-principles approach to systematically determine the solubility of this compound. We outline predictive analyses based on its molecular structure, present a detailed experimental protocol using the gold-standard shake-flask method coupled with HPLC-UV analysis, and discuss critical influencing factors such as pH and solvent selection. This document serves as a robust methodological framework for researchers and drug development professionals to generate reliable and reproducible solubility data for novel compounds.

Introduction and Predictive Analysis

The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, enabling the fine-tuning of conformation, stability, and receptor affinity. This compound is a compelling but poorly characterized example. Its defining features are the two methyl groups flanking the phenolic hydroxyl group and the D-chiral configuration of its alpha-carbon.

Before embarking on experimental determination, a predictive analysis of its structure provides critical insights into its expected solubility behavior:

  • Zwitterionic Backbone: Like all amino acids, it possesses a carboxylic acid group and an amino group, making it a zwitterion at neutral pH. This suggests a baseline solubility in polar, protic solvents like water, which can be dramatically influenced by pH.

  • Increased Lipophilicity: The addition of two methyl groups to the aromatic ring significantly increases the molecule's lipophilicity compared to standard D-tyrosine. This modification increases the non-polar surface area, suggesting that solubility in non-polar organic solvents may be enhanced while aqueous solubility might be reduced.

  • Steric Hindrance: The ortho-methyl groups sterically hinder the phenolic hydroxyl group. This has a profound impact: it can disrupt the hydrogen bonding network that is critical for dissolving tyrosine in aqueous media, potentially leading to lower-than-expected water solubility.

  • Acidity and Basicity (pKa): The molecule has at least two ionizable centers: the carboxylic acid (pKa₁ ~2-3) and the α-amino group (pKa₂ ~9-10). The phenolic hydroxyl group's acidity (pKa₃ ~10-11) will also be a factor, though potentially modulated by the electron-donating methyl groups. Solubility is therefore expected to be minimal at the isoelectric point (pI) and significantly higher at pH values below pKa₁ and above pKa₂.

This analysis leads to a clear hypothesis: this compound will exhibit classic pH-dependent solubility in aqueous solutions and display moderate solubility in a range of organic solvents, driven by a balance between its polar backbone and lipophilic side chain.

Experimental Workflow for Solubility Determination

A reliable determination of solubility requires a robust and reproducible method. The isothermal shake-flask method is the gold standard in the pharmaceutical industry for its simplicity and accuracy. The workflow described below is a self-validating system designed to generate high-quality data.

Diagram: Isothermal Shake-Flask Solubility Workflow

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep_compound Weigh Excess This compound prep_vials Combine in Vials (n=3 per solvent) prep_compound->prep_vials prep_solvent Select & Aliquot Test Solvents prep_solvent->prep_vials shake Agitate at Constant Temperature (e.g., 25°C) for 24-48 hours prep_vials->shake check Visually Confirm Presence of Solid Excess shake->check filter Filter Supernatant (0.22 µm PTFE or PVDF) check->filter dilute Dilute Sample with Mobile Phase filter->dilute inject Inject into HPLC-UV dilute->inject quantify Quantify vs. Calibration Curve inject->quantify

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Step-by-Step Protocol

2.1. Materials and Equipment

  • This compound (solid, >98% purity)

  • Selected solvents (HPLC grade or equivalent)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE for organic, PVDF for aqueous)

  • HPLC system with a UV detector and a suitable C18 column

  • Volumetric flasks and pipettes

2.2. Solvent Selection Rationale A diverse set of solvents should be chosen to map the compound's solubility profile across different polarity and hydrogen bonding capabilities, reflecting typical pharmaceutical use cases.

Solvent Class Example Solvent Rationale
Polar Protic Water (pH 7.4 Buffer)Simulates physiological conditions.
Methanol (MeOH)Common polar organic solvent for synthesis and formulation.
Ethanol (EtOH)Important solvent in drug formulation and processing.
Polar Aprotic Acetonitrile (ACN)Widely used in chromatography and as a reaction solvent.
Dimethyl Sulfoxide (DMSO)Universal solvent for initial screening of compound libraries.
Non-Polar Dichloromethane (DCM)Represents a low-polarity organic phase.
Ethyl Acetate (EtOAc)Medium-polarity solvent common in extractions.

2.3. Experimental Procedure

  • Preparation: Add an excess amount of solid this compound to a pre-weighed 2 mL vial. "Excess" is critical; a good starting point is ~10-20 mg.

  • Solvation: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure thermodynamic equilibrium is reached. A 48-hour time point can be included to confirm equilibrium has been achieved (i.e., the concentration does not change between 24 and 48 hours).

  • Phase Separation: After equilibration, let the vials stand for 1-2 hours to allow undissolved solid to settle. If necessary, centrifuge the vials at a low speed (e.g., 5000 rpm for 10 minutes) to pellet the solid.

  • Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass it through a 0.22 µm syringe filter into a clean vial. Causality: This step is crucial to remove all particulate matter, ensuring that the measured concentration reflects only the dissolved compound. The choice of filter material (PTFE for organic, PVDF for aqueous) prevents leaching or compound binding.

  • Dilution & Quantification: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC-UV.

2.4. Analytical Method: HPLC-UV

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, e.g., 40:60 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA). The acid ensures the compound is in a single protonation state.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for maximal absorbance (likely ~275-280 nm due to the tyrosine chromophore).

  • Calibration: Prepare a stock solution of this compound in a suitable solvent (like DMSO or mobile phase) and perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL). The curve must have an R² value > 0.999 for accurate quantification.

Data Interpretation and Presentation

The primary output is the solubility of this compound in each solvent, typically expressed in mg/mL or µg/mL. The data should be compiled into a clear, comparative table.

Table 1: Expected Solubility Profile of this compound at 25 °C
Solvent Solvent Type Predicted Solubility Range Experimental Value (mg/mL)
pH 7.4 Phosphate BufferAqueous Polar ProticLow to ModerateTo be determined
MethanolPolar ProticModerate to HighTo be determined
EthanolPolar ProticModerateTo be determined
AcetonitrilePolar AproticLow to ModerateTo be determined
Dimethyl SulfoxidePolar AproticVery HighTo be determined
DichloromethaneNon-PolarVery LowTo be determined
Ethyl AcetateMedium-Polar AproticLowTo be determined

Critical Influencing Factor: The Role of pH

For ionizable compounds like amino acids, pH is the most critical variable affecting aqueous solubility. A pH-solubility profile provides invaluable data for developing oral formulations or intravenous solutions.

Diagram: Predicted pH-Solubility Relationship

G Predicted pH-Solubility Profile for an Amphoteric Compound xaxis yaxis origin xlabel pH ylabel Log(Solubility) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 anno1 High Solubility (Cationic Form) anno2 Low Solubility (Zwitterionic Form at pI) anno3 High Solubility (Anionic Form) pka1_line pka1_line->p2 pka1_label pKa₁ pka2_line pka2_line->p4 pka2_label pKa₂

Caption: Expected "U-shaped" solubility profile for this compound.

Experimental Protocol: The shake-flask experiment should be repeated using a series of buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). This will identify the isoelectric point (pI), where solubility is at its minimum, and define the pH ranges where the compound is sufficiently soluble for formulation.

Conclusion and Forward Look

This guide establishes a definitive methodology for characterizing the solubility of the novel amino acid derivative, this compound. By combining predictive structural analysis with the rigorous shake-flask experimental protocol, researchers can generate the high-quality, reproducible data essential for all stages of drug development. The resulting solubility profile will directly inform decisions in chemical synthesis (solvent choice), formulation (excipient and pH selection), and preclinical studies (vehicle for administration). This foundational data is the first step in unlocking the full therapeutic potential of this promising molecule.

An In-depth Technical Guide to 2,6-Dimethyl-L-tyrosine: Properties, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,6-Dimethyl-L-tyrosine (Dmt), a critical unnatural amino acid in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core physicochemical properties, validated synthetic methodologies, and its pivotal role in enhancing the pharmacological profiles of therapeutic peptides, with a particular focus on opioid receptor modulators.

Core Molecular Profile

2,6-Dimethyl-L-tyrosine is a synthetic derivative of the natural amino acid L-tyrosine, distinguished by the presence of two methyl groups on the aromatic ring at positions 2' and 6'. This structural modification imparts unique conformational constraints and electronic properties that are highly advantageous in peptide-based drug design.

Physicochemical and Structural Data

A precise understanding of the molecular characteristics of 2,6-Dimethyl-L-tyrosine is fundamental for its application in computational modeling, peptide synthesis, and analytical characterization. The key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃PubChem[1]
Molecular Weight 209.24 g/mol PubChem[1]
IUPAC Name (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acidPubChem[1]
Canonical SMILES CC1=CC(=CC(=C1C--INVALID-LINK--N)C)OPubChem[1]
InChI Key LSNDLIKCFHLFKO-JTQLQIEISA-NPubChem[1]
CAS Number 123715-02-6ECHEMI[2]
Appearance White solidChem-Impex[3]
Melting Point 239-240 °C (decomposes)ECHEMI[2]

Strategic Importance in Medicinal Chemistry

The introduction of 2,6-Dimethyl-L-tyrosine into peptide sequences is a well-established strategy to overcome common challenges in peptide-based drug development, such as poor metabolic stability and receptor selectivity.

Enhanced Opioid Receptor Affinity and Bioactivity

The primary application of Dmt is in the synthesis of opioid peptides and peptidomimetics.[4][5] The substitution of the N-terminal tyrosine with Dmt in opioid ligands has been shown to significantly increase affinity for the mu (µ) and delta (δ) opioid receptors.[4][6] This enhancement is attributed to the steric hindrance provided by the two methyl groups, which restricts the conformational flexibility of the peptide backbone. This constrained conformation is believed to favor a bioactive orientation for receptor binding. Consequently, many Dmt-containing ligands are potent and efficacious analgesics in preclinical pain models.[4]

The Dmt-Tic Pharmacophore

A noteworthy application of Dmt is its incorporation into the Dmt-Tic pharmacophore, a key structural motif for potent and selective delta opioid receptor (DOR) antagonists.[4] This pharmacophore has been instrumental in the development of valuable research tools and potential therapeutics targeting the delta opioid system.

Synthesis of 2,6-Dimethyl-L-tyrosine and its Derivatives

The synthesis of 2,6-Dimethyl-L-tyrosine can be challenging, which has historically limited its widespread availability.[4][7] However, more efficient synthetic routes have been developed, particularly for its protected forms, which are essential for solid-phase peptide synthesis (SPPS).

Microwave-Assisted Negishi Coupling for Boc-Dmt Synthesis

A rapid and efficient three-step synthesis for Boc-protected 2,6-Dimethyl-L-tyrosine has been reported, which utilizes a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step.[4][7] This method has significantly improved the accessibility of this important building block for peptide chemists.

Experimental Workflow: Microwave-Assisted Synthesis of Boc-Dmt

G cluster_prep Starting Material Preparation cluster_coupling Key C-C Bond Formation cluster_final Final Product Generation start Commercially Available Protected L-tyrosine Derivative step1 Halogenation of the Aromatic Ring start->step1 e.g., Iodination step2 Microwave-Assisted Negishi Coupling with Organozinc Reagent step1->step2 Provides substrate for coupling step3 Deprotection and Boc Group Installation step2->step3 Forms the dimethylated tyrosine backbone final Boc-2,6-Dimethyl-L-tyrosine step3->final

Caption: Workflow for the synthesis of Boc-2,6-Dimethyl-L-tyrosine.

Fmoc-Protected 2,6-Dimethyl-L-tyrosine for SPPS

For use in solid-phase peptide synthesis (SPPS), the N-terminus of 2,6-Dimethyl-L-tyrosine is commonly protected with the fluorenylmethoxycarbonyl (Fmoc) group. Fmoc-Dmt-OH is a commercially available reagent that can be directly incorporated into peptide sequences using standard SPPS protocols.[3][8] The Fmoc group is base-labile, allowing for its selective removal during the iterative process of peptide chain elongation.

Protected DerivativeMolecular FormulaMolecular WeightCAS Number
Fmoc-Dmt-OH C₂₆H₂₅NO₅431.48 g/mol 206060-54-0

Analytical Methodologies

The characterization and quality control of 2,6-Dimethyl-L-tyrosine and peptides containing this residue rely on standard analytical techniques employed in synthetic and medicinal chemistry.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the primary method for assessing the purity of both Dmt as a standalone compound and Dmt-containing peptides. Chiral HPLC can be employed to determine the enantiomeric excess (ee) of the synthesized amino acid, ensuring the desired L-configuration is maintained.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of 2,6-Dimethyl-L-tyrosine and its derivatives. When coupled with HPLC (LC-MS), it provides a powerful tool for identifying and quantifying the desired product in complex reaction mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of 2,6-Dimethyl-L-tyrosine and for confirming the successful incorporation of the residue into a peptide sequence. The characteristic signals of the methyl groups on the aromatic ring provide a clear diagnostic marker.

Decision Pathway for Analytical Technique Selection

G start Analytical Goal q1 Purity Assessment? start->q1 q2 Identity Confirmation? start->q2 q3 Structural Elucidation? start->q3 q4 Enantiomeric Purity? start->q4 res1 Reversed-Phase HPLC q1->res1 Yes res2 Mass Spectrometry (MS) q2->res2 Yes res3 NMR Spectroscopy (¹H, ¹³C) q3->res3 Yes res4 Chiral HPLC q4->res4 Yes

Caption: Selection of analytical techniques for Dmt characterization.

Conclusion

2,6-Dimethyl-L-tyrosine is a powerful tool in the arsenal of medicinal chemists, particularly those working in the field of peptide-based drug discovery. Its ability to confer enhanced receptor affinity, functional bioactivity, and metabolic stability has made it a staple in the design of novel opioid receptor ligands and other therapeutic peptides.[10] The development of more efficient synthetic routes has improved its accessibility, paving the way for broader applications and further exploration of its potential in modulating biological systems. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective utilization in the development of next-generation therapeutics.

References

Introduction to 2,6-Dimethyl-D-tyrosine: A Molecule of Untapped Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of 2,6-Dimethyl-D-tyrosine

This guide provides a comprehensive overview of the potential research applications of this compound, a synthetic amino acid with unique structural features. Designed for researchers, scientists, and professionals in drug development, this document explores the molecule's core properties and outlines its potential in peptide synthesis, neuroscience, and as a pharmacological tool.

This compound is a synthetically modified amino acid, distinguished by two key structural alterations to the natural L-tyrosine: the presence of a D-alpha-amino acid configuration and the addition of two methyl groups to the phenolic ring. These modifications bestow upon the molecule a unique set of properties, including enhanced metabolic stability and altered receptor binding affinities, making it a compelling candidate for a variety of research applications.

The D-configuration provides inherent resistance to proteolytic degradation, a significant advantage for the development of peptide-based therapeutics with extended half-lives. The dimethylation of the phenolic ring further influences its electronic and steric properties, potentially leading to novel pharmacological activities. This guide will delve into the theoretical and practical aspects of leveraging these features in a research setting.

Core Physicochemical and Stereochemical Properties

A thorough understanding of this compound's fundamental properties is essential for designing robust experimental protocols.

PropertyValueSignificance in Research
Molecular FormulaC₁₁H₁₅NO₃Foundational for mass spectrometry and elemental analysis.
Molecular Weight209.24 g/mol Critical for accurate concentration calculations and stoichiometric analyses.
StereochemistryD-configurationConfers resistance to enzymatic degradation by proteases.
Key Functional GroupsCarboxylic acid, Amine, Phenolic hydroxyl, Two methyl groupsDetermine the molecule's reactivity, solubility, and potential for bioconjugation.

Potential Mechanisms of Action and Pharmacological Profile

The unique structure of this compound suggests several potential mechanisms of action that can be exploited in research.

Enhanced Metabolic Stability

The presence of the D-amino acid configuration is the primary contributor to the metabolic stability of peptides incorporating this compound. This resistance to enzymatic breakdown can lead to a longer duration of action in vivo.

Experimental Workflow: In Vitro Proteolytic Stability Assay

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep1 Prepare Peptide Solution (with this compound) inc1 Incubate Test Peptide with Protease prep1->inc1 prep2 Prepare Control Peptide Solution (with L-tyrosine) inc2 Incubate Control Peptide with Protease prep2->inc2 prep3 Prepare Protease Solution (e.g., Trypsin, Chymotrypsin) prep3->inc1 prep3->inc2 analysis1 Collect Aliquots at Different Time Points inc1->analysis1 inc2->analysis1 analysis2 Quench Reaction analysis1->analysis2 analysis3 Analyze by HPLC or LC-MS analysis2->analysis3 results1 Quantify Intact Peptide analysis3->results1 results2 Determine Degradation Rate results1->results2

Caption: Workflow for assessing the proteolytic stability of peptides.

Receptor and Enzyme Interactions

The dimethylated phenolic ring can significantly alter the binding affinity and selectivity of this compound for various biological targets compared to unmodified tyrosine.

  • Opioid Receptors: The N-terminal tyrosine residue is a critical component for the activity of endogenous opioid peptides like enkephalins and endorphins. Incorporating this compound in place of the natural L-tyrosine could lead to the development of potent and selective opioid receptor agonists or antagonists.

  • Tyrosine Kinases: While less likely to be a direct substrate, the modified ring structure could serve as a scaffold for designing inhibitors of tyrosine kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.

Key Research Applications

The unique characteristics of this compound open up several avenues for innovative research.

Development of Metabolically Stable Peptide Therapeutics

The primary application of this compound lies in its use as a building block for creating peptide-based drugs with improved pharmacokinetic profiles.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with this compound

  • Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% piperidine solution in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of Fmoc-2,6-Dimethyl-D-tyrosine-OH using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Probing Neurotransmitter Systems

Given that L-tyrosine is a precursor to catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), this compound can be used as a pharmacological tool to investigate these pathways. Its inability to be metabolized into catecholamines, combined with its potential to interact with tyrosine transporters or receptors, makes it a valuable probe for dissecting the complexities of neurotransmission.

Signaling Pathway: Catecholamine Biosynthesis

LT L-Tyrosine TH Tyrosine Hydroxylase LT->TH DMT This compound (Potential Antagonist/Probe) DMT->TH Potential Inhibition LDOPA L-DOPA TH->LDOPA Rate-limiting step AADC Aromatic L-Amino Acid Decarboxylase LDOPA->AADC Dopamine Dopamine AADC->Dopamine DBH Dopamine β-Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine

Caption: Potential interaction with the catecholamine biosynthesis pathway.

Future Perspectives and Conclusion

This compound represents a promising yet underexplored tool in the fields of medicinal chemistry and chemical biology. Its inherent metabolic stability and unique steric and electronic properties provide a strong rationale for its inclusion in drug discovery and basic research programs. Future investigations should focus on a more comprehensive characterization of its pharmacological profile and its efficacy in various in vivo models. The insights gained from such studies will undoubtedly pave the way for novel therapeutic interventions and a deeper understanding of complex biological systems.

safety and handling of 2,6-Dimethyl-D-tyrosine powder

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2,6-Dimethyl-D-tyrosine Powder

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance has been synthesized from SDSs of the stereoisomer (2,6-Dimethyl-L-tyrosine), parent compounds (D-Tyrosine, L-Tyrosine), and protected derivatives (N-Boc-2,6-dimethyl-L-tyrosine), in conjunction with established best practices for handling fine chemical powders in a research environment. Users must conduct a thorough, institution-specific risk assessment before commencing any work.

Introduction and Scope

This compound is a synthetic amino acid derivative of significant interest in pharmaceutical and neuroscience research.[1] Its unique structure makes it a valuable building block for designing novel peptides and therapeutic agents.[1] As with any fine chemical powder, its physical form presents specific handling challenges that necessitate robust safety protocols to minimize exposure and ensure laboratory safety. Fine powders can be easily aerosolized, leading to inadvertent inhalation, and their high surface area can increase reactivity.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound powder. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety measure to foster a deep understanding of risk mitigation.

Section 1: Hazard Identification and Risk Assessment

While specific toxicological data for this compound is scarce, an analysis of closely related analogs allows for a presumptive hazard profile. The primary risks associated with handling this compound are expected to be irritation to the skin, eyes, and respiratory system.

Presumptive GHS Hazard Profile

The following summary is based on the hazard classifications of L-Tyrosine, 2,6-Dimethyl-L-tyrosine, and N-Boc-2,6-dimethyl-L-tyrosine.[4][5][6] A conservative approach, assuming the compound is hazardous, is mandatory.

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4Warning H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarning H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3Warning H335: May cause respiratory irritation
The Imperative of Pre-Work Risk Assessment

Before handling this compound, a formal risk assessment must be performed. This process is fundamental to scientific integrity and laboratory safety.

Causality: A risk assessment forces a methodical evaluation of not just the intrinsic hazards of the chemical but also how it will be used in a specific experiment. The quantity of powder, the techniques employed (e.g., weighing, sonicating), and the potential for spills are all variables that dictate the level of control required.

Workflow:

  • Identify Hazards: Review the presumptive hazards listed above. Consider physical hazards (e.g., dustiness) and chemical reactivity (e.g., incompatibility with strong oxidizers).[7]

  • Evaluate Risks: Assess the likelihood and severity of exposure during each step of your planned procedure. Weighing 10 mg is a lower-risk task than weighing 10 g, which will generate more dust.

  • Implement Controls: Based on the risk level, select the appropriate engineering controls, PPE, and administrative procedures as detailed in the following sections.

  • Document: Record the risk assessment for training and compliance purposes.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered defense is essential for preventing exposure. Engineering controls are the primary barrier, supplemented by rigorous use of PPE.

Engineering Controls: The First Line of Defense

Core Principle: The most effective way to prevent exposure to a hazardous powder is to contain it at the source.[2] Relying solely on PPE is an insufficient and unsafe practice.

  • Chemical Fume Hood: All manipulations of this compound powder, including weighing, aliquoting, and solution preparation, should be performed inside a certified chemical fume hood. The constant airflow draws airborne particles away from the operator's breathing zone.[8]

  • Powder Weighing Station/Balance Enclosure: For procedures requiring high weighing accuracy, a dedicated powder weighing enclosure is superior to a standard fume hood.[2] These enclosures are designed with specific airflow patterns that minimize turbulence, providing balance stability while still ensuring containment and protecting the user.[8]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE must be worn correctly and be appropriate for the task. The selection of PPE is a direct output of the risk assessment.

  • Eye Protection: ANSI Z87.1-compliant (or equivalent) chemical safety goggles are mandatory.[9] Standard safety glasses with side shields may be acceptable for low-quantity work, but goggles provide a superior seal against airborne dust.

  • Hand Protection: Wear nitrile gloves. While specific chemical resistance data for this compound is unavailable, nitrile provides good general protection against fine powders. Inspect gloves for defects before use and remove them promptly if contamination is suspected. Never wear gloves outside the laboratory or to touch common surfaces like doorknobs or keyboards.[10]

  • Body Protection: A professional lab coat, fully buttoned, is required to protect skin and personal clothing.[10]

  • Respiratory Protection: If engineering controls are non-functional or insufficient (e.g., during a large spill cleanup), a NIOSH-approved N95 respirator or higher should be used.[5] Use of a respirator requires prior medical clearance and fit-testing under an institutional respiratory protection program.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Eye Protection d1->d2 d3 3. Respirator (if required) d2->d3 d4 4. Gloves (over cuffs) d3->d4 PerformWork Perform Work d4->PerformWork f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Eye Protection f2->f3 f4 4. Respirator (if used) f3->f4 ExitLab Exit Lab f4->ExitLab WashHands_Entry Wash Hands EnterLab Enter Lab WashHands_Entry->EnterLab EnterLab->d1 PerformWork->f1 WashHands_Exit Wash Hands ExitLab->WashHands_Exit

Section 3: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to a detailed SOP is crucial for ensuring reproducible and safe experimental outcomes.

Preparation and Weighing Protocol

Causality: This protocol is designed to minimize the generation of airborne dust and prevent the contamination of laboratory surfaces.

  • Designate Area: Clearly demarcate the work area within the fume hood or powder enclosure.

  • Surface Protection: Cover the work surface with disposable absorbent bench paper. This simplifies cleanup in case of a minor spill.[8]

  • Prepare Equipment: Bring all necessary items (spatulas, weigh boats, containers, solvent) into the hood before starting. This prevents the need to move in and out of the containment area, which can disrupt airflow.

  • Equilibrate Compound: Before opening, allow the container of this compound to equilibrate to the ambient temperature of the hood, especially if stored at -20°C. This prevents water condensation on the powder.

  • Weighing:

    • Use an anti-static weigh boat or a tared glass vial.

    • Do not pour the powder directly from the main stock bottle. Use a clean spatula to transfer small amounts. This prevents spills that can occur when powder catches on the bottle's threads.[8]

    • Handle the powder gently to avoid creating dust clouds.

    • Close the primary container immediately after removing the desired amount.

Solution Preparation
  • Add Powder to Solvent: Slowly add the weighed powder to the vortexing solvent in your destination flask or beaker. This is generally safer than adding solvent to the dry powder, which can cause the powder to become airborne.

  • Keep Covered: Use a cap, parafilm, or watch glass to keep the vessel covered as much as possible during dissolution.

  • Decontamination: After use, decontaminate spatulas and weigh boats with an appropriate solvent before removing them from the hood. Dispose of disposable items as chemically contaminated waste.

General Hygiene
  • Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9]

  • Eating, drinking, and applying cosmetics are strictly prohibited in areas where chemicals are handled.[10]

Section 4: Storage, Spills, and Waste Disposal

Proper long-term management of the chemical and any associated waste is a critical component of the safety lifecycle.

Storage and Stability
  • Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term stability of the powder, storage at -20°C is recommended.[11]

  • Incompatibilities: Keep away from strong oxidizing agents.[7]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

Spill Procedures

Immediate and correct response to a spill is vital to prevent wider contamination and exposure.

Spill_Response cluster_cleanup Small Spill Cleanup Spill Spill Occurs Alert Alert others Secure area Spill->Alert Assess Is spill small & manageable? Alert->Assess Evacuate Evacuate Area Call EHS Assess->Evacuate No c1 1. Don appropriate PPE Assess->c1 Yes c2 2. Gently cover with absorbent material c1->c2 c3 3. Carefully sweep/wipe up (avoid raising dust) c2->c3 c4 4. Place in sealed container c3->c4 Decon Decontaminate area with appropriate solvent c4->Decon Dispose Dispose of all materials as hazardous waste Decon->Dispose

Waste Disposal
  • Chemical Waste: All waste this compound powder and solutions must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: Used gloves, bench paper, weigh boats, and other contaminated disposable items must also be disposed of as hazardous chemical waste.[12]

  • Regulations: Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Never dispose of chemical waste down the drain.[9]

Section 5: First Aid and Toxicological Profile

This information is provided for immediate response. Always seek professional medical attention after any chemical exposure.

Emergency First Aid Measures

These procedures are based on standard practice for irritant chemical powders.[6][9][13]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • In Case of Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicological Profile Summary

As this is a specialized research chemical, a full toxicological profile is not available. The information below is inferred from related compounds.

EndpointData
Acute Toxicity No specific LD50 data available. The N-Boc protected analog is considered harmful if swallowed.[5]
Skin Corrosion/Irritation Expected to cause skin irritation based on data for L-Tyrosine and related compounds.[4][5]
Eye Damage/Irritation Expected to cause serious eye irritation.[4][5]
Respiratory Sensitization May cause respiratory irritation upon inhalation of dust.[4][5]
Carcinogenicity/Mutagenicity No data available. The compound should be treated as a substance of unknown toxicity.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 2,6-Dimethyl-D-tyrosine into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Incorporating 2,6-Dimethyl-D-tyrosine

In the landscape of peptide-based drug discovery, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing therapeutic properties.[1] this compound (Dmt) is a non-proteinogenic amino acid that offers a dual advantage for peptide modification. The D-configuration of its alpha-carbon provides inherent resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby increasing the peptide's in vivo half-life.[1][2] Furthermore, the two methyl groups on the aromatic ring introduce significant steric hindrance, which can lock the peptide into a specific conformation, often leading to enhanced receptor affinity and selectivity.[3][4][5] This modification has been particularly impactful in the development of potent and selective opioid receptor ligands.[3][4][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of this compound into synthetic peptides. We will delve into the synthesis of the protected amino acid, detailed protocols for its integration into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and strategies for purification and characterization.

Part 1: Synthesis of Protected this compound

While Fmoc-D-2,6-dimethyltyrosine is commercially available from various suppliers, which is the recommended route for most applications, understanding its synthesis can be valuable for custom modifications.[7][8] The synthesis of the L-enantiomer is well-documented and can be adapted for the D-enantiomer through the use of the appropriate chiral auxiliary or starting material.[4][6][9][10]

A common strategy involves the asymmetric alkylation of a chiral glycine equivalent.[9] Alternatively, palladium-catalyzed C-H functionalization can be employed for the ortho-dimethylation of a D-tyrosine derivative.[10]

Generalized Synthetic Workflow:

D_Tyrosine D-Tyrosine Derivative Protect_Amine N-terminal Protection (Boc/Fmoc) D_Tyrosine->Protect_Amine Ortho_Dimethylation Ortho-Dimethylation Protect_Amine->Ortho_Dimethylation Final_Product Protected this compound Ortho_Dimethylation->Final_Product

Caption: Synthetic pathway for protected this compound.

Part 2: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

The primary challenge in incorporating this compound into a peptide sequence is overcoming the steric hindrance posed by the dimethylated aromatic ring.[11] This steric bulk can significantly slow down the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[11] Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions are critical for a successful synthesis.

Recommended Coupling Reagents

Standard coupling reagents may prove insufficient for driving the reaction to completion. More potent activating agents are highly recommended.

Coupling ReagentReagent TypeRelative Efficacy for Hindered CouplingsKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltVery HighFast reaction rates, low epimerization.[9]Can cause guanidinylation of the N-terminus if used in excess.[9]
HBTU Uronium/Aminium SaltHighCost-effective and reliable for many standard couplings.Less effective than HATU for highly hindered systems.[9]
COMU Uronium/Aminium SaltVery HighCoupling efficiencies comparable to HATU, with a better safety profile.[12]
PyBOP Phosphonium SaltHighByproducts are generally not problematic.Can be less reactive than uronium salts for the most challenging couplings.

Expert Recommendation: For the incorporation of this compound, HATU or COMU are the preferred coupling reagents due to their high reactivity, which is necessary to overcome the significant steric hindrance.

Detailed SPPS Protocol

This protocol is based on the widely used Fmoc/tBu strategy.[13][14]

Workflow for a Single Coupling Cycle:

Start Resin-Bound Peptide (N-terminal Amine) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Pre_activation Pre-activation of Fmoc-Dmt-OH (HATU/DIPEA in DMF) Pre_activation->Coupling Washing2 DMF Wash Coupling->Washing2 Monitoring Kaiser Test Washing2->Monitoring Decision Complete? Monitoring->Decision End Proceed to Next Cycle Decision->End Yes Double_Couple Repeat Coupling Decision->Double_Couple No Double_Couple->Washing2

Caption: SPPS cycle for incorporating this compound.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Pre-activation of Fmoc-2,6-Dimethyl-D-tyrosine: In a separate vessel, dissolve Fmoc-2,6-Dimethyl-D-tyrosine (3-5 equivalents relative to resin loading), HATU (0.95 equivalents relative to the amino acid), and N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF. Allow the pre-activation to proceed for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction.

  • Double Coupling (if necessary): If the Kaiser test is positive (blue beads), indicating incomplete coupling, repeat steps 5 and 6 with a fresh solution of activated amino acid.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

  • Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.

Troubleshooting Common Issues
IssueProbable CauseRecommended Solution
Incomplete Coupling Insufficient activation or steric hindrance.- Use a more potent coupling reagent (HATU or COMU).- Increase the coupling time to 4-6 hours or overnight.- Perform a double coupling.[15]
Racemization Over-activation or prolonged exposure to base.- Minimize pre-activation time.- Use a weaker base like sym-collidine in place of DIPEA.[12]
Diketopiperazine Formation If Dmt is the second or third residue in the sequence.- Use a 2-chlorotrityl chloride resin, as its steric bulk can inhibit this side reaction.[16]- Couple the first two or three amino acids as a pre-synthesized di- or tripeptide.
Peptide Aggregation Formation of secondary structures on the resin.- Use a resin with better swelling properties (e.g., PEG-based resins).- Incorporate pseudoproline dipeptides in the sequence to disrupt secondary structures.[17][18]

Part 3: Cleavage, Purification, and Characterization

Cleavage from Resin and Deprotection

A standard cleavage cocktail of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) is typically effective.

Protocol:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification by Reversed-Phase HPLC (RP-HPLC)

Peptides containing this compound are often more hydrophobic than their counterparts with natural tyrosine. This increased hydrophobicity can lead to strong retention on C18 columns and may require modifications to standard purification protocols.[13][19]

Recommendations for RP-HPLC Purification:

  • Column Choice: A C8 or phenyl column may be more suitable for very hydrophobic peptides to reduce retention times.[16]

  • Solvent System: A standard mobile phase of water/acetonitrile with 0.1% TFA is generally effective.

  • Gradient Optimization: A shallower gradient may be necessary to achieve good separation of the target peptide from closely eluting impurities.

  • Solubility: If the crude peptide is difficult to dissolve, a small amount of a strong organic solvent like DMSO or DMF can be used before dilution with the initial mobile phase.[16]

Characterization by Mass Spectrometry

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the purified peptide. The presence of this compound will result in a predictable mass shift compared to a peptide containing natural tyrosine. Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence.

Part 4: Biological Implications and Applications

The incorporation of this compound has been extensively utilized in the field of opioid research to enhance the biological activity of peptides.[3][4][5][20][21] The steric bulk of the dimethyl groups can restrict the conformational freedom of the peptide backbone, leading to a more defined structure that can interact more favorably with the target receptor. This often translates to increased receptor affinity and potency.[3][4]

The D-amino acid configuration confers significant resistance to enzymatic degradation, which is a major hurdle in the development of peptide therapeutics.[2] This increased stability can lead to a longer duration of action in vivo.

While the majority of published research focuses on opioid peptides, the principles of using this compound to enhance stability and modulate conformation can be applied to other peptide-based drug discovery programs targeting a wide range of receptors and enzymes.

Conclusion

The incorporation of this compound is a powerful tool for peptide chemists seeking to improve the druglike properties of their molecules. By carefully selecting potent coupling reagents, optimizing reaction conditions, and employing appropriate purification strategies, researchers can successfully synthesize peptides with enhanced stability and biological activity. The detailed protocols and troubleshooting guides provided in these application notes are intended to facilitate the successful integration of this valuable unnatural amino acid into novel peptide therapeutics.

References

Application Notes and Protocols for 2,6-Dimethyl-D-tyrosine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Novel Investigational Tool for the NMDA Receptor Glycine Site

Disclaimer: 2,6-Dimethyl-D-tyrosine is an investigational compound. The information and protocols provided herein are based on established principles of neuroscience and pharmacology and are intended to serve as a guide for research purposes. All experiments should be conducted in accordance with institutional and governmental regulations.

I. Introduction: The Rationale for a Novel Glycine Site Modulator

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the mammalian central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] A unique feature of the NMDA receptor is its requirement for the binding of two distinct agonists for activation: glutamate and a co-agonist, which can be either glycine or D-serine.[2][3] This co-agonist binding site, located on the GluN1 subunit, represents a critical locus for modulating NMDA receptor activity.[4] Consequently, it has become an attractive target for the development of novel therapeutic agents and research tools.[5][6]

While endogenous D-amino acids like D-serine are now recognized as key physiological modulators of the NMDA receptor, the exploration of synthetic D-amino acid derivatives as research tools is an expanding frontier.[7][8][9] The use of unnatural amino acids provides a powerful method for probing the intricate interactions between ligands and their receptors.[10][11]

This guide introduces This compound , a synthetic D-amino acid derivative, as a potential tool for neuroscience research. Its structural resemblance to D-tyrosine, coupled with the steric hindrance introduced by the two methyl groups on the phenyl ring, suggests a plausible interaction with the glycine binding pocket of the NMDA receptor. It is hypothesized that this compound may act as a competitive antagonist or a partial agonist at this site, offering a novel means to dissect the role of the glycine site in NMDA receptor function.

These application notes provide a comprehensive framework for researchers to investigate the neuropharmacological properties of this compound, from in vitro characterization to in vivo behavioral studies.

II. Physicochemical Properties and Synthesis

A summary of the physicochemical properties of this compound is presented in Table 1. The synthesis of D-tyrosine derivatives can be achieved through various methods, including enzymatic resolution of racemic mixtures or asymmetric synthesis.[12][13] The addition of the dimethyl groups can be accomplished through established organic synthesis routes, such as those adapted for L-tyrosine derivatives.[14]

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃[15]
Molecular Weight 209.24 g/mol [15]
CAS Number 81806-45-3 (for D,L-racemate)[16]
Appearance White to off-white crystalline powder[12]
Solubility Moderately soluble in water[12]

Table 1: Physicochemical Properties of this compound.

III. Hypothesized Mechanism of Action

This compound is postulated to exert its effects by interacting with the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. The D-chiral center of the amino acid is a key structural feature that directs it to this site, similar to the endogenous co-agonist D-serine.[8] The dimethylated phenyl ring is hypothesized to sterically hinder the conformational changes in the GluN1 subunit that are necessary for full receptor activation, potentially leading to competitive antagonism.

The following diagram illustrates the proposed site of action for this compound within the context of NMDA receptor activation.

NMDA_Receptor_Activation cluster_post Postsynaptic Density cluster_nmdar NMDA Receptor Glutamate Glutamate GluN2 GluN2 Glutamate->GluN2 Binds GluN1 GluN1 IonChannel Ion Channel (Blocked by Mg2+) Ca_Influx Ca2+ Influx & Downstream Signaling IonChannel->Ca_Influx Ca2+ Influx DSerine D-Serine DSerine->GluN1 Binds (Co-agonist) DMT This compound (Hypothesized Antagonist) DMT->GluN1 Competitively Binds Depolarization Postsynaptic Depolarization Depolarization->IonChannel Relieves Mg2+ Block

Figure 1: Hypothesized mechanism of this compound at the NMDA receptor.

IV. Application Notes

The unique hypothesized properties of this compound make it a valuable tool for several avenues of neuroscience research:

  • Probing the Glycine Binding Site: The steric bulk of the dimethyl groups can be used to explore the topology and conformational flexibility of the glycine binding pocket on the GluN1 subunit.[17]

  • Investigating Synaptic Plasticity: By modulating NMDA receptor activity, this compound can be used to study its role in long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.

  • Dissecting NMDA Receptor Subtype Function: The affinity and efficacy of this compound may vary between different NMDA receptor subtypes (e.g., those containing GluN2A vs. GluN2B subunits). This potential selectivity can be exploited to investigate the distinct physiological roles of these subtypes.

  • Modeling Neurological and Psychiatric Disorders: Dysregulation of NMDA receptor function is implicated in a range of disorders, including schizophrenia, epilepsy, and neuropathic pain.[5][18] this compound could be used in animal models to probe the contribution of the glycine site to the pathophysiology of these conditions.

V. Experimental Protocols

Protocol 1: In Vitro Characterization using Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp recordings to determine the effect of this compound on NMDA receptor-mediated currents in cultured neurons or acute brain slices.

electrophys_workflow start Start: Prepare Cultured Neurons or Acute Brain Slices patch Establish Whole-Cell Patch-Clamp Recording start->patch hold Voltage-clamp neuron at -70 mV patch->hold apply_nmda Apply NMDA and Glycine/D-Serine to evoke baseline current hold->apply_nmda wash Washout apply_nmda->wash apply_dmt Bath apply this compound at various concentrations wash->apply_dmt apply_nmda_dmt Re-apply NMDA and Glycine/D-Serine in the presence of this compound apply_dmt->apply_nmda_dmt washout_dmt Washout this compound and re-test baseline apply_nmda_dmt->washout_dmt analyze Analyze current amplitude, kinetics, and dose-response relationship washout_dmt->analyze end_exp End Experiment analyze->end_exp

Figure 2: Workflow for electrophysiological characterization.

Materials:

  • Cultured hippocampal or cortical neurons, or acute brain slices.

  • External solution (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 0 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 D-glucose, saturated with 95% O₂/5% CO₂. Note the absence of Mg²⁺ to prevent voltage-dependent block of the NMDA receptor.

  • Internal solution containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.3 with CsOH.

  • NMDA, D-serine (or glycine), and this compound stock solutions.

  • Patch-clamp rig with amplifier, micromanipulators, and perfusion system.

Procedure:

  • Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

  • Transfer the preparation to the recording chamber and continuously perfuse with aCSF.

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • Voltage-clamp the neuron at a holding potential of -70 mV.

  • Obtain a stable baseline recording.

  • Apply a solution containing NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM D-serine) to evoke an inward current. Repeat this application several times to establish a stable baseline response.

  • Wash out the agonists and allow the current to return to baseline.

  • Bath-apply the first concentration of this compound for a sufficient time to allow for equilibration.

  • Co-apply the NMDA/D-serine solution in the presence of this compound and record the evoked current.

  • Repeat steps 7-9 for a range of this compound concentrations to construct a dose-response curve.

  • To determine the mechanism of action, perform a glycine/D-serine concentration-response curve in the presence and absence of a fixed concentration of this compound. A rightward shift in the curve is indicative of competitive antagonism.[16]

Data Analysis:

  • Measure the peak amplitude of the NMDA-evoked currents.

  • Normalize the current amplitude in the presence of this compound to the baseline response.

  • Plot the normalized response against the log of the this compound concentration and fit the data with a sigmoidal function to determine the IC₅₀.

Protocol 2: In Vivo Assessment of Cognitive Effects using the Morris Water Maze

This protocol outlines a method to assess the impact of systemically administered this compound on spatial learning and memory in rodents.

Materials:

  • Morris water maze apparatus.

  • Rodents (rats or mice).

  • This compound solution for injection (e.g., intraperitoneal).

  • Vehicle control solution.

  • Video tracking software.

Procedure:

  • Habituation: Allow animals to acclimatize to the testing room and handling for several days prior to the experiment.

  • Acquisition Phase (4-5 days):

    • Administer this compound or vehicle at a predetermined time before the first trial of each day.

    • Conduct 4 trials per day, with the animal starting from a different quadrant in each trial.

    • The submerged platform remains in the same location throughout the acquisition phase.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the maze.

    • Place the animal in the maze for a fixed duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

Data Analysis:

  • Acquisition: Analyze the escape latency and path length across days using a repeated-measures ANOVA to assess learning.

  • Probe Trial: Compare the time spent in the target quadrant and platform crossings between the this compound and vehicle groups using a t-test or ANOVA.

Protocol 3: Analytical Detection in Brain Tissue

This protocol provides a general method for the quantification of this compound in brain tissue samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a common method for amino acid analysis.[19][20]

Materials:

  • Brain tissue homogenizer.

  • Perchloric acid or other protein precipitation agent.

  • HPLC system with a fluorescence detector.

  • Reversed-phase C18 column.

  • Derivatization agent (e.g., o-phthalaldehyde, OPA).

  • This compound analytical standard.

Procedure:

  • Sample Preparation:

    • Homogenize the brain tissue in a suitable buffer.

    • Precipitate proteins by adding a cold protein precipitation agent (e.g., perchloric acid).

    • Centrifuge the sample and collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter.

  • Derivatization:

    • Mix the sample with the OPA derivatization reagent according to the manufacturer's instructions to form a fluorescent derivative.

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Separate the analytes using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).

    • Detect the fluorescent derivative using the fluorescence detector set at the appropriate excitation and emission wavelengths for the OPA-adduct.

  • Quantification:

    • Prepare a calibration curve using analytical standards of this compound.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

VI. Data Interpretation and Troubleshooting

ObservationPossible InterpretationTroubleshooting Steps
No effect in electrophysiology Compound is inactive at the concentrations tested; poor solubility.Increase concentration range; verify solubility and stability of the compound in the recording solution.
Run-down of NMDA currents Poor cell health; receptor desensitization.Use healthy cells; allow for sufficient recovery time between agonist applications.
High variability in behavioral data Insufficient animal habituation; inconsistent handling.Ensure proper habituation; standardize all experimental procedures.
Poor recovery in analytical detection Inefficient protein precipitation or derivatization.Optimize protein precipitation and derivatization protocols; use an internal standard.

Table 2: Troubleshooting common issues.

VII. Conclusion

This compound represents a promising, albeit uncharacterized, tool for the study of NMDA receptor pharmacology. The protocols and conceptual framework provided in this guide offer a robust starting point for researchers to elucidate its mechanism of action and explore its potential applications in neuroscience. Through systematic investigation, this novel compound may contribute to a deeper understanding of the critical role of the NMDA receptor glycine site in brain function and disease.

References

Application Notes and Protocols for Solid-Phase Synthesis with 2,6-Dimethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,6-Dimethyl-D-tyrosine in Peptide Synthesis

This compound (Dmt) is a non-canonical amino acid that has garnered significant attention in the field of medicinal chemistry, particularly in the design of potent and selective opioid receptor ligands. The incorporation of this sterically hindered amino acid into peptide sequences can dramatically enhance receptor affinity and biological activity. The two methyl groups on the phenolic ring of the tyrosine side chain play a crucial role in restricting the conformational flexibility of the peptide, which can lead to a more favorable binding orientation with its target receptor. Furthermore, the D-configuration of the alpha-carbon can impart increased resistance to enzymatic degradation, thereby prolonging the peptide's in vivo half-life.

However, the very features that make this compound a valuable tool in drug discovery also present significant challenges during solid-phase peptide synthesis (SPPS). The steric bulk of the dimethylated phenyl ring can impede the efficiency of the coupling reaction, leading to lower yields and the potential for deletion sequences. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of this compound into synthetic peptides using Fmoc-based solid-phase chemistry. We will delve into the critical considerations, detailed protocols, and troubleshooting strategies to overcome the challenges associated with this unique amino acid.

Pre-Synthesis Considerations: Paving the Way for a Successful Synthesis

A successful synthesis of a this compound-containing peptide begins with careful planning. The choice of solid support, protecting groups, and coupling reagents are all critical factors that will influence the outcome of the synthesis.

Resin Selection

The choice of resin depends on the desired C-terminal functionality of the peptide. For a C-terminal amide, a Rink Amide resin is a suitable choice. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin is recommended, as it allows for cleavage under milder acidic conditions, which can be beneficial for sensitive peptides. The loading capacity of the resin should also be considered; a lower loading capacity (e.g., 0.3-0.5 mmol/g) is often advantageous for the synthesis of long or difficult sequences, as it can reduce the potential for peptide aggregation.

Protecting Group Strategy

An orthogonal protecting group strategy is essential for a successful SPPS. In the context of Fmoc chemistry, the N-terminal α-amino group is temporarily protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The side chains of the amino acids are protected with acid-labile groups.

For this compound, the phenolic hydroxyl group must be protected to prevent side reactions during synthesis. A common and effective protecting group for the hydroxyl function of tyrosine and its derivatives is the tert-butyl (tBu) group. The tBu group is stable to the piperidine treatment used for Fmoc deprotection and is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step.

For other amino acids in the sequence, standard acid-labile side-chain protecting groups should be used, such as Boc for Lys and Trp, Trt for His, Cys, Asn, and Gln, and tBu for Asp, Glu, Ser, and Thr.

Core Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis and have been adapted to address the specific challenges of incorporating the sterically hindered this compound.

Diagram of the Fmoc-SPPS Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Dmt-OH) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycles Washing2->Repeat for subsequent amino acids Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection after last amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: Resin Swelling and Initial Fmoc Deprotection
  • Resin Swelling: Place the desired amount of resin in a reaction vessel and add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Initial Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 5 minutes, then drain. Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc group from the resin linker.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Coupling of Fmoc-2,6-Dimethyl-D-tyrosine

Due to the steric hindrance of this compound, a highly efficient coupling reagent is crucial for achieving a high coupling yield. Aminium/uronium-based reagents such as HATU, HBTU, or HCTU are recommended.

Table 1: Recommended Coupling Reagents for Fmoc-2,6-Dimethyl-D-tyrosine

Coupling ReagentActivating AgentBaseKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateDIPEA or CollidineHigh coupling efficiency, especially for hindered amino acids.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIPEA or CollidineCost-effective and reliable for many standard and hindered couplings.
HCTU O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateDIPEA or CollidineSimilar efficiency to HBTU with potentially reduced racemization.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateDIPEA or CollidineEffective for hindered couplings with low racemization.
  • Pre-activation: In a separate vial, dissolve Fmoc-2,6-Dimethyl-D-tyrosine-OH (4 equivalents relative to the resin loading) and the chosen coupling reagent (e.g., HATU, 3.9 equivalents) in DMF. Add a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture at room temperature.

  • Extended Coupling Time: Due to the steric hindrance, a longer coupling time of 2-4 hours is recommended.

  • Monitoring the Coupling: After the initial coupling time, perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (colorless or pale yellow) indicates a complete reaction.

  • Double Coupling (if necessary): If the ninhydrin test is positive (blue/purple color), indicating incomplete coupling, a second coupling is recommended. Drain the reaction vessel and repeat steps 1-3.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3-5 times).

Diagram of the Coupling Reaction

Coupling_Reaction cluster_product Product Resin_NH2 Resin-Peptide-NH2 Free N-terminus Peptide_Bond Resin-Peptide-CO-NH-Dmt-Fmoc Peptide Bond Formation Resin_NH2->Peptide_Bond Coupling Reagent (e.g., HATU) + Base Fmoc_Dmt Fmoc-Dmt-COOH Activated Carboxyl Group Fmoc_Dmt->Peptide_Bond Coupling Reagent (e.g., HATU) + Base

Caption: Schematic of the amino acid coupling step in SPPS.

Protocol 3: Chain Elongation

For the subsequent amino acids in the peptide sequence, repeat the deprotection and coupling cycles as described in Protocols 1 and 2. Standard coupling times of 30-60 minutes are generally sufficient for non-hindered amino acids.

Protocol 4: Final Cleavage and Deprotection

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • Resin Washing and Drying: Wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard and effective cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The scavengers in this cocktail (phenol, water, thioanisole, and EDT) are crucial for quenching the reactive cationic species generated during the cleavage of the protecting groups, thus preventing side reactions with sensitive residues like tryptophan, methionine, and cysteine.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin and collect the filtrate in a cold centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation and Washing: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove the scavengers and residual cleavage cocktail.

  • Drying: Dry the crude peptide pellet under vacuum to obtain a solid powder.

Purification and Analysis

The crude peptide will require purification to remove deletion sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.

Protocol 5: RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of Solvent A (water with 0.1% TFA) and Solvent B (acetonitrile with 0.1% TFA).

  • Chromatography: Purify the peptide using a preparative C18 RP-HPLC column with a linear gradient of Solvent B.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which should be the desired peptide.

Protocol 6: Analysis and Characterization
  • Purity Assessment: Analyze the purified fractions by analytical RP-HPLC to confirm the purity of the peptide.

  • Identity Confirmation: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify that the observed molecular weight matches the calculated molecular weight.

Table 2: Typical Analytical Parameters

TechniqueParameterTypical Value/SettingPurpose
Analytical RP-HPLC ColumnC18, 3-5 µm particle sizePurity assessment
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
GradientLinear, e.g., 5-95% B over 30 minElution of the peptide
DetectionUV at 214 nm and 280 nmPeptide bond and aromatic residue detection
Mass Spectrometry IonizationElectrospray (ESI) or MALDIMolecular weight determination
Mass AnalyzerTime-of-Flight (TOF) or Quadrupolem/z measurement

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield of Crude Peptide Incomplete coupling of one or more amino acids, especially Dmt.Use a more potent coupling reagent (e.g., HATU). Increase the coupling time for Dmt. Perform a double coupling for Dmt.
Presence of Deletion Sequences Inefficient coupling.Optimize coupling conditions as described above. Consider using a lower-loaded resin.
Side Reactions during Cleavage Insufficient scavenging of reactive cations.Use a comprehensive cleavage cocktail like Reagent K. Ensure the peptide-resin is completely dry before adding the cleavage cocktail.

Conclusion

The solid-phase synthesis of peptides containing the sterically hindered this compound presents unique challenges that can be overcome with careful planning and optimized protocols. By selecting the appropriate high-efficiency coupling reagents, extending reaction times for the hindered residue, and employing robust cleavage and purification strategies, researchers can successfully synthesize these valuable peptides for a wide range of applications in drug discovery and chemical biology. The protocols and guidelines presented in this application note provide a solid foundation for the successful incorporation of this and other sterically demanding non-canonical amino acids into synthetic peptides.

Application Note: A Guide to Enhancing Protein Stability via Site-Specific Incorporation of 2,6-Dimethyl-Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The intrinsic stability of a protein is a critical determinant of its function, shelf-life, and therapeutic efficacy. A significant challenge in biotechnology and drug development is the tendency of proteins to denature or aggregate. The incorporation of non-canonical amino acids (ncAAs) into the polypeptide chain offers a powerful strategy to engineer proteins with enhanced physicochemical properties.[1] This guide provides a comprehensive overview and detailed protocols for utilizing 2,6-dimethyl-L-tyrosine (Dmt), a sterically hindered analog of tyrosine, to bolster protein stability. We will explore the underlying mechanism of stabilization, provide a step-by-step protocol for its site-specific genetic incorporation, and detail biophysical methods for validating the enhancement in protein stability. Furthermore, this note will address the unique challenges and potential strategies associated with the incorporation of the D-stereoisomer, 2,6-dimethyl-D-tyrosine.

Introduction: Overcoming the Challenge of Protein Instability

Proteins are the workhorses of biology, but their complex, folded structures are often fragile. Exposure to thermal stress, pH changes, or proteolytic enzymes can lead to unfolding and loss of function, posing significant hurdles for therapeutic protein development, industrial enzyme applications, and basic research. Traditional protein engineering strategies often involve extensive trial-and-error mutagenesis of natural amino acids. The expansion of the genetic code to include ncAAs provides a more rational approach, allowing for the introduction of unique chemical functionalities to precisely tune a protein's properties.[1][]

Among the diverse array of available ncAAs, 2,6-dimethyl-L-tyrosine (Dmt) has emerged as a particularly effective tool for enhancing protein stability. Its utility has been notably demonstrated in the field of opioid peptides, where its inclusion often leads to superior potency and receptor affinity.[3][4] The principles underlying its stabilizing effects are broadly applicable to other protein scaffolds.

Mechanism of Stabilization by 2,6-Dimethyl-L-Tyrosine

The primary mechanism by which Dmt enhances protein stability is through steric hindrance. The two methyl groups flanking the hydroxyl group on the phenyl ring are bulky and significantly restrict the rotational freedom around the chi (χ) angles of the amino acid side chain and the local peptide backbone.

Causality of Steric Hindrance:

  • Conformational Rigidity: By locking the local peptide backbone into a more defined conformation, Dmt reduces the conformational entropy of the unfolded state. This raises the energetic barrier to unfolding, thereby increasing the overall thermodynamic stability.

  • Protection from Proteolysis: The steric bulk of the dimethylated phenyl ring can act as a shield, physically blocking the approach of protease enzymes to nearby cleavage sites on the polypeptide chain. This increases the protein's resistance to enzymatic degradation, a crucial factor for in vivo therapeutic applications.

Caption: Mechanism of Dmt-mediated protein stabilization.

Genetic Incorporation of 2,6-Dimethyl-L-Tyrosine: A Protocol

The site-specific incorporation of Dmt is achieved by hijacking the cell's translational machinery through a technique known as amber stop codon suppression.[5][6] This requires an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair, which function independently of the host cell's endogenous synthetases and tRNAs.[7] The orthogonal aaRS is engineered to exclusively recognize and charge Dmt onto the orthogonal tRNA, which in turn recognizes the UAG (amber) stop codon.

Principle of the Workflow

The workflow involves introducing three key genetic components into an E. coli expression host:

  • The Target Protein Gene: The gene encoding the protein of interest is mutated at the desired incorporation site to an amber stop codon (TAG).

  • The Orthogonal aaRS Gene: A gene for an evolved aaRS that is specific for Dmt. Synthetases derived from archaea, such as Methanocaldococcus jannaschii (Mj) TyrRS, are common starting scaffolds for engineering new specificities.[8]

  • The Orthogonal tRNA Gene: The gene for the cognate suppressor tRNA (e.g., tRNAPylCUA or tRNATyrCUA) that has the anticodon CUA to read the UAG codon.

When these components are expressed and Dmt is supplied in the growth medium, the orthogonal aaRS charges the orthogonal tRNA with Dmt. At the ribosome, when the UAG codon is encountered, the Dmt-charged tRNA inserts the non-canonical amino acid, allowing translation to continue and producing a full-length protein containing Dmt at the specified position.

Dmt_Incorporation_Workflow cluster_prep Preparation cluster_exp Expression & Purification cluster_qc Validation & Analysis plasmid Construct Expression Plasmid 1. Gene of Interest (with TAG codon) 2. Orthogonal Dmt-RS 3. Orthogonal tRNA_CUA ecoli Transform E. coli Expression Strain plasmid->ecoli culture Culture Cells & Add Dmt to Media ecoli->culture induce Induce Protein Expression (e.g., with IPTG) culture->induce harvest Harvest & Lyse Cells induce->harvest purify Purify Protein (e.g., His-tag Affinity) harvest->purify sds SDS-PAGE Analysis purify->sds ms Mass Spectrometry (Verify Mass) sds->ms dsc_cd Biophysical Analysis (DSC / CD) ms->dsc_cd

Caption: Workflow for site-specific incorporation of Dmt.

Step-by-Step Experimental Protocol

This protocol provides a general framework. Optimization of expression conditions (temperature, induction time, Dmt concentration) is crucial for each target protein.

Materials:

  • 2,6-Dimethyl-L-tyrosine (e.g., from Sigma-Aldrich or Apollo Scientific[9])

  • Expression plasmid containing the gene of interest (with TAG codon), orthogonal Dmt-RS, and orthogonal tRNA.

  • E. coli expression strain (e.g., BL21(DE3)).

  • LB Broth and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Standard buffers for cell lysis and protein purification.

Methodology:

  • Plasmid Transformation: Transform the expression plasmid into chemically competent E. coli cells. Plate on LB-agar plates with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture:

    • Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture.

    • Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Expert Insight: At this point, it is often beneficial to lower the temperature to 18-25°C to improve protein folding and reduce the metabolic burden on the cells.

    • Add 2,6-Dimethyl-L-tyrosine to a final concentration of 1-2 mM.

    • Allow the cells to acclimate for 20-30 minutes before induction.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Incubate for 16-20 hours at the lower temperature (18-25°C) with shaking.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

    • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

  • Protein Purification: Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Self-Validating Quality Control:

    • SDS-PAGE: Run samples from induced cultures with and without Dmt added. In the absence of Dmt, a truncated protein product should be observed, confirming the dependence of full-length expression on the ncAA.

    • Mass Spectrometry (ESI-MS): Analyze the purified protein to confirm the precise mass change corresponding to the substitution of the original amino acid with Dmt. (Molecular Weight of Dmt: ~209.24 g/mol [10]). This is the definitive check for successful incorporation.

Biophysical Characterization of Enhanced Stability

Once the Dmt-containing protein is purified, its stability must be quantified and compared to the wild-type (WT) version. Differential Scanning Calorimetry (DSC) and Circular Dichroism (CD) Spectroscopy are two powerful, complementary techniques for this purpose.[11][12]

Protocol: Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein as it unfolds due to increasing temperature.[13][14] The midpoint of this transition is the melting temperature (Tm), a direct indicator of thermal stability.[15]

Methodology:

  • Sample Preparation: Dialyze both WT and Dmt-containing protein samples extensively against the same buffer to ensure identical starting conditions. A typical concentration is 0.5-1.0 mg/mL.

  • Instrument Setup: Load the protein sample into the sample cell and the dialysis buffer into the reference cell of the calorimeter.

  • Data Acquisition: Scan the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a constant rate (e.g., 60°C/hour).

  • Data Analysis: After subtracting the buffer-buffer baseline, fit the resulting thermogram to determine the Tm and the enthalpy of unfolding (ΔH). A higher Tm for the Dmt-protein indicates enhanced thermal stability.[16]

Protocol: Circular Dichroism (CD) Thermal Melt

CD spectroscopy measures differences in the absorption of left- and right-circularly polarized light, which is sensitive to protein secondary structure.[17][18][19] By monitoring the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical content) as a function of temperature, one can observe the cooperative unfolding of the protein.[20][21]

Methodology:

  • Sample Preparation: Prepare samples of WT and Dmt-protein in a suitable buffer (avoiding high absorbance in the far-UV range) at a concentration of ~0.1-0.2 mg/mL.

  • Instrument Setup: Place the sample in a quartz cuvette and load it into the CD spectropolarimeter equipped with a Peltier temperature controller.

  • Data Acquisition:

    • Record the CD signal at 222 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute) from 25°C to 95°C.

    • Allow the system to equilibrate at each temperature point before taking a reading.

  • Data Analysis: Plot the CD signal versus temperature. The resulting curve can be fitted to a sigmoidal function to determine the Tm.

Expected Data Summary
ParameterWild-Type (WT) ProteinDmt-Containing ProteinInterpretation of Change
Melting Temp (Tm) from DSC Tm, WTTm, DmtΔTm = Tm, Dmt - Tm, WT > 0 indicates enhanced stability.
Enthalpy (ΔH) from DSC ΔHWTΔHDmtProvides insight into the energetics of unfolding.
Melting Temp (Tm) from CD Tm, WTTm, DmtCorroborates DSC data; ΔTm > 0 indicates enhanced stability.
Protease Digestion Assay Faster DegradationSlower DegradationIncreased resistance to proteolysis.

The Challenge of Incorporating this compound

The protocols described above are specific to the L-isomer of 2,6-dimethyl-tyrosine. The direct, ribosomal incorporation of D-amino acids, including this compound, is a formidable challenge due to the high stereoselectivity of the cellular translation machinery.[22]

  • Aminoacyl-tRNA Synthetase Specificity: Natural and most engineered aaRSs are exquisitely specific for L-amino acids. Evolving a synthetase to efficiently and faithfully charge a D-amino acid onto a tRNA without also accepting the L-isomer is exceptionally difficult.

  • Ribosome Specificity: The ribosome itself shows a strong preference for L-aminoacyl-tRNAs, further hindering the incorporation of D-amino acids.

Potential Strategies (Non-Ribosomal): For applications requiring a D-amino acid, researchers must typically turn to methods outside of ribosomal synthesis:

  • Solid-Phase Peptide Synthesis (SPPS): For smaller proteins or peptides, chemical synthesis allows for the direct incorporation of any amino acid, including D-isomers and other modifications, at any desired position.

  • Peptide Ligation: Larger proteins can be constructed by ligating together smaller, synthetically produced peptide fragments, one of which could contain the desired D-amino acid.

Conclusion

The site-specific incorporation of 2,6-dimethyl-L-tyrosine is a validated and powerful technique for enhancing the thermal and proteolytic stability of proteins. By leveraging steric hindrance to restrict conformational freedom, this non-canonical amino acid provides a rational engineering strategy applicable to a wide range of protein targets. The protocols outlined in this guide, from genetic incorporation to biophysical validation, provide a robust framework for researchers in academia and industry to improve the properties of their proteins of interest. While the ribosomal incorporation of the D-isomer remains a significant hurdle, the stabilizing principles of dimethylation on the tyrosine ring offer valuable insights for protein design through both biological and chemical methods.

References

Title: A Multi-Platform Analytical Workflow for the Characterization of 2,6-Dimethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract: 2,6-Dimethyl-D-tyrosine (Dmt) is a non-canonical amino acid of significant interest in medicinal chemistry and drug discovery, particularly in the design of peptide-based therapeutics such as opioid receptor modulators.[1][2] Its unique structure, featuring steric hindrance around the phenolic hydroxyl group and D-chiral configuration, can confer enhanced enzymatic stability, receptor selectivity, and potency to parent peptides.[2][3] Consequently, rigorous analytical characterization is imperative to ensure its identity, purity, and correct stereochemistry before its incorporation into drug candidates. This application note presents a comprehensive, multi-platform approach for the definitive characterization of this compound, leveraging High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Chromatography. The protocols provided are designed for researchers, quality control analysts, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Analytical Imperative for Unnatural Amino Acids

The incorporation of unnatural amino acids (UAAs) like this compound is a cornerstone strategy in modern peptide drug design.[] Unlike its proteinogenic L-isomer, the D-configuration provides inherent resistance to proteolytic degradation, a common failure point for peptide drugs. The dual methyl groups on the aromatic ring further modulate its physicochemical properties, impacting receptor binding and pharmacokinetic profiles.[1]

However, these same structural modifications present unique analytical challenges. The synthesis of this compound can result in impurities, including positional isomers or residual starting materials. Crucially, enantiomeric purity must be unequivocally established, as the L-isomer can have drastically different pharmacological effects. This guide provides a validated workflow to address these challenges systematically.

Physicochemical Properties of 2,6-Dimethyl-tyrosine

A foundational understanding of the analyte's properties is key to designing effective analytical methods.

PropertyValueSource
Chemical Formula C₁₁H₁₅NO₃[5][6]
Molecular Weight 209.24 g/mol [5][6]
Monoisotopic Mass 209.10519334 Da[5]
Stereochemistry D-configuration (R)[7]
Key Structural Features D-alpha amino acid, phenolic hydroxyl, two methyl groups ortho to the hydroxyl-

The Integrated Analytical Workflow

No single technique can fully characterize a modified amino acid. We employ an orthogonal approach where each method provides a unique and complementary piece of the puzzle: identity, purity, structure, and stereochemistry.

G cluster_prep Sample Preparation cluster_results Data Interpretation prep This compound Sample (Prepare stock solution in appropriate solvent, e.g., H₂O/MeOH) lcms LC-MS Analysis (Purity & Identity) prep->lcms Inject/Analyze Aliquots nmr NMR Spectroscopy (Structural Elucidation) prep->nmr Inject/Analyze Aliquots chiral Chiral HPLC (Stereochemical Purity) prep->chiral Inject/Analyze Aliquots purity_id Purity (%) by UV Accurate Mass Confirmation lcms->purity_id Provides structure ¹H & ¹³C Chemical Shifts Confirm covalent structure & methyl positions nmr->structure Provides stereo Enantiomeric Excess (% ee) Confirm D-isomer chiral->stereo Provides

Figure 1: Integrated workflow for the characterization of this compound.

Purity and Identity Confirmation by HPLC-UV and LC-MS

Expertise & Experience: The first step is to confirm that the primary component of the sample is indeed this compound and to assess its purity. We use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with both UV and Mass Spectrometry detectors. The addition of two hydrophobic methyl groups significantly increases the compound's retention on a C18 column compared to native tyrosine, necessitating a richer organic mobile phase for elution.[8] UV detection provides a quantitative measure of purity, while High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, a highly specific identifier of elemental composition.[9][]

Protocol 1: Reversed-Phase HPLC-UV Analysis

Objective: To determine the purity of the sample by assessing the relative area of the main peak.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of methanol and water.

    • Dilute this stock to a working concentration of 50 µg/mL using the mobile phase A.

    • Filter the final solution through a 0.22 µm syringe filter before injection.[8]

  • Instrumentation:

    • HPLC System: Standard system with binary pump, autosampler, and UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30°C.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 274 nm (λmax for tyrosine derivatives).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      25.0 70
      26.0 95
      30.0 95
      31.0 10

      | 35.0 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A purity of ≥98% is typically required for use in drug development.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis

Objective: To confirm the elemental composition of the analyte by accurate mass measurement.

  • Sample Preparation: Use the same sample prepared for HPLC-UV analysis.

  • Instrumentation:

    • An LC-MS system, preferably with a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to the HPLC system described above.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-500.

    • Analysis Mode: Full scan.

    • Expected Ion: The protonated molecule [M+H]⁺.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Determine the experimental monoisotopic mass of the [M+H]⁺ ion.

    • Compare the experimental mass to the theoretical mass. A mass accuracy error of <5 ppm provides high confidence in the elemental composition.

ParameterTheoretical ValueExpected Experimental Value
Formula C₁₁H₁₅NO₃-
[M+H]⁺ Ion Formula C₁₁H₁₆NO₃⁺-
Theoretical Mass [M+H]⁺ 210.11247 Da-
Observed Mass [M+H]⁺ -210.11247 ± 0.00105 Da (<5 ppm)

Structural Elucidation by NMR Spectroscopy

Expertise & Experience: While LC-MS confirms the elemental formula, it cannot distinguish between isomers. NMR spectroscopy provides definitive confirmation of the covalent bond structure.[11] For this compound, ¹H NMR is used to verify the presence and integration of all protons, particularly the two distinct methyl singlets and the aromatic protons. ¹³C NMR confirms the carbon skeleton, including the quaternary carbons of the methyl-substituted aromatic ring.

Protocol 3: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in ~0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred to allow exchange of the labile -OH, -NH₂, and -COOH protons.[1]

    • Add a small amount of a reference standard (e.g., DSS or TMS) if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • NMR Spectrometer: 400 MHz or higher field strength for better resolution.

  • Acquisition Parameters:

    • ¹H NMR: Standard pulse program, sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

    • ¹³C NMR: Standard proton-decoupled pulse program (e.g., zgpg30), requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift axis using the reference standard.

    • Assign the peaks based on their chemical shift, multiplicity, and integration (for ¹H). Compare the observed spectrum to expected values.

Assignment (¹H NMR in D₂O)Expected δ (ppm)MultiplicityIntegration
Aromatic protons (-CH=)~6.8-7.0s2H
α-proton (-CH(NH₂)-)~3.9-4.1t or dd1H
β-protons (-CH₂-)~2.9-3.2m2H
Methyl protons (-CH₃)~2.2s6H

Stereochemical Purity Assessment by Chiral Chromatography

Trustworthiness: This is arguably the most critical validation step. Confirming the D-enantiomeric configuration and quantifying the level of the unwanted L-enantiomer is essential for pharmacological relevance. Chiral HPLC is the gold standard for this analysis.[12] The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[13]

G cluster_0 Chiral Separation Principle racemate Racemic Mixture (D- and L-isomers) column Chiral Stationary Phase (CSP) racemate->column Interaction separated Separated Enantiomers (Different Retention Times) column->separated Differential Elution

Figure 2: Principle of enantiomeric separation by chiral HPLC.

Protocol 4: Chiral HPLC Analysis
  • Sample Preparation:

    • Prepare a 0.5 mg/mL solution of the this compound sample in the mobile phase.

    • Prepare a corresponding solution of the racemic (D,L) standard to identify the elution order of the two enantiomers.

  • Instrumentation:

    • HPLC System: Standard system with UV-Vis detector.

    • Column: A crown ether-based chiral column (e.g., CROWNPAK CR(+)) is highly effective for separating amino acids.

  • Chiral HPLC Conditions:

    • Mobile Phase: Perchloric acid solution (pH ~1.5). The exact concentration depends on the column manufacturer's recommendation (e.g., HClO₄ pH 1.5).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

    • UV Detection: 210 nm (for better sensitivity of the amino acid backbone).

  • Data Analysis:

    • Run the racemic standard to determine the retention times for both D- and L-enantiomers.

    • Run the this compound sample.

    • Identify and integrate the peaks corresponding to the D- and L-enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100

    • An enantiomeric excess of ≥99% is the standard for pharmaceutical-grade material.

EnantiomerExpected Retention Time (min)
D-isomer t₁ (e.g., ~10 min)
L-isomer t₂ (e.g., ~13 min)
(Note: Retention times are illustrative and must be determined experimentally. The elution order depends on the specific chiral column used.)[13]

Summary and Conclusion

The analytical characterization of this compound requires a multi-faceted approach. By integrating RP-HPLC-UV for purity, HRMS for identity, NMR for structural verification, and chiral HPLC for stereochemical integrity, researchers can have full confidence in the quality of this critical building block. This orthogonal workflow ensures that the material used in drug discovery and development is well-defined, leading to more reliable and reproducible pharmacological data. The protocols outlined in this note provide a robust framework for achieving this essential quality standard.

References

2,6-Dimethyl-D-tyrosine applications in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of 2,6-Dimethyl-tyrosine (Dmt) and its applications in drug discovery, with a particular focus on the development of novel therapeutics targeting opioid receptors. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols necessary to leverage this unique amino acid in their research.

A Note on Stereochemistry

While the topic specifies 2,6-Dimethyl-D-tyrosine, the vast majority of published research in the opioid field utilizes its stereoisomer, 2,6-Dimethyl-L-tyrosine, commonly abbreviated as Dmt.[1][2][3] The two methyl groups on the phenolic ring are the key modification responsible for the unique pharmacological properties of Dmt-containing peptides.[4] These properties include altered receptor affinity, bioactivity, and metabolic stability.[5] The experimental principles and protocols detailed in this guide are fundamentally the same for characterizing peptides containing either the D- or L-isomer. Therefore, this guide will refer to the general "2,6-Dimethyl-tyrosine (Dmt)" to encompass the broad utility of this modification, while drawing upon the extensive data available for the L-isomer.

Section 1: Introduction to 2,6-Dimethyl-tyrosine (Dmt) in Drug Discovery

The Rationale for Unnatural Amino Acids

The incorporation of unnatural amino acids is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a peptide's pharmacological profile. 2,6-Dimethyl-tyrosine (Dmt) is a prime example of such a strategic modification.[2] It is a synthetic derivative of tyrosine, distinguished by the addition of two methyl groups at the 2' and 6' positions of the aromatic ring.[6] This seemingly subtle change introduces significant steric hindrance, which fundamentally alters how a Dmt-containing peptide interacts with its biological target.[4]

Core Application: Modulating Opioid Receptor Activity

The primary application of Dmt in drug discovery has been in the synthesis of novel opioid peptides and peptidomimetics.[7][8] Opioid receptors—primarily the mu (μ), delta (δ), and kappa (κ) subtypes—are G-protein coupled receptors (GPCRs) that play a critical role in pain modulation.[9]

Incorporating Dmt in place of the native N-terminal tyrosine in an opioid peptide can lead to several advantageous outcomes:

  • Enhanced Receptor Affinity and Potency: The methyl groups can create additional lipophilic interactions with the receptor's binding pocket, often resulting in a substantial increase in binding affinity and functional potency.[2][7]

  • Modulation of Receptor Selectivity: The substitution of Dmt for Tyrosine can dramatically alter a peptide's selectivity profile, sometimes enhancing selectivity for a specific receptor subtype or, in other cases, creating a multi-receptor ligand.[1][10] This is highly dependent on the overall peptide sequence.

  • Increased Metabolic Stability: The steric bulk of the methyl groups can shield the peptide from enzymatic degradation, increasing its half-life in biological systems and improving its potential as a therapeutic agent.[3][5]

  • Switching from Agonist to Antagonist: In certain peptide scaffolds, the Dmt/Tyr substitution can convert a potent agonist into a potent antagonist, a phenomenon of significant interest for therapeutic development.[1][10] For instance, the Dmt-Tic pharmacophore is a well-known motif for δ-opioid receptor antagonists.[7]

These properties make Dmt a powerful tool for developing novel analgesics with improved efficacy and potentially fewer side effects.[5][11]

Section 2: Characterization Workflow for Dmt-Containing Compounds

The evaluation of a novel Dmt-containing compound follows a logical progression from initial target interaction to in vivo efficacy. This workflow ensures a comprehensive understanding of the compound's pharmacological profile.

G cluster_0 In Vitro / Ex Vivo Characterization cluster_1 In Vivo Evaluation A Protocol 1: Radioligand Binding Assay B Protocol 2: Functional GPCR Assays A->B Determine Affinity (Ki) C Protocol 3: Ex Vivo Tissue Assays B->C Assess Functional Potency (EC50) & Efficacy D Protocol 4: Animal Models of Analgesia C->D Evaluate In Vivo Efficacy (ED50) End Lead Candidate D->End Start Novel Dmt Compound Synthesis Start->A

Caption: Drug discovery workflow for Dmt-containing compounds.

Section 3: In Vitro and Ex Vivo Protocols

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of a Dmt-containing compound for the μ, δ, and κ opioid receptors.

Causality and Rationale: This is the foundational assay to confirm that the synthesized compound physically interacts with the intended targets. By comparing the Kᵢ values across the different receptor subtypes, we can establish the compound's affinity and selectivity profile. A low Kᵢ value indicates high binding affinity.

Methodology: This protocol describes a competitive binding assay. The Dmt-compound (the "competitor") will compete with a known radiolabeled ligand for binding to opioid receptors in membrane preparations from cells engineered to express a single receptor subtype (e.g., HEK293 or CHO cells).

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing either the human μ, δ, or κ opioid receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

      • 50 µL of the radiolabeled ligand at a fixed concentration (typically near its K𝘥 value).

        • For μ-opioid receptor (MOR): [³H]DAMGO.

        • For δ-opioid receptor (DOR): [³H]DPDPE or [³H]Naltrindole (NTI).[12]

        • For κ-opioid receptor (KOR): [³H]U69,593.[12]

      • 50 µL of the Dmt-containing test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • 50 µL of the prepared cell membrane suspension.

    • Controls:

      • Total Binding: No competitor compound is added.

      • Non-specific Binding: Add a high concentration of a non-labeled standard ligand (e.g., 10 µM Naloxone) instead of the test compound.

  • Incubation and Harvesting:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

Protocol 2: Functional Assays for GPCR Activation

Objective: To determine if a Dmt-containing compound acts as an agonist, antagonist, or inverse agonist at the opioid receptor and to quantify its potency (EC₅₀ or IC₅₀) and efficacy.

Causality and Rationale: Binding to a receptor does not guarantee a biological response. Functional assays are essential to measure the downstream signaling events that occur after ligand binding. Opioid receptors are canonically coupled to the Gαi/o subunit, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[9] Additionally, like most GPCRs, they can also signal through the β-arrestin pathway.[13] Measuring these distinct pathways allows for a complete characterization and can reveal "biased agonism," where a ligand preferentially activates one pathway over another.

Caption: Key signaling pathways for opioid receptor activation.

2A. cAMP Inhibition Assay

Methodology: This assay measures the ability of a Dmt-agonist to inhibit the production of cAMP. Cells are first stimulated with forskolin (a direct activator of adenylyl cyclase) to raise basal cAMP levels, and the ability of the test compound to reverse this effect is measured.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the opioid receptor of interest in a 96- or 384-well plate and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with the Dmt-containing compound at various concentrations for 15-30 minutes.

    • Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.

    • Incubate for an additional 15-30 minutes.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit. Common formats include:

      • HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay format.

      • Luminescent Biosensors (e.g., Promega's GloSensor™): Uses a luciferase biosensor that responds to changes in cAMP levels in living cells.[13]

  • Data Analysis:

    • Plot the measured signal (inversely proportional to cAMP levels for some kits) against the log concentration of the Dmt-compound.

    • Fit a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists, tested against a standard agonist).

2B. β-Arrestin Recruitment Assay

Methodology: This assay measures the recruitment of β-arrestin to the activated opioid receptor. This is a common method to assess G-protein-independent signaling.

Step-by-Step Protocol:

  • Cell Lines: Use a specialized reporter cell line, such as the Tango™ GPCR assay system.[13][14] In these cells, the receptor is fused to a transcription factor, and β-arrestin is fused to a protease. Ligand-induced recruitment brings the protease close to the receptor, cleaving the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase or β-lactamase).

  • Assay Procedure:

    • Plate the Tango™ cells in an appropriate assay plate.

    • Add the Dmt-containing compound at various concentrations.

    • Incubate for several hours (e.g., 6-16 hours) to allow for reporter gene expression.

  • Detection:

    • Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal using a plate reader.

  • Data Analysis:

    • Plot the reporter signal against the log concentration of the Dmt-compound.

    • Fit a sigmoidal dose-response curve to determine the EC₅₀.

Protocol 3: Ex Vivo Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Assays

Objective: To evaluate the functional activity of the Dmt-compound in an isolated, physiologically relevant tissue preparation.

Causality and Rationale: These classic organ bath assays bridge the gap between recombinant cell lines and whole-animal studies.[15] They assess a compound's ability to inhibit neurotransmitter release, which is a key mechanism of opioid action. The guinea pig ileum (GPI) is rich in μ- and κ-opioid receptors, while the mouse vas deferens (MVD) contains μ-, δ-, and κ-receptors.[15] By comparing a compound's activity in both tissues, one can infer its receptor selectivity profile.[1]

Step-by-Step Protocol:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig or mouse according to approved institutional protocols.

    • Dissect the ileum (from guinea pig) or vas deferens (from mouse).

    • Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

  • Experimental Setup:

    • Attach the tissue to an isometric force transducer to record muscle contractions.

    • Place platinum electrodes in the bath to electrically stimulate the tissue, causing muscle contractions via nerve stimulation.

    • Allow the tissue to equilibrate under a slight resting tension until contractions are stable and reproducible.

  • Assay Procedure (Agonist Activity):

    • Once a stable baseline of electrically-evoked contractions is established, add the Dmt-compound to the bath in a cumulative, concentration-dependent manner.

    • Record the inhibition of the contraction height at each concentration.

  • Data Analysis:

    • Calculate the percentage inhibition of contraction for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the compound.

    • Fit a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound that causes a 50% inhibition of the muscle twitch.

Parameter Description Example Data (Hypothetical)
Compound A (Tyr¹-Peptide)
Kᵢ (μ) [nM]Binding affinity for μ-opioid receptor5.2
Kᵢ (δ) [nM]Binding affinity for δ-opioid receptor15.8
Selectivity (Kᵢ δ/μ)Ratio of binding affinities3.0
cAMP EC₅₀ (μ) [nM]Potency in μ-receptor cAMP assay10.5
GPI IC₅₀ [nM]Potency in Guinea Pig Ileum assay12.1
MVD IC₅₀ [nM]Potency in Mouse Vas Deferens assay25.3
Table 1: Example Data Summary for a Standard Tyr-Peptide and a Dmt-Modified Peptide.

Section 4: In Vivo Protocols

Protocol 4: Animal Models of Analgesia

Objective: To assess the antinociceptive (pain-relieving) efficacy of the Dmt-compound in a living organism.

Causality and Rationale: This is the critical step to determine if the in vitro and ex vivo activity translates into a therapeutic effect. Different pain models are used to simulate different types of clinical pain (e.g., acute thermal pain, inflammatory pain).[16][17] A successful compound should demonstrate dose-dependent pain relief in these models.

4A. Hot Plate Test (Acute Thermal Pain)

Methodology: This model assesses the response to a constant, painful heat stimulus. An effective analgesic will increase the time it takes for the animal to react.[16]

Step-by-Step Protocol:

  • Apparatus: A hot plate apparatus with the surface temperature maintained at a constant, noxious level (e.g., 55 ± 0.5°C).

  • Acclimation and Baseline:

    • Allow mice or rats to acclimate to the testing room.

    • Gently place the animal on the hot plate and start a timer.

    • Measure the baseline latency to a pain response (e.g., licking a hind paw, jumping).

    • To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds), after which the animal is immediately removed regardless of response.

  • Drug Administration:

    • Administer the Dmt-compound via the desired route (e.g., intravenous, intraperitoneal, subcutaneous). Administer a vehicle control to a separate group of animals.

  • Post-Treatment Testing:

    • At various time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

    • Plot the %MPE against time to determine the time course of the analgesic effect.

    • Perform the test with multiple doses to generate a dose-response curve and calculate the ED₅₀ (the dose that produces 50% of the maximum effect).

4B. Formalin Test (Inflammatory/Tonic Pain)

Methodology: This model is particularly valuable because it produces a biphasic pain response, modeling both acute neurogenic pain and tonic inflammatory pain.[16]

Step-by-Step Protocol:

  • Acclimation: Place the animal (typically a rat or mouse) in a clear observation chamber for at least 30 minutes to acclimate.

  • Drug Administration: Administer the Dmt-compound or vehicle control at a set time before the formalin injection (e.g., 30 minutes prior for i.p. injection).

  • Formalin Injection: Briefly restrain the animal and inject a small volume (e.g., 50 µL) of dilute formalin solution (e.g., 2-5%) into the plantar surface of one hind paw.

  • Observation: Immediately return the animal to the observation chamber and record the total time spent licking, biting, or flinching the injected paw.

    • Phase 1 (Early/Neurogenic): 0-5 minutes post-injection.

    • Phase 2 (Late/Inflammatory): 15-60 minutes post-injection.

  • Data Analysis:

    • Compare the total time spent exhibiting pain behaviors in the drug-treated group to the vehicle-treated group for both Phase 1 and Phase 2.

    • A significant reduction in pain behaviors indicates an antinociceptive effect. This model can differentiate between drugs that affect acute pain (Phase 1) and those that are effective against inflammatory pain (Phase 2).

Section 5: References

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare. --INVALID-LINK--

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. --INVALID-LINK--

  • MedchemExpress. (n.d.). 2,6-Dimethyl-L-tyrosine (Dmt). MedchemExpress.com. --INVALID-LINK--

  • Marin Biologic Laboratories. (n.d.). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. --INVALID-LINK--

  • Agilent. (n.d.). GPCR Signaling Assays. Agilent. --INVALID-LINK--

  • PubMed. (2011). In vitro opioid receptor assays. PubMed. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Cell-Based GPCR Reporter Assays. Thermo Fisher Scientific - US. --INVALID-LINK--

  • National Institutes of Health. (2010). Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. NIH. --INVALID-LINK--

  • PubMed. (2010). Role of 2',6'-dimethyl-l-tyrosine (Dmt) in some opioid lead compounds. PubMed. --INVALID-LINK--

  • ResearchGate. (2010). Role of 2 ',6 '-dimethyl-L-tyrosine (Dmt) in some opioid lead compounds. ResearchGate. --INVALID-LINK--

  • PubMed. (2011). Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs. PubMed. --INVALID-LINK--

  • PubMed. (n.d.). 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides. PubMed. --INVALID-LINK--

  • National Institutes of Health. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. NIH. --INVALID-LINK--

  • ACS Pharmacology & Translational Science. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications. --INVALID-LINK--

  • ACS Publications. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications. --INVALID-LINK--

  • IRIS - Unife. (2022). Exploring the potential of Pd-catalyzed C-H activation reaction for the synthesis of non-natural amino acid 2,6-dimethyl tyrosine-like (Dmt-like) analogues. IRIS - Unife. --INVALID-LINK--

  • ResearchGate. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. ResearchGate. --INVALID-LINK--

  • PubMed. (2015). Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. PubMed. --INVALID-LINK--

  • Slideshare. (n.d.). preclinical screening models for Analgesic drugs. Slideshare. --INVALID-LINK--

  • Chem-Impex. (n.d.). D-2,6-Dimethyltyrosine. Chem-Impex. --INVALID-LINK--

  • Pharmacology. (2011). Discovery of a potent and efficacious peptide derivative for δ/μ opioid agonist/neurokinin 1 antagonist activity with a 2',6'-dimethyl-L-tyrosine: in vitro, in vivo, and NMR-based structural studies. Pharmacology. --INVALID-LINK--

  • University of Arizona. (2011). Discovery of a potent and efficacious peptide derivative for δ/μ opioid agonist/neurokinin 1 antagonist activity with a 2′,6′- Dimethyl- l -tyrosine: In vitro, in vivo, and NMR-based structural studies. University of Arizona. --INVALID-LINK--

  • PMC. (n.d.). An overview of animal models of pain: disease models and outcome measures. PMC. --INVALID-LINK--

  • MDPI. (n.d.). Analgesic Peptides: From Natural Diversity to Rational Design. MDPI. --INVALID-LINK--

  • IRIS-BOA - Milano-Bicocca. (n.d.). Evaluation of pain components in an animal model of chronic inflammatory pain: a study towards new therapeutics. IRIS-BOA - Milano-Bicocca. --INVALID-LINK--

References

Application Note & Protocols: A Framework for the Preclinical Characterization of 2,6-Dimethyl-D-tyrosine (DMT)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental framework for the preclinical characterization of 2,6-Dimethyl-D-tyrosine (DMT), a synthetic amino acid derivative. Based on its structural similarity to known N-methyl-D-aspartate (NMDA) receptor ligands, DMT is hypothesized to act as an antagonist at the strychnine-insensitive glycine co-agonist site of the NMDA receptor.[1] This guide outlines a logical, multi-tiered approach, beginning with fundamental in vitro validation of its mechanism of action and progressing to in vivo assessment of its therapeutic potential in a relevant disease model. Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental design, emphasizing the principles of rigor and reproducibility essential for modern preclinical research.[2][3]

Introduction: Scientific Premise and Rationale

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor essential for excitatory neurotransmission, synaptic plasticity, and memory formation.[4] Its dysfunction is implicated in a wide array of neurological and psychiatric disorders, including chronic pain, stroke, and depression.[1][5] The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to become activated.[4][6] Targeting the glycine binding site offers a distinct therapeutic strategy to modulate NMDA receptor activity, potentially avoiding the severe side effects associated with antagonists that block the primary glutamate site or the ion channel.[7]

This compound (DMT) is a rigidified analog of tyrosine. While its L-isomer has been explored in the context of opioid peptides, the D-isomer's structure suggests a potential interaction with the NMDA receptor's glycine binding site.[8][9][10] This guide is built on the scientific premise that DMT acts as a selective antagonist at this site. The following experimental plan is designed to rigorously test this hypothesis and evaluate its potential as a therapeutic agent, particularly for neuropathic pain, a condition where NMDA receptor hyperactivity plays a key role.[1]

In Vitro Characterization: Target Engagement and Functional Activity

The initial phase of investigation is to confirm that DMT directly interacts with the NMDA receptor at the glycine binding site and functionally antagonizes receptor activation. This is achieved through a combination of binding assays and functional electrophysiology.

Workflow for In Vitro Characterization

G cluster_0 Phase 1: In Vitro Analysis A Protocol 1: Radioligand Binding Assay (Determine Affinity & Specificity) B Protocol 2: Electrophysiology Assay (Determine Functional Antagonism) A->B Confirm Target Engagement C Data Analysis (Calculate Ki, IC50, % Inhibition) B->C Quantify Functional Effect

Caption: In Vitro experimental workflow from binding to functional assays.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of DMT for the strychnine-insensitive glycine site on the NMDA receptor.

Principle: This assay measures the ability of DMT to displace a known radiolabeled ligand (e.g., [³H]glycine or a similar high-affinity glycine site antagonist) from its binding site on neuronal membranes.[11] The concentration of DMT required to displace 50% of the radioligand (IC50) is used to calculate the inhibitory constant (Ki).

Materials:

  • Rat telencephalon membranes

  • [³H]glycine or other suitable radioligand

  • Test compound: this compound (DMT)

  • Non-specific binding control: High concentration of unlabeled glycine (e.g., 1 mM)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and prepare a crude synaptic membrane fraction via differential centrifugation. Resuspend the final pellet in assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-Specific Binding: Membranes + Radioligand + 1 mM Glycine.

    • DMT Competition: Membranes + Radioligand + varying concentrations of DMT (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of DMT. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.

Trustworthiness Check: The inclusion of total and non-specific binding controls is critical for validating the assay window. The experiment should be repeated multiple times (n≥3) to ensure the reliability of the calculated affinity.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To assess the functional antagonism of NMDA receptor-mediated currents by DMT.

Principle: This technique directly measures the ion flow through NMDA receptors in response to agonist application.[12] By applying DMT, we can determine if it reduces this current, confirming its role as a functional antagonist.[13] This can be performed on primary neuronal cultures or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits.[14]

Materials:

  • Cultured primary neurons or HEK293 cells transfected with NMDA receptor subunits (e.g., GluN1/GluN2A).[15]

  • External solution (e.g., containing NaCl, KCl, CaCl₂, glucose, HEPES, pH 7.4).

  • Internal pipette solution (e.g., containing Cs-gluconate, CsCl, MgCl₂, BAPTA, HEPES, ATP, GTP, pH 7.2).

  • Agonists: NMDA (100 µM) and Glycine (10 µM).

  • Test compound: DMT at various concentrations.

  • Patch-clamp amplifier and data acquisition system.

Step-by-Step Methodology:

  • Cell Preparation: Place a coverslip with cultured cells into the recording chamber on the microscope stage and perfuse with external solution.

  • Establish Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a high-resistance seal (>1 GΩ) with a target cell. Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell at a negative holding potential (e.g., -60 mV) to measure inward currents.

  • Elicit NMDA Currents: Apply a solution containing NMDA and glycine to the cell to evoke a stable baseline current.

  • Apply DMT: Co-apply DMT at increasing concentrations along with the agonists. Record the current amplitude at each DMT concentration.

  • Washout: Perfuse the cell with the agonist solution without DMT to check for reversibility of the effect.

  • Data Analysis: Measure the peak inward current at each DMT concentration. Normalize the current to the baseline (agonist-only) response. Plot the percent inhibition against the log concentration of DMT and fit the curve to determine the IC50.

Trustworthiness Check: A stable baseline current must be established before applying the antagonist. The reversibility of the block upon washout is a key indicator of a specific drug-receptor interaction. Positive controls (e.g., a known glycine site antagonist) should be used to validate the assay.

Expected In Vitro Data Summary
AssayParameterExpected Outcome for an Effective Antagonist
Radioligand BindingKi (nM)Low nanomolar to micromolar range, indicating high affinity.
ElectrophysiologyIC50 (µM)Potent inhibition of NMDA-evoked currents.
Electrophysiology% Inhibition at 10µM> 50%

In Vivo Efficacy Assessment: Neuropathic Pain Model

Following successful in vitro characterization, the next step is to evaluate DMT's therapeutic potential in vivo. The Chronic Constriction Injury (CCI) model of neuropathic pain is a well-established and relevant model for this purpose, as it mimics many features of human nerve compression injuries.[16][17][18]

Workflow for In Vivo Efficacy Study

G cluster_1 Phase 2: In Vivo Efficacy D Protocol 3: CCI Surgery (Induce Neuropathic Pain) E Baseline Behavioral Testing (Pre-drug assessment) D->E Post-op Recovery F Drug Administration (DMT, Vehicle, Positive Control) E->F Group Assignment G Protocol 4: Post-drug Behavioral Testing (Assess Analgesic Effect) F->G Time Course H Data Analysis (Compare paw withdrawal thresholds) G->H Statistical Evaluation

Caption: In Vivo experimental timeline from surgery to data analysis.

Protocol 3: Chronic Constriction Injury (CCI) Surgery

Objective: To induce a reproducible peripheral mononeuropathy in rodents.[19]

Principle: Loose ligation of the sciatic nerve causes inflammation and partial nerve damage, leading to the development of persistent pain-like behaviors, including mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).[18][20]

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools

  • 4-0 chromic gut sutures

  • Wound clips or sutures

Step-by-Step Methodology:

  • Anesthesia: Anesthetize the rat using isoflurane.

  • Surgical Preparation: Shave the fur on the lateral surface of the left thigh and sterilize the skin.

  • Incision: Make a small incision through the skin and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

  • Ligation: Proximal to the nerve's trifurcation, place four loose ligatures of chromic gut suture around the sciatic nerve with about 1 mm spacing between them. The ligatures should be just tight enough to evoke a brief twitch in the respective hind limb.

  • Closure: Close the muscle layer with sutures and the skin incision with wound clips.

  • Post-operative Care: Administer post-operative analgesia as per institutional guidelines (ensuring it does not interfere with the study endpoints) and monitor the animal's recovery. Sham-operated animals undergo the same procedure except for the nerve ligation.

Trustworthiness Check: The degree of ligation is critical; it must be consistent across animals to ensure a reproducible injury. The development of pain behaviors in the CCI group compared to the sham group validates the model's success. All procedures must adhere to institutional animal care and use committee (IACUC) guidelines.

Protocol 4: Behavioral Testing for Analgesia

Objective: To quantify the analgesic effect of DMT on mechanical allodynia and thermal hyperalgesia.

A. Von Frey Test (Mechanical Allodynia)

Principle: This test measures the paw withdrawal threshold in response to a mechanical stimulus of increasing force, applied by calibrated filaments.[21][22] An increase in the withdrawal threshold after drug administration indicates an analgesic effect.[23]

Methodology:

  • Acclimation: Place animals in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.[24]

  • Filament Application: Apply von Frey filaments of increasing stiffness to the plantar surface of the injured (ipsilateral) hind paw.[22] Begin with a filament near the expected threshold.

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold.[23]

  • Testing Schedule: Establish a stable baseline of allodynia (typically 7-14 days post-CCI surgery). On the test day, measure the baseline, administer the drug, and re-test at several time points (e.g., 30, 60, 120 minutes) post-dosing.

B. Hargreaves Test (Thermal Hyperalgesia)

Principle: This test measures the latency of paw withdrawal from a radiant heat source.[25][26] An increase in withdrawal latency indicates a reduction in thermal sensitivity.[27]

Methodology:

  • Acclimation: Place animals in the testing enclosure on a glass plate and allow them to acclimate.[28]

  • Stimulus Application: Position the radiant heat source beneath the glass plate, directly under the plantar surface of the ipsilateral hind paw.[29]

  • Measurement: Activate the heat source. A timer automatically starts and stops when the animal withdraws its paw.[27]

  • Cut-off Time: A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

  • Testing Schedule: Conduct testing on the same schedule as the von Frey test: establish a stable baseline, then measure post-drug effects over time.

Experimental Design and Data Presentation

Rigorous Study Design: To ensure unbiased results, the study must incorporate randomization (animals randomly assigned to treatment groups) and blinding (the experimenter is unaware of the treatment each animal received).[30][31][32]

Treatment Groups: | Group | Treatment | Dose | Route | N (animals per group) | | :--- | :--- | :--- | :--- | :--- | | 1 | Sham | Vehicle | i.p. | 8-12 | | 2 | CCI | Vehicle | i.p. | 8-12 | | 3 | CCI | DMT | 10 mg/kg | i.p. | 8-12 | | 4 | CCI | DMT | 30 mg/kg | i.p. | 8-12 | | 5 | CCI | Gabapentin | 100 mg/kg | i.p. | 8-12 |

Data Analysis: Data should be presented as the mean ± SEM. Statistical significance between groups should be assessed using appropriate methods, such as a two-way ANOVA with a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.

Preliminary Safety and Pharmacokinetics

A preliminary assessment of safety and drug exposure is crucial for interpreting efficacy data and planning future studies.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess whether DMT has cytotoxic effects on cells at concentrations relevant to its therapeutic activity.

Principle: The MTT assay is a colorimetric test that measures the metabolic activity of cells.[33] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[34] The amount of formazan produced is proportional to the number of living cells.[35]

Methodology:

  • Cell Plating: Seed a relevant cell line (e.g., primary cortical neurons or a neuronal cell line) in a 96-well plate.

  • Compound Addition: After 24 hours, treat the cells with various concentrations of DMT for a specified duration (e.g., 24-48 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[36]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol 6: Exploratory Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of DMT in rodents, including key parameters like Cmax, Tmax, and half-life.

Principle: Following administration of DMT, blood samples are collected at various time points and analyzed to determine the drug concentration over time.[37][38] This helps correlate the time course of the drug's presence in the body with its observed pharmacological effects.[39][40][41]

Methodology:

  • Dosing: Administer a single dose of DMT to a small cohort of rats via the intended therapeutic route (e.g., intraperitoneal or oral).[39]

  • Blood Sampling: Collect sparse blood samples from the animals at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) post-dose.

  • Sample Processing: Process the blood to obtain plasma and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of DMT in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Plot the plasma concentration versus time. Use non-compartmental analysis software to calculate key PK parameters.

Expected PK Data Summary
ParameterDefinitionImportance
Cmax (ng/mL)Maximum observed plasma concentrationIndicates peak exposure.
Tmax (hr)Time to reach CmaxRelates to the rate of absorption.
AUC (ng*hr/mL)Area Under the CurveRepresents total drug exposure.
t1/2 (hr)Half-lifeDetermines dosing interval.

References

Application Notes and Protocols for the Site-Specific Incorporation of 2,6-Dimethyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,6-Dimethyl-L-tyrosine in Protein Engineering and Drug Discovery

The precise, site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology and drug discovery. Among the diverse array of ncAAs, 2,6-Dimethyl-L-tyrosine (Dmt) stands out for its ability to introduce unique structural and functional properties into peptides and proteins. The presence of two methyl groups on the phenyl ring of tyrosine sterically hinders rotation around the Cβ-Cγ bond, thereby constraining the peptide backbone. This conformational restriction can lead to enhanced binding affinity, increased proteolytic stability, and altered receptor selectivity of bioactive peptides and therapeutic proteins. The unnatural amino acid 2',6'-dimethyl-l-tyrosine has found widespread use in the development of synthetic opioid ligands, where its incorporation often leads to superior potency at one or more opioid receptor types[1][2][3].

This comprehensive guide provides a detailed overview of the methodologies for the site-specific incorporation of Dmt into proteins expressed in Escherichia coli. We will delve into the principles of genetic code expansion, the engineering of the necessary molecular machinery, and provide step-by-step protocols for protein expression, purification, and verification of Dmt incorporation.

The Engine of Innovation: Genetic Code Expansion for Dmt Incorporation

The site-specific incorporation of Dmt is achieved through the powerful technique of genetic code expansion. This technology relies on the hijacking of the cellular translational machinery to read a specific codon, typically a stop codon like the amber codon (UAG), as a sense codon for the ncAA of interest. This requires the introduction of an orthogonal translation system into the host organism, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).

An orthogonal aaRS/tRNA pair functions independently of the host's endogenous synthetases and tRNAs.[4] The engineered aaRS is evolved to specifically recognize and charge the desired ncAA (in this case, Dmt) onto the orthogonal tRNA. This tRNA, in turn, has its anticodon modified to recognize the reassigned codon (e.g., CUA for the UAG codon) in the messenger RNA (mRNA) of the target protein. When the ribosome encounters this codon, the Dmt-charged orthogonal tRNA is recruited, leading to the incorporation of Dmt at the specified position in the growing polypeptide chain.

GCE_Workflow cluster_synthesis Orthogonal System Components cluster_cellular_machinery Cellular Machinery Engineered aaRS Engineered aaRS Charged tRNA Dmt-tRNA Engineered aaRS->Charged tRNA charges Orthogonal tRNA Orthogonal tRNA Orthogonal tRNA->Engineered aaRS binds to 2,6-Dimethyl-L-tyrosine 2,6-Dimethyl-L-tyrosine 2,6-Dimethyl-L-tyrosine->Engineered aaRS binds to Ribosome Ribosome Protein with Dmt Protein with Dmt Ribosome->Protein with Dmt synthesis mRNA mRNA mRNA->Ribosome translation Target Gene (with TAG codon) Target Gene (with TAG codon) Target Gene (with TAG codon)->mRNA transcription Charged tRNA->Ribosome delivers Dmt

Caption: Genetic code expansion workflow for Dmt incorporation.

Evolving the Key Player: Engineering a Dmt-Specific Aminoacyl-tRNA Synthetase

The process of directed evolution involves creating a library of MjTyrRS mutants with variations in the amino acid binding pocket. These mutants are then screened for their ability to incorporate Dmt in response to an amber codon in a reporter gene. A typical directed evolution strategy involves the following steps:

  • Library Creation: A library of MjTyrRS mutants is generated using techniques like site-directed mutagenesis or error-prone PCR. Mutations are typically focused on residues within the tyrosine binding pocket that are likely to interact with the substrate. Based on the crystal structure of MjTyrRS, key residues to target for mutagenesis to accommodate bulkier tyrosine analogs include Y32, D158, E107, and L162.

  • Selection System: A dual-selection system is often employed. A positive selection step ensures that the synthetase is active in the presence of Dmt, while a negative selection step eliminates mutants that are active in the absence of Dmt or that recognize canonical amino acids.

  • Screening: The library is transformed into E. coli cells containing a reporter gene with an in-frame amber codon (e.g., a gene conferring antibiotic resistance or encoding a fluorescent protein). Cells that can successfully incorporate Dmt will survive the positive selection or exhibit a detectable signal.

  • Iteration: The best-performing mutants are isolated, and the process can be repeated for further rounds of evolution to enhance specificity and efficiency.

Directed_Evolution MjTyrRS Gene MjTyrRS Gene Mutagenesis Mutagenesis MjTyrRS Gene->Mutagenesis Site-directed or error-prone PCR Library of MjTyrRS mutants Library of MjTyrRS mutants Mutagenesis->Library of MjTyrRS mutants Transformation into E. coli Transformation into E. coli Library of MjTyrRS mutants->Transformation into E. coli Selection Selection Transformation into E. coli->Selection Positive Selection\n(+Dmt, +antibiotic) Positive Selection (+Dmt, +antibiotic) Selection->Positive Selection\n(+Dmt, +antibiotic) growth Negative Selection\n(-Dmt, +toxin) Negative Selection (-Dmt, +toxin) Selection->Negative Selection\n(-Dmt, +toxin) no growth Isolation of active mutants Isolation of active mutants Positive Selection\n(+Dmt, +antibiotic)->Isolation of active mutants Sequencing and Characterization Sequencing and Characterization Isolation of active mutants->Sequencing and Characterization Optimized DmtRS Optimized DmtRS Sequencing and Characterization->Optimized DmtRS

Caption: Directed evolution of a Dmt-specific aaRS.

Experimental Protocols

Part 1: Preparation of Plasmids

The site-specific incorporation of Dmt in E. coli typically requires two plasmids:

  • pEVOL-DmtRS Plasmid: This plasmid expresses the engineered Dmt-specific aaRS and the orthogonal tRNA. The pEVOL series of plasmids are commonly used and have been optimized for high yields of proteins containing ncAAs.[5] They often contain two copies of the aaRS gene under the control of different promoters (e.g., an arabinose-inducible promoter and a constitutive promoter) and a proK promoter driving the expression of the orthogonal tRNA.

  • Target Protein Plasmid: This plasmid contains the gene of interest with an in-frame amber (TAG) codon at the desired site for Dmt incorporation. The gene is typically under the control of an inducible promoter, such as the T7 promoter (requiring a DE3 lysogen E. coli strain).

Protocol 1: Site-Directed Mutagenesis of the Target Gene

  • Primer Design: Design primers containing the desired amber codon (TAG) at the target site. The primers should be 25-45 bases in length with the mutation in the center.

  • PCR Amplification: Perform PCR using a high-fidelity polymerase with the target protein plasmid as the template and the designed mutagenic primers.

  • Template Digestion: Digest the parental, methylated plasmid DNA with the DpnI restriction enzyme.

  • Transformation: Transform the DpnI-treated PCR product into competent E. coli cells and select for colonies on antibiotic-containing plates.

  • Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the TAG codon by DNA sequencing.

Part 2: Protein Expression and Purification

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • pEVOL-DmtRS plasmid

  • Target protein plasmid with TAG codon

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics (e.g., chloramphenicol for pEVOL and ampicillin or kanamycin for the target plasmid)

  • L-2,6-Dimethyltyrosine (Chem-Impex)

  • L-arabinose

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol 2: Expression of Protein Containing 2,6-Dimethyl-L-tyrosine

  • Transformation: Co-transform the pEVOL-DmtRS and the target protein plasmids into competent E. coli BL21(DE3) cells. Plate on LB agar containing both antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with both antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate 1 L of LB medium containing both antibiotics with the starter culture to an initial OD600 of ~0.05.

  • Growth and Induction:

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Add L-2,6-Dimethyltyrosine to a final concentration of 1 mM. Note: The optimal concentration may vary and should be determined empirically (typically between 0.5 mM and 2 mM).

    • Induce the expression of the DmtRS by adding L-arabinose to a final concentration of 0.2% (w/v).

    • Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

  • Incubation: Continue to incubate the culture at a reduced temperature, such as 18-25°C, for 16-20 hours with shaking. Lower temperatures often improve protein folding and solubility.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protocol 3: Protein Purification

The purification protocol will depend on the specific properties of the target protein and any affinity tags it may contain (e.g., His-tag, GST-tag). A general protocol for a His-tagged protein is provided below.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Sonicate the cells on ice to lyse them completely.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the target protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein using dialysis or a desalting column.

Protein_Expression_Workflow Co-transformation Co-transformation Overnight Culture Overnight Culture Co-transformation->Overnight Culture Expression Culture Expression Culture Overnight Culture->Expression Culture Growth to OD600 0.6-0.8 Growth to OD600 0.6-0.8 Expression Culture->Growth to OD600 0.6-0.8 Induction Induction Growth to OD600 0.6-0.8->Induction Add Dmt, Arabinose, IPTG Add Dmt, Arabinose, IPTG Induction->Add Dmt, Arabinose, IPTG Overnight Expression (18-25°C) Overnight Expression (18-25°C) Add Dmt, Arabinose, IPTG->Overnight Expression (18-25°C) Cell Harvesting Cell Harvesting Overnight Expression (18-25°C)->Cell Harvesting Purification Purification Cell Harvesting->Purification Purified Protein Purified Protein Purification->Purified Protein

Caption: Workflow for protein expression with Dmt.

Verification of 2,6-Dimethyl-L-tyrosine Incorporation

The successful and site-specific incorporation of Dmt must be rigorously verified. The gold-standard technique for this is mass spectrometry.

Mass Spectrometry Analysis

Principle: The incorporation of Dmt in place of a canonical amino acid will result in a predictable mass shift in the protein and its constituent peptides. The mass of tyrosine is 181.19 Da, while the mass of 2,6-Dimethyl-L-tyrosine is 209.24 Da. Therefore, the incorporation of Dmt in place of tyrosine results in a mass increase of +28.05 Da. If Dmt is incorporated in place of another amino acid at a TAG codon, the expected mass shift will be different.

Protocol 4: Verification by Mass Spectrometry

  • Intact Protein Analysis: Analyze the purified protein by electrospray ionization mass spectrometry (ESI-MS) to determine its molecular weight. Compare the observed mass with the theoretical mass of the protein with and without Dmt incorporation.

  • Peptide Mapping:

    • Digest the purified protein with a specific protease, such as trypsin.

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS data against the protein sequence, including the modification corresponding to the mass of Dmt at the target site.

    • The fragmentation pattern of the peptide containing Dmt will confirm its identity and precise location.

MS_Verification Purified Protein Purified Protein Intact Mass Analysis (ESI-MS) Intact Mass Analysis (ESI-MS) Purified Protein->Intact Mass Analysis (ESI-MS) Proteolytic Digestion (Trypsin) Proteolytic Digestion (Trypsin) Purified Protein->Proteolytic Digestion (Trypsin) Confirm Mass Shift Confirm Mass Shift Intact Mass Analysis (ESI-MS)->Confirm Mass Shift Peptide Mixture Peptide Mixture Proteolytic Digestion (Trypsin)->Peptide Mixture LC-MS/MS Analysis LC-MS/MS Analysis Peptide Mixture->LC-MS/MS Analysis Identify Dmt-containing peptide Identify Dmt-containing peptide LC-MS/MS Analysis->Identify Dmt-containing peptide Confirm Site-Specificity Confirm Site-Specificity Identify Dmt-containing peptide->Confirm Site-Specificity

Caption: Mass spectrometry verification workflow.

Table 1: Expected Mass Shifts for Dmt Incorporation

Replaced Amino AcidMass of Replaced AA (Da)Mass of Dmt (Da)Expected Mass Shift (Da)
Tyrosine (Y)181.19209.24+28.05
Phenylalanine (F)165.19209.24+44.05
Tryptophan (W)204.23209.24+5.01

Troubleshooting

IssuePossible CauseSuggested Solution
Low protein yield Inefficient Dmt incorporationOptimize Dmt concentration in the media. Further evolve the DmtRS for higher efficiency. Use a different orthogonal tRNA.
Toxicity of Dmt or the engineered synthetaseLower the expression temperature and induction time. Use a weaker promoter for the synthetase.
Protein misfolding or degradationExpress the protein at a lower temperature. Co-express molecular chaperones.
No Dmt incorporation Inactive DmtRSSequence the DmtRS gene to check for mutations. Test the activity of the DmtRS in vitro.
Problem with the orthogonal tRNAVerify the sequence of the tRNA gene. Use a different orthogonal tRNA.
Dmt not taken up by the cellsIncrease the concentration of Dmt in the media. Use a different E. coli strain.
High background incorporation of canonical amino acids Leaky suppression (incorporation of natural amino acids at the TAG codon)Perform negative selection during DmtRS evolution to remove mutants that recognize canonical amino acids. Use an E. coli strain with a low level of release factor 1 (RF1).

Conclusion

The site-specific incorporation of 2,6-Dimethyl-L-tyrosine into proteins opens up exciting avenues for protein engineering and the development of novel therapeutics. By leveraging the power of genetic code expansion and directed evolution, researchers can create proteins with enhanced properties and novel functionalities. The protocols and guidelines presented in this application note provide a comprehensive framework for the successful incorporation of Dmt, from the engineering of the necessary molecular machinery to the expression and verification of the final protein product. With careful optimization and rigorous verification, this technology can be a valuable addition to the molecular toolkit of any researcher in the life sciences.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-DMT-2026-01

Version: 1.0

Introduction

Welcome to the technical support guide for the synthesis of 2,6-Dimethyl-D-tyrosine (DMT), a non-proteinogenic amino acid of significant interest in the development of novel therapeutics, particularly in the field of opioid receptor modulation. The synthesis of this sterically hindered amino acid presents several challenges, including regioselective ortho-methylation, maintenance of stereochemical integrity at the α-carbon, and rigorous purification. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common pitfalls and troubleshoot experimental hurdles encountered during the synthesis of this valuable building block.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy and analytical considerations for this compound.

Q1: What are the primary synthetic strategies for preparing enantiopure this compound?

A1: The synthesis of this compound is a multi-step process that requires careful planning to ensure both high yield and enantiopurity. The main challenge lies in the selective dimethylation of the tyrosine phenyl ring at the 2' and 6' positions without compromising the chiral center. Two predominant, modern strategies are:

  • Palladium-Catalyzed C(sp²)–H Dimethylation: This is a state-of-the-art approach that utilizes a directing group, commonly a picolinamide (PA) group on the α-amino nitrogen, to guide a palladium catalyst to the ortho C–H bonds of the phenyl ring for sequential methylation. This method offers high regioselectivity.

  • Negishi Cross-Coupling: This strategy involves the coupling of a chiral, protected tyrosine derivative (functionalized as an electrophile, e.g., an aryl iodide) with an organozinc reagent (e.g., methylzinc chloride) in the presence of a palladium or nickel catalyst. This approach is powerful for forming the key carbon-carbon bonds.

A visual comparison of these strategies is provided below.

G cluster_0 Synthetic Strategy Decision Tree Start Starting Material (Protected D-Tyrosine) Strategy Choose Synthetic Strategy Start->Strategy Pd_Route Pd-Catalyzed C-H Dimethylation Strategy->Pd_Route Direct C-H activation desired Negishi_Route Negishi Cross-Coupling Strategy->Negishi_Route Pre-functionalized starting material available Pd_Adv Advantages: - High regioselectivity - Uses C-H bonds directly Pd_Route->Pd_Adv Pd_Disadv Disadvantages: - Requires directing group - Potential for over-methylation Pd_Route->Pd_Disadv Negishi_Adv Advantages: - Well-established C-C coupling - Can use diverse coupling partners Negishi_Route->Negishi_Adv Negishi_Disadv Disadvantages: - Requires pre-functionalized starting material - Sensitivity of organozinc reagents Negishi_Route->Negishi_Disadv

Caption: Decision tree for selecting a synthetic route to this compound.

Q2: How critical is the choice of protecting groups for this synthesis?

A2: The protecting group strategy is paramount to the success of the synthesis. All three functional groups of the starting D-tyrosine must be protected: the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group. The choice of protecting groups must be orthogonal, meaning each can be removed under specific conditions without affecting the others.

  • α-Amino Group: A Boc (tert-butyloxycarbonyl) group is common, as it is stable to many reaction conditions but can be removed with acid (e.g., TFA). For the Pd-catalyzed route, a picolinamide (PA) directing group is installed here.

  • α-Carboxyl Group: Typically protected as a methyl or ethyl ester, which is stable to the conditions of C-H activation and can be removed by saponification (e.g., with LiOH or NaOH).

  • Phenolic Hydroxyl Group: Often protected as a benzyl (Bn) or silyl ether (e.g., TBS). These are generally stable but must be chosen carefully to withstand the reaction conditions of the chosen synthetic route.

Q3: What are the main causes of racemization and how can it be prevented?

A3: Racemization, the loss of stereochemical purity at the α-carbon, is a major risk in any amino acid synthesis. The primary causes include:

  • Harsh reaction conditions: Strongly basic or acidic conditions, especially at elevated temperatures, can lead to the deprotonation of the α-proton, resulting in racemization.

  • Activation of the carboxyl group: Certain coupling reagents used in peptide synthesis can promote the formation of oxazolone intermediates, which are prone to racemization.

Prevention strategies include:

  • Mild Reaction Conditions: Whenever possible, use mild bases and acids and maintain low reaction temperatures.

  • Careful Choice of Reagents: When modifying the carboxyl group, use coupling reagents known to suppress racemization, such as those used with additives like HOBt or Oxyma.[1]

  • Protecting Group Strategy: Certain N-terminal protecting groups, like the picolinamide used in directed C-H functionalization, can help maintain the stereochemical integrity of the α-center.

Q4: What are the recommended methods for final product purification and enantiomeric purity assessment?

A4: The final product must be purified to remove residual reagents, catalysts, and any side-products. The enantiomeric excess (e.e.) must also be determined.

  • Purification: A combination of flash column chromatography and recrystallization is typically employed. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective for obtaining highly pure crystalline material.[2]

  • Enantiomeric Purity Assessment: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, allowing for their separation and quantification.

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific problems that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in Palladium-Catalyzed C–H Dimethylation

Problem: The yield of the desired 2,6-dimethylated product is low, or I observe a mixture of mono-methylated and unreacted starting material.

Potential Causes & Solutions:

  • Incomplete Reaction: The C–H activation and methylation may be sluggish.

    • Solution: Increase the reaction time or temperature moderately. However, be cautious as this may increase side reactions. Ensure your palladium catalyst is active and that the reagents are anhydrous.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or reaction conditions.

    • Solution: Use high-purity, anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Over-methylation or Methylation at other positions: While the directing group provides high ortho-selectivity, minor products from methylation at other positions can occur.

    • Solution: Optimize the stoichiometry of the methylating agent. Using a slight excess is often necessary, but a large excess can lead to undesired side reactions. The use of specific ligands can also enhance selectivity.[3]

Experimental Protocol: Optimized Pd-Catalyzed Monomethylation

This protocol is for a single methylation step, which would be repeated for dimethylation.

Parameter Condition Rationale
Substrate N-picolinamide protected D-tyrosine derivativeThe picolinamide group directs the catalyst to the ortho C-H bonds.
Catalyst Pd(OAc)₂ (5-10 mol%)A common and effective palladium source.
Ligand 9-Methylacridine (L1) or similarLigands can improve catalyst stability and selectivity.[3]
Methylating Agent Methyl iodide (MeI) or (CH₃)₂SO₄The source of the methyl group.
Solvent Anhydrous, polar aprotic (e.g., DMF, DMA)To dissolve the reactants and facilitate the reaction.
Temperature 80-120 °CTo provide sufficient energy for C-H activation.
Atmosphere Inert (Argon or Nitrogen)To prevent catalyst deactivation by oxygen.
Issue 2: Difficulty in Removing the Picolinamide (PA) Directing Group

Problem: The removal of the picolinamide directing group is incomplete, or the harsh conditions are causing racemization or decomposition of my product.

Potential Causes & Solutions:

  • Harsh Deprotection Conditions: Traditional methods for amide cleavage (e.g., strong acid or base hydrolysis at high temperatures) can damage the sensitive amino acid product and cause racemization.

    • Solution 1 (Mild Reductive Cleavage): Treatment with zinc dust in aqueous hydrochloric acid at room temperature can effectively cleave the picolinamide group with good functional group tolerance.[4][5]

    • Solution 2 (Nickel-Catalyzed Cleavage): A recently developed method involves Boc-activation of the picolinamide followed by a mild, nickel-catalyzed esterification. This method is highly efficient and preserves stereochemistry.[6][7]

Step-by-Step Protocol: Mild Reductive Cleavage of Picolinamide Group

  • Dissolve the N-picolinamide protected this compound derivative in a mixture of THF and aqueous HCl (e.g., 1.5 M).

  • Add an excess of zinc dust (e.g., 10-20 equivalents) to the solution.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove excess zinc.

  • Neutralize the filtrate with a suitable base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can then be further purified.

G cluster_1 Picolinamide Removal Workflow Start N-Picolinamide Protected Product Cleavage Cleavage of Picolinamide Start->Cleavage Reductive Reductive Cleavage (Zn/HCl) Cleavage->Reductive Mild reductive conditions Ni_Catalyzed Ni-Catalyzed Cleavage Cleavage->Ni_Catalyzed For sensitive substrates Reductive_Details Conditions: Zn dust, aq. HCl, RT Advantages: Mild, good tolerance Reductive->Reductive_Details Workup Workup & Purification Reductive->Workup Ni_Details Conditions: Boc activation, Ni(cod)₂, EtOH Advantages: Very mild, high yield, no racemization Ni_Catalyzed->Ni_Details Ni_Catalyzed->Workup

Caption: Workflow for the removal of the picolinamide directing group.

Issue 3: Poor Enantiomeric Separation in Chiral HPLC Analysis

Problem: I am unable to resolve the D- and L-enantiomers of my 2,6-Dimethyl-tyrosine product using chiral HPLC.

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for resolving amino acid derivatives.

    • Solution: For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., those with teicoplanin like Astec CHIROBIOTIC T) are often very effective.[8] For N-protected derivatives (e.g., Fmoc or Boc), polysaccharide-based CSPs (e.g., CHIRALPAK series) are a good choice.[9]

  • Suboptimal Mobile Phase: The composition of the mobile phase is critical for achieving separation.

    • Solution: Systematically vary the mobile phase composition. For polysaccharide columns in normal phase, adjust the ratio of hexane/isopropanol or hexane/ethanol. Small amounts of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can significantly improve peak shape and resolution.[1] For macrocyclic glycopeptide columns, a polar organic or reversed-phase mode with modifiers like methanol or acetonitrile is common.

Recommended Chiral HPLC Starting Conditions

Parameter Condition for N-Protected DMT Condition for Free DMT
Column CHIRALPAK IC or similar polysaccharide-based CSPAstec CHIROBIOTIC T or similar teicoplanin-based CSP
Mobile Phase Hexane:Ethanol (e.g., 90:10) + 0.1% TFAMethanol:Water (e.g., 80:20) + 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 254 nm and 280 nmUV at 220 nm and 280 nm

Note: These are starting points and will likely require optimization for your specific compound and system.

References

Technical Support Center: Synthesis of 2,6-Dimethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dimethyl-D-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this sterically hindered amino acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve your synthetic yield and purity.

I. General FAQs

Q1: What are the most common synthetic routes for this compound?

A1: Several synthetic strategies have been developed for this compound, each with its own advantages and challenges. The most prevalent methods include:

  • Palladium-Catalyzed C-H Dimethylation: This modern approach directly installs methyl groups onto the tyrosine ring, offering an efficient route.[1]

  • Negishi Cross-Coupling: This method involves the coupling of an organozinc reagent with a suitable halo-tyrosine derivative and is known for its functional group tolerance.[2][3][4]

  • Phase-Transfer Catalysis (PTC): PTC is a powerful technique for the alkylation of glycine Schiff base derivatives to produce α,α-disubstituted amino acids.[5][6]

  • Strecker Synthesis: A classical method for amino acid synthesis that can be adapted for α,α-disubstituted amino acids by using a ketone as the starting material.[7][8][9][10]

Q2: Why is the synthesis of this compound challenging?

A2: The primary challenge lies in the steric hindrance introduced by the two methyl groups on the tyrosine ring.[11][12] This steric bulk can significantly slow down reaction rates, lead to incomplete reactions, and favor side reactions, all of which contribute to lower yields.[11] Achieving high enantioselectivity for the D-isomer can also be a significant hurdle.

Q3: What are the critical factors to consider for improving the yield of this compound synthesis?

A3: Several factors can influence the overall yield:

  • Choice of Synthetic Route: The selected method should be compatible with your available starting materials and equipment.

  • Reaction Conditions: Optimization of temperature, reaction time, solvent, and catalyst/reagent concentration is crucial.

  • Purification Method: Efficient purification is key to isolating the desired product with high purity and minimal loss.

  • Chiral Resolution/Asymmetric Synthesis: The strategy to obtain the desired D-enantiomer will significantly impact the final yield.

II. Troubleshooting Guides by Synthetic Method

This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound using different methods.

A. Palladium-Catalyzed C-H Dimethylation

This method offers a direct approach to methylate the tyrosine ring, but it is sensitive to catalyst and reaction conditions.

Workflow for Palladium-Catalyzed C-H Dimethylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Tyrosine_Derivative Protected Tyrosine Derivative Reaction_Vessel Reaction under Inert Atmosphere with Pd Catalyst and Ligand Tyrosine_Derivative->Reaction_Vessel Methylating_Agent Methylating Agent (e.g., MeI) Methylating_Agent->Reaction_Vessel Quenching Reaction Quenching Reaction_Vessel->Quenching 1. Cool reaction Extraction Aqueous Work-up & Extraction Quenching->Extraction 2. Add aqueous solution Chromatography Column Chromatography Extraction->Chromatography 3. Isolate organic layer Final_Product This compound Derivative Chromatography->Final_Product 4. Purify

Caption: A generalized workflow for the synthesis of this compound via Pd-catalyzed C-H dimethylation.

Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low or no conversion of starting material 1. Inactive catalyst.[13] 2. Inappropriate ligand. 3. Insufficient reaction temperature or time.[13] 4. Presence of oxygen or moisture.1. Use a fresh catalyst or a pre-catalyst. Ensure proper activation if needed. 2. Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to find the optimal one for your specific substrate.[14] 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 4. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.
Formation of mono-methylated byproduct 1. Insufficient methylating agent. 2. Steric hindrance preventing the second methylation. 3. Short reaction time.1. Increase the equivalents of the methylating agent. 2. This is a common challenge with sterically hindered substrates.[12] Consider a higher reaction temperature or a more active catalyst system. 3. Extend the reaction time and monitor for the disappearance of the mono-methylated intermediate.
Catalyst decomposition (formation of palladium black) 1. High reaction temperature.[13] 2. Insufficient ligand-to-palladium ratio.[13]1. Lower the reaction temperature if possible, or consider a more thermally stable catalyst. 2. Increase the ligand-to-palladium ratio to better stabilize the active catalytic species.
Poor regioselectivity (methylation at other positions) 1. Inappropriate directing group on the tyrosine derivative.1. Ensure a suitable directing group is installed on the tyrosine starting material to favor ortho-methylation.
B. Negishi Cross-Coupling

This versatile method is known for its high functional group tolerance but requires careful handling of organozinc reagents.

Workflow for Negishi Cross-Coupling

G cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Organozinc Organozinc Reagent Reaction_Vessel Reaction with Pd Catalyst and Ligand under Inert Atmosphere Organozinc->Reaction_Vessel Halo_Tyrosine Protected Halo-Tyrosine Derivative Halo_Tyrosine->Reaction_Vessel Quenching Reaction Quenching Reaction_Vessel->Quenching Filtration Filtration of Solids Quenching->Filtration Extraction Aqueous Work-up & Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product This compound Derivative Chromatography->Final_Product G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Glycine_Derivative Glycine Schiff Base Biphasic_Reaction Biphasic Reaction (Organic/Aqueous) Glycine_Derivative->Biphasic_Reaction Alkylating_Agent Alkylating Agent Alkylating_Agent->Biphasic_Reaction PTC_Catalyst Phase-Transfer Catalyst PTC_Catalyst->Biphasic_Reaction Base Aqueous Base Base->Biphasic_Reaction Phase_Separation Phase Separation Biphasic_Reaction->Phase_Separation Extraction Extraction of Organic Layer Phase_Separation->Extraction Hydrolysis Hydrolysis of Schiff Base Extraction->Hydrolysis Purification Purification Hydrolysis->Purification Final_Product This compound Purification->Final_Product

References

Technical Support Center: Overcoming Solubility Challenges with 2,6-Dimethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dimethyl-D-tyrosine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this modified amino acid into their experimental workflows. Due to the addition of two methyl groups to the phenolic ring, this compound exhibits increased hydrophobicity compared to its parent amino acid, D-tyrosine, often leading to significant solubility challenges.[1] This resource provides in-depth troubleshooting strategies and foundational knowledge to help you overcome these issues and ensure the success of your research.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubilization of this compound.

Q1: What are the basic chemical properties of this compound?

A1: this compound is a derivative of D-tyrosine with the following properties:

  • Molecular Formula: C₁₁H₁₅NO₃[2]

  • Molecular Weight: 209.24 g/mol [2][3]

  • Appearance: Typically a white to off-white powder or solid.[1][3]

  • Storage: It is recommended to store the compound at 2-8°C.[1][2][3]

The key structural feature is the presence of two methyl groups on the aromatic ring, which enhances its hydrophobic character and influences its solubility.[1]

Q2: Why is this compound so difficult to dissolve in aqueous solutions?

A2: The poor aqueous solubility of this compound stems from the hydrophobic nature of the two additional methyl groups on the phenolic ring. These groups increase the nonpolar surface area of the molecule, making it less favorable to interact with polar water molecules. This is a common challenge with many modified amino acids and poorly water-soluble drug candidates.[4][5]

Q3: What is the expected solubility of this compound in water at neutral pH?
Q4: Can I use the same dissolution methods for this compound as I do for standard D-tyrosine?

A4: Not always. While the fundamental principles of pH adjustment that apply to D-tyrosine are a good starting point, the increased hydrophobicity of the dimethylated form often requires more aggressive solubilization strategies. Standard methods for tyrosine, such as dissolving in acidic or basic solutions, may need to be combined with other techniques like the use of co-solvents or gentle heating.[6][8]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific solubility issues you may encounter during your experiments.

Guide 1: Initial Dissolution Attempts in Aqueous Buffers are Failing

Issue: You are trying to dissolve this compound directly into a neutral aqueous buffer (e.g., PBS, TRIS) at room temperature, but the compound remains as a suspension or dissolves very poorly.

Root Cause Analysis:

At neutral pH, the amino and carboxylic acid groups of this compound are zwitterionic, and the molecule has its lowest solubility.[7] The dominant hydrophobic character of the dimethyl-phenyl group prevents effective solvation by water molecules.

Workflow for pH-Mediated Solubilization:

This workflow leverages the amphoteric nature of the amino acid to increase its solubility by moving the pH away from its isoelectric point.

Caption: Workflow for pH-mediated dissolution.

Step-by-Step Protocol:
  • Prepare a Suspension: Start by creating a suspension of the this compound in a small amount of your target buffer or water.

  • Acidification (Recommended First Approach):

    • Slowly add a stock solution of 1M HCl drop-by-drop to the suspension while continuously stirring.

    • The goal is to protonate the carboxylate group, forming a more soluble cationic species.

    • Monitor the solution visually. Dissolution should occur as the pH drops significantly, typically to a pH range of 1-2.[8][9]

  • Alkalinization (Alternative Approach):

    • If an acidic environment is incompatible with your downstream application, you can try alkalinization.

    • Slowly add a stock solution of 1M NaOH drop-by-drop to the suspension while stirring.

    • This will deprotonate the amino group, creating a more soluble anionic species. A pH of 9-10 or higher is often effective for increasing the solubility of tyrosine and its derivatives.[8]

  • pH Readjustment and Final Volume:

    • Once the compound is fully dissolved, carefully adjust the pH back towards your desired final pH using 1M NaOH (if acidified) or 1M HCl (if alkalinized).

    • Crucial Step: Add the counter-ion solution slowly and with vigorous stirring to avoid localized high concentrations that can cause the compound to precipitate out of solution.

    • Bring the solution to its final target volume with your buffer.

  • Observation: Observe the solution for any signs of precipitation. If it remains clear, it is ready for use. If precipitation occurs, the concentration may be too high for that final pH.

Guide 2: The Compound Precipitates After pH Readjustment or Requires an Organic Solvent

Issue: You have successfully dissolved this compound at an extreme pH, but it crashes out of solution when you neutralize it. Alternatively, your experimental design requires the use of an organic solvent.

Root Cause Analysis:

The concentration of the dissolved compound exceeds its solubility limit at the final neutral pH. The hydrophobic nature of the molecule drives it to aggregate and precipitate once the solubilizing effect of the extreme pH is removed. For some applications, an aqueous environment may not be suitable at all.

Solution: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the polarity of the aqueous medium.[4]

Recommended Co-Solvents and Starting Concentrations:
Co-SolventStarting % (v/v) in Aqueous BufferProperties & Considerations
DMSO (Dimethyl sulfoxide)10-50%Highly polar aprotic solvent, excellent for dissolving a wide range of hydrophobic compounds.[10][11] May have effects on cell-based assays at higher concentrations.
Ethanol 10-30%A commonly used polar protic solvent.[4] Less aggressive than DMSO but effective for many compounds.
Propylene Glycol (PG) 10-40%A viscous, less volatile co-solvent often used in pharmaceutical formulations.[12][13]
NMP (N-methyl-2-pyrrolidone)5-20%A powerful polar aprotic solvent. Use with caution and check compatibility with your experimental system.[10]
Step-by-Step Protocol for Co-Solvent Dissolution:
  • Direct Dissolution in Co-Solvent: Weigh the desired amount of this compound. Dissolve it directly in the smallest necessary volume of your chosen pure co-solvent (e.g., DMSO). Gentle warming or sonication can aid this process.[14]

  • Preparation of Final Solution:

    • Begin with your aqueous buffer at a volume slightly less than the final desired volume.

    • While vigorously stirring the aqueous buffer, add the concentrated co-solvent stock solution drop-by-drop.[15]

    • This "anti-solvent" addition method helps to prevent the compound from immediately precipitating.[12]

  • Final Volume and Observation: Bring the solution to the final volume with the aqueous buffer. Observe for any signs of precipitation. If the solution remains clear, it is ready for use.

Workflow for Selecting a Co-Solvent Strategy:

Caption: Decision-making workflow for co-solvent use.

Guide 3: Advanced Solubilization Techniques for Highly Concentrated Solutions

Issue: You require a very high concentration of this compound, and both pH adjustment and simple co-solvent systems are insufficient.

Root Cause Analysis:

The required concentration far exceeds the intrinsic solubility of the compound in any simple solvent system. More advanced formulation strategies are needed to keep the molecule in solution.

Advanced Strategies:
  • Combined pH and Co-Solvent Approach: This is often the most powerful method.

    • Protocol: Dissolve the this compound in your chosen co-solvent (e.g., DMSO). Separately, prepare your aqueous buffer and adjust its pH to a solubilizing extreme (e.g., pH 2 with HCl or pH 10 with NaOH). Then, add the DMSO stock dropwise to the pH-adjusted buffer. Finally, carefully neutralize the entire solution. The presence of the co-solvent can help stabilize the compound as the pH moves towards neutral.[10]

  • Use of Surfactants: Surfactants form micelles in solution that can encapsulate hydrophobic molecules, effectively increasing their apparent solubility.

    • Common Surfactants: Tween® 20, Tween® 80, Triton™ X-100.

    • Protocol: Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC). Then, add the this compound powder directly and stir until dissolved. Gentle heating may be required. This method is common for solubilizing poorly soluble compounds for in vivo studies.[10]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Protocol: Dissolve the cyclodextrin in your aqueous buffer first. Then, add the this compound and stir. The formation of the inclusion complex can take time and may be facilitated by gentle heating or sonication.[4][10]

References

preventing side reactions during 2,6-Dimethyl-D-tyrosine incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful incorporation of 2,6-Dimethyl-D-tyrosine (Dmt) into your peptide sequences. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered, non-canonical amino acid. By understanding the underlying chemical principles, you can effectively prevent common side reactions and ensure the integrity of your synthetic peptides.

Troubleshooting Guide: Overcoming Key Challenges

The incorporation of this compound presents a primary hurdle: steric hindrance . The two methyl groups flanking the phenolic hydroxyl group and adjacent to the site of peptide bond formation can significantly slow down coupling reactions, leading to incomplete incorporation and deletion sequences.

Issue 1: Incomplete Coupling and Deletion Sequences

Symptoms:

  • Low yield of the target peptide.

  • Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to the peptide sequence missing the this compound residue.

  • HPLC analysis of the crude product shows multiple peaks, indicating a heterogeneous mixture.

Root Cause Analysis: The bulky nature of the 2,6-dimethylphenyl side chain sterically hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. Standard coupling conditions are often insufficient to drive the reaction to completion.

Solutions and Prevention Strategies:

  • Optimize Coupling Reagents and Conditions: For sterically hindered amino acids like this compound, more potent coupling reagents are necessary.[1]

    • Recommended Reagents: Uronium/aminium salt-based reagents such as HATU , HCTU , and COMU are highly effective.[2] Phosphonium salt-based reagents like PyAOP and PyBOP are also excellent choices.[1]

    • Extended Coupling Times: Doubling the standard coupling time can significantly improve the incorporation efficiency.

    • Double Coupling: Performing the coupling step twice with fresh reagents is a highly effective strategy to ensure complete reaction.

    • Elevated Temperature: Increasing the reaction temperature (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted peptide synthesis can be particularly beneficial.

  • Monitor Coupling Completion: It is crucial to monitor the completion of the coupling reaction before proceeding to the next step.

    • Kaiser Test: A negative Kaiser test (absence of blue color) indicates the absence of primary amines and suggests complete coupling. However, be aware that the N-terminal proline will give a false negative.

    • Chloranil Test: This test can be used to detect secondary amines and is useful for monitoring coupling to a proline residue.

Issue 2: Racemization

Symptoms:

  • Diastereomeric impurities are detected by chiral HPLC analysis of the crude peptide.

  • Broad peaks or shoulders are observed in the HPLC chromatogram.

Root Cause Analysis: While this compound is a D-amino acid, racemization to the L-isomer can occur during the activation step of the coupling reaction, leading to the formation of diastereomeric peptides.[3] This is a general side reaction in peptide synthesis but can be exacerbated by the prolonged reaction times and elevated temperatures often required for hindered amino acids.[4]

Solutions and Prevention Strategies:

  • Use of Additives: Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in your coupling cocktail. These additives are known to suppress racemization.[3]

  • Choice of Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) for activation.

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the phenolic hydroxyl group of this compound?

A1: For most standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, protection of the phenolic hydroxyl group of this compound is not strictly necessary . The steric hindrance provided by the two ortho-methyl groups significantly reduces the nucleophilicity of the hydroxyl group, thereby minimizing its participation in side reactions such as O-acylation during coupling.[5][6] However, for particularly sensitive sequences or if using highly reactive coupling reagents, protection with a standard acid-labile group like tert-butyl (tBu) can be considered.[7]

Q2: What are the potential side reactions involving the aromatic ring of this compound during TFA cleavage?

A2: The electron-donating nature of the two methyl groups can increase the electron density of the aromatic ring, potentially making it more susceptible to electrophilic attack by carbocations generated during the cleavage of protecting groups from other residues (e.g., tert-butyl cations from Boc or tBu groups). This could theoretically lead to alkylation of the aromatic ring.

Prevention: The use of a scavenger cocktail during trifluoroacetic acid (TFA) cleavage is essential. A standard cocktail of TFA/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5) is highly recommended to quench reactive carbocations and prevent such side reactions.[6]

Q3: Can the 2,6-dimethyl substitution pattern lead to other unexpected side reactions?

A3: While not extensively documented specifically for this compound, the increased steric bulk could potentially influence the conformation of the growing peptide chain, possibly promoting aggregation in certain sequences.

Prevention:

  • Incorporate backbone protection strategies, such as the use of pseudoproline dipeptides, at appropriate positions in the peptide sequence to disrupt secondary structure formation.[1]

  • Utilize solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[1]

Q4: How can I confirm the successful and side-reaction-free incorporation of this compound?

A4: A combination of analytical techniques is recommended:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the correct mass of the final peptide.

  • Tandem Mass Spectrometry (MS/MS): To sequence the peptide and confirm the position of the this compound residue.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified peptide. Chiral HPLC can be used to detect any racemization.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the final peptide, which can help identify any subtle side products.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-2,6-Dimethyl-D-tyrosine using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-2,6-Dimethyl-D-tyrosine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive, repeat the coupling step (double coupling) with fresh reagents for another 2 hours.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x) and DCM (3x).

Data Presentation

Coupling ReagentAdditiveRelative Efficiency for Hindered CouplingsRacemization RiskReference
HATU None neededVery HighLow[2]
HCTU None neededVery HighLow[2]
COMU None neededVery HighVery Low[2]
PyBOP HOBt/OxymaHighLow with additive[1]
DIC HOBt/OxymaModerateLow with additive[2]

Visualizations

Workflow for Troubleshooting Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) strategy1 Strategy 1: Double Couple start->strategy1 reagents1 Use fresh HATU/DIPEA and extend coupling time strategy1->reagents1 monitor1 Re-run Kaiser Test reagents1->monitor1 success1 Negative Test: Proceed with Synthesis monitor1->success1 fail1 Positive Test: Consider alternative strategies monitor1->fail1 strategy2 Strategy 2: Elevated Temperature fail1->strategy2 microwave Use Microwave Synthesis (40-50°C) strategy2->microwave monitor2 Re-run Kaiser Test microwave->monitor2 success2 Negative Test: Proceed with Synthesis monitor2->success2

Caption: Troubleshooting workflow for incomplete coupling.

Potential Side Reactions of this compound

G cluster_coupling Coupling Stage cluster_cleavage Cleavage Stage (TFA) DMT This compound N-terminus C-terminus OH incomplete Incomplete Coupling (Deletion Sequence) DMT:C->incomplete Steric Hindrance racemization Racemization (Diastereomer) DMT:C->racemization Activation alkylation Ring Alkylation (Potential Side Product) DMT:OH->alkylation Carbocation Attack

Caption: Potential side reactions and their origins.

References

Technical Support Center: Stability of 2,6-Dimethyl-D-tyrosine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dimethyl-D-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. We provide in-depth troubleshooting, scientifically-grounded explanations, and validated protocols to ensure the integrity and reliability of your experiments.

Section 1: Understanding the Stability of this compound

This section provides foundational knowledge on the chemical nature of this compound and the primary factors influencing its stability in an experimental setting.

Q1: What is this compound and why is its stability a concern?

This compound is a synthetic amino acid derivative of D-tyrosine. The key structural feature is the presence of two methyl groups flanking the hydroxyl group on the phenol ring. These methyl groups introduce steric hindrance, which can influence its interaction with enzymes and receptors, and also modulate the electronic properties of the phenolic hydroxyl group.[1][2]

Its stability in solution is a critical concern because degradation can lead to:

  • Loss of active compound concentration, resulting in inaccurate assay results and flawed dose-response curves.

  • Formation of unknown impurities, which may have their own biological activity or interfere with analytical measurements.

  • Altered physicochemical properties, such as solubility and aggregation.

Understanding and controlling these degradation pathways are paramount for generating reproducible and reliable scientific data.

Caption: Chemical Structure of this compound.[3]

Q2: What are the primary factors that can cause the degradation of this compound in solution?

Like its parent compound, tyrosine, this compound is susceptible to degradation from several environmental and chemical stressors.[4][5] The primary factors include exposure to light (photodegradation), presence of oxidizing agents, extreme pH conditions, and elevated temperatures.[6] These factors can act independently or synergistically to accelerate the degradation process.

Molecule This compound in Solution Oxidation Oxidation (e.g., O₂, H₂O₂, metal ions) Oxidation->Molecule Light Photolytic Stress (UV/Visible Light) Light->Molecule pH pH Extremes (Acid/Base) pH->Molecule Temp Thermal Stress (Heat) Temp->Molecule

Caption: Key Environmental Factors Affecting Solution Stability.

Section 2: Troubleshooting Guide: Common Stability Issues

This table is designed for rapid diagnosis and resolution of common problems encountered during experimentation.

Observed IssuePotential Cause(s)Recommended Action & RationalePreventative Measures
Gradual loss of parent compound concentration in HPLC analysis over hours/days. Oxidation: The phenolic ring is susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal contaminants.[4][7]De-gas Solvents: Use solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Add Chelators: Consider adding a small amount (e.g., 100 µM) of a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.[7]Prepare solutions fresh daily. Store stock solutions under an inert atmosphere at -20°C or colder.[8] Use high-purity solvents and glassware.
Appearance of new, broader peaks in the chromatogram. Dimerization/Aggregation: Oxidative stress can lead to the formation of covalent cross-links, such as dityrosine analogs, which may have different chromatographic properties.[4][9]Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass of the new peaks. A mass corresponding to a dimer minus two hydrogen atoms is indicative of dityrosine formation.[10]Follow preventative measures for oxidation. Avoid vigorous vortexing or shaking which can introduce mechanical stress and promote aggregation.[4]
Solution develops a yellow or brownish tint. Photo-oxidation/Oxidation: Exposure to ambient or UV light can generate reactive oxygen species, leading to the formation of colored byproducts.[4][5] This is a common degradation pathway for tyrosine and its derivatives.Spectrophotometric Scan: Perform a UV-Vis scan. The appearance of absorbance at longer wavelengths (>300 nm) confirms the formation of chromophoric degradation products.Use Amber Vials: Always prepare and store solutions in amber or light-blocking containers.[8] Minimize exposure to ambient light during experimental setup.
Inconsistent results between experimental replicates. Adsorption to Surfaces: Highly hydrophobic peptides or molecules can adsorb to plastic or glass surfaces, especially at low concentrations.Use Low-Binding Labware: Switch to low-protein-binding microplates and centrifuge tubes. Include a Surfactant: If compatible with the assay, adding a non-ionic surfactant (e.g., 0.01% Tween-20) can reduce non-specific binding.Pre-condition containers by rinsing with the experimental buffer or a blocking agent like BSA.
Precipitation or cloudiness upon thawing a frozen stock solution. Freeze-Thaw Instability: Repeated freeze-thaw cycles can cause aggregation and precipitation.[4][8] The change in local solute concentration during freezing can stress the molecule.Centrifuge and Analyze Supernatant: Spin down the precipitate and carefully analyze the supernatant to determine the concentration of the remaining soluble compound.Aliquot Stock Solutions: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[8] Flash-freeze aliquots in liquid nitrogen before transferring to -80°C storage.

Section 3: Frequently Asked Questions (FAQs)

Q3: How does pH affect the stability of this compound solutions?

While the amide and carboxylic acid groups are stable to hydrolysis under typical experimental conditions, pH plays a critical role in catalyzing oxidative degradation. Under alkaline conditions, the phenolic hydroxyl group is more easily deprotonated to the phenoxide ion, which is significantly more susceptible to oxidation.[7] Conversely, strongly acidic conditions can also promote certain degradation pathways, though oxidation is often the primary concern. For maximal stability, it is recommended to prepare solutions in a slightly acidic buffer (pH 5-6) and store them properly.[8]

Q4: My solution turned yellow. What is the likely chemical byproduct?

The yellowing of solutions containing tyrosine derivatives is a classic indicator of oxidation. A primary pathway is the formation of a covalent dimer, dityrosine , through radical-mediated coupling of two molecules.[4][9] This and other related oxidized species are often colored and can be fluorescent. The presence of dityrosine can be confirmed by mass spectrometry and specialized HPLC with fluorescence detection.[9][10]

Q5: What is the most likely degradation pathway for this compound?

The most probable degradation pathway under common laboratory conditions is the oxidation of the phenolic ring . This can be initiated by light (photo-oxidation), trace metal ions, or reactive oxygen species (ROS) present in the solution.[4][5] The process likely involves the formation of a tyrosyl radical, which can then couple with another radical to form a dityrosine dimer.

Tyrosine 2x this compound Radical 2x Tyrosyl Radical (Phenoxy Radical Intermediate) Tyrosine->Radical Dimer Dityrosine Analog (C-C or C-O-C bond) Radical->Dimer Dimerization Stress Oxidative Stress (Light, Metal Ions, ROS) Stress->Tyrosine -2H⁺, -2e⁻

Caption: Plausible Oxidative Dimerization Pathway.

Q6: How should I properly prepare and store stock solutions?

To maximize the shelf-life of your this compound solutions, follow these best practices:

  • Weighing: Allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.[8]

  • Solvent Choice: First, attempt to dissolve the compound in high-purity, sterile water or a buffer suitable for your experiment. If solubility is low, a small amount of an organic solvent like DMSO or ethanol can be used, followed by dilution with the aqueous buffer.

  • Storage Conditions: For long-term storage, stock solutions should be prepared in single-use aliquots, flash-frozen, and stored at -20°C or, preferably, -80°C.[8] Always use light-blocking containers.

  • Avoid Freeze-Thaw: Do not use frost-free freezers for storage, as their temperature cycles can damage the compound. Thaw aliquots only once before use.[8]

Q7: Are there specific solvents I should avoid?

While this compound is generally stable in common laboratory solvents, caution is advised with:

  • Solvents containing peroxides: Older ethers (like THF or diethyl ether) can form explosive peroxides which are potent oxidizing agents. Use freshly opened bottles of high-purity solvents.

  • Strongly basic solutions: As mentioned, high pH increases susceptibility to oxidation. Avoid prolonged storage in buffers with pH > 8.

  • Solvents with trace metal impurities: Use high-grade (e.g., HPLC or LC-MS grade) solvents to minimize metal-catalyzed degradation.

Section 4: Protocols for Stability Assessment

To empirically determine the stability of this compound under your specific experimental conditions, a forced degradation study is the industry-standard approach.[6][11] This involves subjecting the compound to harsh conditions to intentionally induce and identify potential degradation products.

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to stress testing, which is essential for developing stability-indicating analytical methods.[11][12] The goal is to achieve 5-20% degradation of the active ingredient.[12][13]

start Prepare 1 mg/mL Stock Solution of this compound split start->split acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) split->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) split->base oxidation Oxidation (e.g., 3% H₂O₂, RT) split->oxidation thermal Thermal Stress (e.g., 80°C, solid/solution) split->thermal photo Photostability (ICH Q1B light exposure) split->photo control Control Sample (Solvent only, protected from light, RT) split->control analysis Analyze All Samples by Stability-Indicating HPLC Method (at t=0, 2, 4, 8, 24h) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis end Evaluate Results: - Calculate % Degradation - Assess Peak Purity - Identify Degradants (LC-MS) analysis->end

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile).[13]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis.[12]

  • Base Hydrolysis: Mix an aliquot with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.[12]

  • Oxidative Degradation: Mix an aliquot with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw samples at various time points for analysis.[12]

  • Thermal Degradation: Place both the solid powder and an aliquot of the stock solution in a temperature-controlled oven at 80°C. At time points, withdraw samples, dissolve/dilute as necessary, and analyze.

  • Photolytic Degradation: Expose the solid powder and stock solution to a controlled light source as specified by ICH Q1B guidelines (a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light).[5][12] A parallel control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples and a control (stored at room temperature, protected from light) using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can separate the parent compound from all its degradation products, ensuring accurate quantification.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-22 min: 95% B

    • 22-23 min: 95% to 5% B

    • 23-28 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (for the tyrosine chromophore). A PDA detector is recommended to monitor for new peaks at other wavelengths.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of this compound in all samples. Use the control sample (t=0) as 100% and calculate the percentage of degradation in the stressed samples. Assess peak purity using PDA analysis to ensure the main peak is not co-eluting with any degradants.

References

Technical Support Center: Analytical Challenges in the Detection of 2,6-Dimethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 2,6-Dimethyl-D-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the analysis of this unique, non-proteinogenic amino acid. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format to address the nuanced issues you may face in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the analysis of this compound, providing concise and actionable answers.

Q1: What are the primary analytical challenges I should anticipate when working with this compound?

A1: The analysis of this compound presents a unique set of challenges primarily centered around its chirality, its structural similarity to other molecules, and its behavior in biological matrices. Key challenges include:

  • Chiral Separation: Distinguishing this compound from its L-enantiomer is often a critical requirement, as the biological activity of these isomers can differ significantly.[1][2]

  • Isomeric Resolution: Beyond its enantiomer, achieving separation from other positional isomers of dimethyl-tyrosine that may be present as impurities from synthesis is crucial for accurate quantification.

  • Matrix Effects: When analyzing biological samples such as plasma or urine, endogenous components can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement.[3]

  • Sample Preparation: The stability of this compound during sample extraction and preparation is a key consideration to prevent degradation and ensure accurate results.[4]

Q2: Which analytical technique is most suitable for the quantitative analysis of this compound?

A2: For robust and sensitive quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. It combines the separation power of High-Performance Liquid Chromatography (HPLC) with the specificity and sensitivity of mass spectrometry.[5][6][7] For applications where chiral separation is the primary goal and high sensitivity is not paramount, chiral HPLC with UV detection can also be a viable option.

Q3: Is derivatization necessary for the analysis of this compound?

A3: For LC-MS/MS analysis, derivatization is generally not required as the native molecule can be readily ionized using techniques like electrospray ionization (ESI).[5] However, for Gas Chromatography (GC)-based methods, derivatization is essential to increase the volatility of the amino acid.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during your analysis.

Guide 1: Chiral HPLC Separation Issues

Problem: I am unable to achieve baseline separation between this compound and its L-isomer.

Underlying Cause: Inadequate chiral recognition by the stationary phase or suboptimal mobile phase conditions are the most common reasons for poor chiral resolution.

Solutions:

  • Column Selection: The choice of chiral stationary phase (CSP) is critical. For amino acids, polysaccharide-based and macrocyclic glycopeptide-based columns are often effective.[8]

    • Recommendation: Start with a teicoplanin-based chiral column, which has shown success in separating underivatized amino acid enantiomers.[9]

  • Mobile Phase Optimization:

    • Organic Modifier: Vary the type and concentration of the organic modifier (e.g., methanol, acetonitrile, ethanol).

    • Additives: The addition of acidic or basic modifiers to the mobile phase can significantly impact chiral recognition. Experiment with small amounts of trifluoroacetic acid (TFA) or formic acid.

    • Polar Organic Mode: Consider using a polar organic mobile phase, which can sometimes provide unique selectivity for chiral separations.

Detailed Protocol: Chiral HPLC-UV Method Development for this compound

  • Column: Chiral stationary phase column (e.g., teicoplanin-based, 5 µm, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-20% B over 20 minutes) and adjust based on the initial separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

Guide 2: LC-MS/MS Analysis in Biological Fluids

Problem: I am observing significant signal suppression for this compound when analyzing plasma samples.

Underlying Cause: Co-eluting endogenous components from the plasma matrix, such as phospholipids and salts, can compete for ionization in the mass spectrometer's source, leading to a decreased signal for the analyte of interest.

Solutions:

  • Effective Sample Preparation: The goal is to remove as much of the interfering matrix as possible while ensuring good recovery of this compound.

    • Protein Precipitation (PPT): This is a simple and common technique. Acetonitrile is a good choice for precipitating plasma proteins.

    • Solid-Phase Extraction (SPE): For cleaner samples, a mixed-mode or reversed-phase SPE cartridge can be used to remove salts and phospholipids.

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from the regions where most matrix components elute (typically very early in the run for reversed-phase chromatography).

  • Use of an Internal Standard: An isotopically labeled internal standard (e.g., this compound-d3) is highly recommended. It will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data analysis.

Experimental Workflow: Sample Preparation of Plasma for LC-MS/MS Analysis

G cluster_0 Protein Precipitation cluster_1 Supernatant Processing A 1. Add 300 µL of cold acetonitrile (containing internal standard) to 100 µL of plasma. B 2. Vortex for 1 minute. A->B C 3. Centrifuge at 14,000 x g for 10 minutes at 4°C. B->C D 4. Transfer the supernatant to a clean tube. C->D E 5. Evaporate to dryness under a stream of nitrogen. D->E F 6. Reconstitute in 100 µL of initial mobile phase. E->F G 7. Inject into LC-MS/MS system. F->G

Caption: Workflow for plasma sample preparation using protein precipitation.

Part 3: Data Interpretation and Validation

Q4: How do I confirm the identity of the this compound peak in my chromatogram?

A4: Confirmation of the peak identity should be based on a combination of factors:

  • Retention Time Matching: The retention time of the peak in your sample should match that of a certified reference standard analyzed under the same conditions.

  • Mass-to-Charge Ratio (m/z): In an LC-MS analysis, the precursor ion of your analyte should correspond to the expected m/z for this compound ([M+H]⁺ ≈ 210.11).[10]

  • MS/MS Fragmentation Pattern: The fragmentation pattern of the precursor ion in your sample should match that of the reference standard. For tyrosine and its analogs, common losses include the carboxylic acid group (-45 Da) and the amine group (-17 Da).[11]

Table 1: Expected Mass Transitions for this compound in LC-MS/MS

Precursor Ion (Q1) [M+H]⁺Product Ion (Q3)Description of Fragmentation
210.11164.10Loss of HCOOH (formic acid)
210.11147.09Loss of HCOOH and NH₃

Logical Relationship Diagram: Analyte Identification

G A Analyte Peak in Sample C Matching Retention Time A->C D Matching Precursor m/z A->D E Matching MS/MS Fragmentation A->E B Reference Standard B->C B->D B->E F Confirmed Identity C->F D->F E->F

Caption: Criteria for the confident identification of this compound.

References

Technical Support Center: Cost-Effective Synthesis of 2,6-Dimethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,6-Dimethyl-D-tyrosine (D-Dmt). This document is designed for researchers, chemists, and drug development professionals who require practical, cost-effective, and robust methods for preparing this sterically hindered, non-canonical amino acid. D-Dmt is a critical building block in medicinal chemistry, particularly in the development of synthetic opioid ligands where it can enhance receptor affinity and bioactivity.[1][2] However, its synthesis is often hampered by high costs and technical challenges.[2][3]

This guide provides answers to frequently encountered issues, detailed troubleshooting protocols, and a complete, field-proven synthetic workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy and challenges in synthesizing D-Dmt cost-effectively.

Q1: What are the most promising cost-effective strategies for synthesizing enantiomerically pure this compound?

A1: While several methods exist, two strategies stand out for their cost-effectiveness and scalability:

  • Asymmetric Alkylation of a Chiral Glycine Equivalent: This is often the most cost-effective approach. It involves alkylating a chiral glycine Schiff base with a suitable 2,6-dimethylbenzyl bromide derivative. The key to its economic viability lies in the use of inexpensive starting materials and a recyclable chiral auxiliary.[4] This method can achieve high chemical yields and excellent enantioselectivity, making it suitable for multi-gram scale production.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like microwave-assisted Negishi coupling offer a rapid, three-step synthesis of Boc-protected D-Dmt.[2][3][5] While palladium catalysts can be expensive, the high efficiency, reduced reaction times, and potentially higher yields can offset the initial cost, especially when considering labor and equipment usage. Another promising route is the directed C–H functionalization, which offers a general method for the ortho-dimethylation of tyrosine derivatives, though catalyst cost remains a consideration.[6]

Q2: Why is achieving the correct D-stereochemistry enantioselectively so challenging for this molecule?

A2: The primary challenge stems from the steric hindrance imposed by the two methyl groups on the tyrosine ring. This bulkiness can impede the approach of reagents to the stereocenter, making it difficult to control the stereochemistry of the reaction. Furthermore, many synthetic steps for amino acids involve intermediates that are prone to racemization under harsh conditions, such as strong acids or bases.[7] A successful synthesis must therefore employ mild conditions and a robust chiral control element (e.g., a chiral auxiliary or an asymmetric catalyst) that is effective despite the steric crowding.

Q3: What are the primary cost drivers I should monitor during a D-Dmt synthesis campaign?

A3: The main cost drivers are:

  • Starting Materials: The cost of the chiral auxiliary or the initial protected D-tyrosine derivative. Using a recyclable auxiliary can significantly reduce costs.[4]

  • Catalysts: The price of transition-metal catalysts, particularly palladium and rhodium complexes used in cross-coupling and asymmetric hydrogenation, can be substantial.[6][8] Minimizing catalyst loading and ensuring high turnover numbers are critical.

  • Solvents and Reagents: The volume and cost of high-purity, anhydrous solvents and specialized reagents contribute significantly to the overall expense.

  • Purification: Chromatographic purification, especially using chiral stationary phases (CSPs) for HPLC, can be expensive and time-consuming. Developing a synthetic route that yields a product pure enough for crystallization is highly cost-effective.[9]

  • Labor and Time: Multi-step syntheses with long reaction times or complex workups increase labor costs. Methods that are rapid and procedurally simple, like some microwave-assisted protocols, can offer savings.[2][5]

Q4: My final product shows significant racemization. What are the likely causes and how can I prevent this?

A4: Racemization is a common pitfall, especially at the susceptible α-chiral center.[2] The most common causes are:

  • Harsh Deprotection Conditions: Exposure to strong acids (e.g., TFA for Boc-group removal) or strong bases for extended periods can lead to epimerization.[7] It is crucial to use the mildest conditions possible and monitor deprotection reactions closely to avoid overexposure.[10]

  • Base-Mediated Epimerization: During steps involving the use of a base, abstraction of the acidic α-proton can occur, leading to a loss of stereochemical integrity. The choice of base, solvent, and temperature is critical.

  • Intermediate Instability: Certain intermediates may be inherently prone to racemization. The synthetic strategy should be designed to avoid such species or pass through them quickly under controlled conditions. Some modern synthetic routes are specifically designed to ensure no racemization occurs.[2][6]

Part 2: Troubleshooting Guides for Synthesis & Purification

This section provides specific, actionable advice for problems encountered during experiments.

Guide 1: Issues in the Synthetic Pathway
Problem Encountered Potential Cause(s) Recommended Solution(s)
Low yield during asymmetric alkylation of glycine Schiff base. 1. Incomplete deprotonation of the glycine equivalent. 2. Steric hindrance from the 2,6-dimethylbenzyl bromide slowing the reaction. 3. Side reactions or degradation of the starting material.1. Optimize the base and reaction conditions. Ensure anhydrous conditions to maximize base efficiency. 2. Increase reaction time or temperature moderately. Monitor by TLC to track progress without causing degradation. 3. Use fresh, high-purity reagents. Ensure the starting benzyl bromide is stable and free of impurities.
Inefficient Pd-catalyzed coupling (e.g., Negishi or C-H activation). 1. Catalyst deactivation or poisoning. 2. Poor quality of the organometallic reagent (e.g., organozinc). 3. Suboptimal ligand or reaction conditions for the sterically hindered substrate.1. Use high-purity, degassed solvents and perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). 2. Prepare the organometallic reagent fresh before use and titrate to determine its exact concentration. 3. Screen different phosphine ligands (e.g., SPhos) which are effective for sterically demanding couplings.[11] Consider using microwave irradiation to improve reaction kinetics and yield.[2][5]
Formation of unwanted byproducts (e.g., mono-methylated tyrosine). Lack of regioselectivity during the methylation step, particularly in C-H activation routes.Employ a directing group strategy. For instance, using a picolinamide or a bulky dibenzylamine group can direct the C-H activation specifically to the ortho positions and can even be used to achieve selective mono-methylation if desired.[6][11]
Guide 2: Issues during Work-up and Purification
Problem Encountered Potential Cause(s) Recommended Solution(s)
Difficulty purifying the final product by flash chromatography. 1. The product is highly polar and streaks on the silica gel column. 2. The product is poorly soluble in the loading solvent, leading to precipitation on the column.1. Add a small percentage of a modifier like acetic acid or triethylamine to the mobile phase to improve peak shape. 2. Adsorb the crude product onto a small amount of silica gel from a solvent in which it is soluble (e.g., DCM/MeOH), evaporate the solvent, and dry-load the resulting powder onto the column.[9]
Low enantiomeric excess (ee) in the final product. 1. Racemization occurred during one of the synthetic steps (see FAQ Q4). 2. The initial chiral resolution or asymmetric induction was inefficient.1. Re-evaluate all steps involving acid or base for potential racemization. 2. If the synthesis produces a racemic or partially racemic mixture, perform a chiral resolution. This can be done by forming diastereomeric salts with a chiral resolving agent (like tartaric acid derivatives) followed by crystallization, or by using preparative chiral HPLC.[12][13]
Poor separation of enantiomers on a chiral HPLC column. 1. The chosen chiral stationary phase (CSP) is not suitable for this analyte. 2. The mobile phase composition is not optimal. 3. Poor peak shape is obscuring the separation.1. Screen different types of CSPs. Polysaccharide-based columns are often effective for amino acid derivatives.[9] 2. Systematically vary the mobile phase, including the ratio of the non-polar solvent to the alcohol modifier. 3. For basic compounds like amino acids, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can significantly improve peak shape and resolution.[9]

Part 3: Experimental Protocol & Data

The following is a representative, cost-effective protocol for the asymmetric synthesis of (S)-2',6'-dimethyltyrosine, which can be adapted for the D-enantiomer by starting with the opposite enantiomer of the chiral auxiliary. This method is based on the principles of alkylation of a chiral glycine equivalent.[4]

Workflow Visualization

G cluster_0 Preparation of Key Reagents cluster_1 Core Synthesis cluster_2 Final Steps start D-Tyrosine reagent1 Chiral Auxiliary (e.g., (R)-o-[N-(N-benzylprolyl)amino]benzophenone) step1 Formation of Chiral Glycine Schiff Base-Ni(II) Complex reagent1->step1 reagent2 4-Benzyloxy-2,6-dimethylbenzyl bromide step2 Asymmetric Alkylation reagent2->step2 step1->step2 Base (e.g., KOH) step3 Hydrolysis and Complex Decomposition step2->step3 Acidic Workup step4 Deprotection (e.g., Hydrogenolysis to remove Benzyl group) step3->step4 step5 Purification and Isolation step4->step5 final Final Product: This compound step5->final

Caption: General workflow for the asymmetric synthesis of D-Dmt.

Step-by-Step Protocol

Step 1: Formation of the Chiral Schiff Base Ni(II) Complex

  • To a solution of the chiral auxiliary (e.g., (R)-o-[N-(N-benzylprolyl)amino]benzophenone) (1.0 eq) in methanol, add glycine (1.1 eq) and nickel(II) nitrate hexahydrate (1.0 eq).

  • Add a solution of sodium hydroxide (2.2 eq) in methanol dropwise.

  • Heat the mixture to reflux for 1-2 hours until a deep red solution is formed.

  • Cool the reaction mixture and use the resulting solution of the nucleophilic glycine equivalent directly in the next step.

Step 2: Asymmetric Alkylation

  • To the solution from Step 1, add a solution of 4-Benzyloxy-2,6-dimethylbenzyl bromide (1.2 eq) in THF.

  • Add powdered potassium hydroxide (5.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

Step 3: Hydrolysis and Deprotection

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in methanol and add 3N HCl. Heat the mixture at reflux for 4-6 hours to hydrolyze the Schiff base and break the complex.

  • Cool the solution and filter to remove the precipitated chiral auxiliary (which can be recovered and recycled).

  • The filtrate contains the protected amino acid. For debenzylation, subject the material to hydrogenolysis using H₂ gas and a Pd/C catalyst in a suitable solvent like methanol or acetic acid.

Step 4: Purification

  • After hydrogenolysis, filter off the catalyst.

  • Adjust the pH of the filtrate to the isoelectric point of D-Dmt (approx. pH 6) to precipitate the crude product.

  • Collect the solid by filtration.

  • Recrystallize the crude product from a water/ethanol mixture to obtain the pure this compound.

Troubleshooting Flowchart: Diagnosing Low Yield

G cluster_causes cluster_solutions Start Low Yield of Final Product Observed Check_TLC Analyze TLC/LC-MS of Crude Reaction Mixture Start->Check_TLC Cause1 Starting Material Remains Check_TLC->Cause1 High % of SM Cause2 Multiple Unidentified Byproducts Check_TLC->Cause2 Complex Mixture Cause3 Product Present in Crude, Lost During Workup Check_TLC->Cause3 Clean Crude, Low Final Sol1 Incomplete Reaction: - Increase reaction time/temp - Check reagent purity/activity Cause1->Sol1 Sol2 Side Reactions Occurred: - Lower temperature - Use milder base/reagents - Ensure inert atmosphere Cause2->Sol2 Sol3 Purification Issues: - Optimize extraction pH - Check for product precipitation - Modify chromatography conditions Cause3->Sol3

Caption: Decision tree for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Analysis of 2,6-Dimethyl-D-tyrosine in Modern Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, my focus is on empowering researchers to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility.[1][2][3] The strategic incorporation of unnatural amino acids (uAAs) is a cornerstone of modern peptidomimetic design, offering a robust toolkit to enhance therapeutic potential.[4][5] This guide provides an in-depth comparison of 2,6-Dimethyl-D-tyrosine (Dmt), a uniquely powerful uAA, against other common alternatives, supported by established experimental frameworks.

Unnatural amino acids are non-proteinogenic amino acids, either synthesized chemically or found in nature, that are not one of the 20 genetically encoded building blocks.[6][7][8] Their integration into a peptide sequence is a transformative strategy used to modulate pharmacological properties, including receptor binding, selectivity, and in-vivo half-life.[7][9]

The Unique Value Proposition of this compound (Dmt)

This compound is a derivative of tyrosine featuring two key modifications: the D-stereochemistry of its alpha-carbon and the addition of two methyl groups to the phenolic side chain ring.[10][11] This dual-modification architecture is not redundant; it provides two distinct and synergistic benefits that are crucial for drug development.

  • Enhanced Enzymatic Stability : The primary challenge for peptide therapeutics is their rapid degradation by proteases.[2][12] These enzymes are stereospecific and predominantly recognize L-amino acids. The D-configuration of Dmt's alpha-carbon makes the adjacent peptide bonds resistant to cleavage, significantly increasing the peptide's half-life in biological fluids.[12][13]

  • Profound Conformational Constraint : The two methyl groups at the 2' and 6' positions of the aromatic ring introduce significant steric hindrance. This bulkiness severely restricts the rotational freedom of the side chain (the χ1 torsion angle), locking it into a preferred orientation. This is a powerful tool for forcing the peptide backbone into a specific, bioactive conformation, which can lead to dramatically increased binding affinity and receptor selectivity.[1][14][15][16]

This combination of stability and rigidity makes Dmt a favored choice in designing potent peptide ligands, particularly in the field of opioid research, where it has been shown to enhance receptor affinity and functional bioactivity.[15][17][18][19]

G cluster_structure Structural Features of Dmt cluster_function Functional Consequences cluster_outcome Improved Peptide Properties d_config D-Configuration (α-carbon) stability Proteolytic Resistance d_config->stability di_methyl 2',6'-Dimethyl Groups (Aromatic Ring) rigidity Conformational Rigidity (Side-Chain Locking) di_methyl->rigidity half_life Increased Half-Life & Bioavailability stability->half_life potency Enhanced Potency & Receptor Selectivity rigidity->potency

Caption: Causality from Dmt's structure to its functional benefits.

Comparative Analysis with Alternative Unnatural Amino Acids

The selection of a uAA is a critical decision driven by the specific design objective. The following table and discussion compare Dmt to other classes of uAAs, highlighting their distinct advantages and ideal use cases.

Unnatural Amino Acid Class Key Structural Feature Primary Design Goal Impact on Conformation Enzymatic Stability
This compound (Dmt) D-alpha-carbon & dimethylated side-chainMaximize stability & enforce side-chain conformationHigh (Side-chain restricted)Very High
Standard D-Amino Acids D-alpha-carbonEnhance stability against proteasesModerate (Can induce turns)Very High
N-Methylated Amino Acids Methyl group on backbone amide nitrogenIncrease membrane permeability; disrupt H-bondsModerate (Backbone restricted)Moderate
α,α-Disubstituted Amino Acids (e.g., Aib) Gem-dialkyl groups on α-carbonInduce specific secondary structures (e.g., helices)High (Backbone restricted)Very High
O-Methyl-D-tyrosine D-alpha-carbon & methylated hydroxyl groupEnhance stability & probe H-bonding interactionsLow (Side-chain electronics altered)Very High

Table 1: Objective comparison of Dmt with other classes of unnatural amino acids.

Dmt vs. Standard D-Amino Acids (e.g., D-Phe, D-Ala)

Standard D-amino acids are a straightforward and effective tool for imparting proteolytic resistance.[13] Like Dmt, their D-configuration shields against enzymatic attack. However, they lack the bulky side-chain modifications of Dmt.

  • Expertise & Experience: Choose a standard D-amino acid when the primary goal is to improve metabolic stability with minimal perturbation of the side-chain's function. Opt for Dmt when you require both stability and a powerful conformational lock to pre-organize the peptide for optimal receptor engagement. The dimethyl groups in Dmt provide a predictable and potent structural constraint that a simple D-amino acid cannot.[15]

Dmt vs. N-Methylated Amino Acids

N-methylation involves adding a methyl group to the backbone amide nitrogen, which removes the hydrogen bond donor at that position.[6][9] This modification is primarily used to reduce a peptide's hydrogen bonding capacity, which can enhance its ability to cross cell membranes.

  • Expertise & Experience: The choice here depends on the specific barrier you are trying to overcome. If poor membrane permeability is the primary issue, N-methylation is the more direct tool. If the peptide is conformationally too flexible, leading to low affinity, Dmt is the superior choice. While both offer some increase in stability, their primary mechanisms and applications are distinct.

Dmt vs. α,α-Disubstituted Amino Acids (e.g., Aib)

Amino acids like α-aminoisobutyric acid (Aib) feature two substituents on the alpha-carbon, which severely restricts the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This makes them exceptionally potent inducers of helical or turn structures.[20]

  • Expertise & Experience: This comparison highlights the difference between side-chain and backbone constraint. Aib dictates the local backbone structure, while Dmt primarily controls the side-chain orientation. They are not mutually exclusive and can be used in concert. For instance, one could use Aib to induce a helical turn and position a Dmt residue to project its rigid side-chain directly into a receptor binding pocket.

Dmt vs. O-Methyl-D-tyrosine

O-Methyl-D-tyrosine also provides enzymatic stability due to its D-configuration. However, the methylation is on the phenolic hydroxyl group.[21]

  • Expertise & Experience: This modification is not for steric constraint but for altering electronic properties. The hydroxyl group of tyrosine is often a critical hydrogen bond donor/acceptor in receptor interactions. Replacing it with a methoxy group allows you to probe the importance of that specific interaction. Therefore, O-Methyl-D-tyrosine is a tool for structure-activity relationship (SAR) studies, whereas Dmt is a tool for conformational locking and stabilization.[21]

Experimental Workflow for Evaluating Dmt Incorporation

A self-validating protocol is essential to confirm the theoretical benefits of Dmt substitution. The following workflow outlines the necessary steps to rigorously compare a native (L-amino acid) peptide with its Dmt-modified analog.

G cluster_design Design & Synthesis cluster_analysis Biophysical & Biological Analysis design 1. Peptide Design (Native vs. Dmt-Analog) synthesis 2. Solid-Phase Peptide Synthesis (SPPS) design->synthesis purify 3. HPLC Purification & Mass Spec Verification synthesis->purify cd 4. Conformational Analysis (Circular Dichroism) purify->cd binding 5. Receptor Binding Assay (Affinity - Ki) cd->binding functional 6. Functional Assay (Potency - EC50/IC50) binding->functional stability 7. Proteolytic Stability Assay (Half-life in Plasma) functional->stability

Caption: Experimental workflow for validating Dmt incorporation.

Detailed Experimental Protocols
  • Peptide Synthesis and Purification:

    • Methodology: Synthesize both the native peptide and the Dmt-containing analog using standard Fmoc-based solid-phase peptide synthesis (SPPS). For the Dmt analog, use Fmoc-Dmt-OH as the building block at the desired position. Cleave the peptides from the resin and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity (>95%) of both peptides via mass spectrometry (e.g., ESI-MS).

    • Causality: SPPS ensures precise, site-specific incorporation. High purity is non-negotiable for accurate comparison in subsequent biological assays.

  • Conformational Analysis (Circular Dichroism):

    • Methodology: Dissolve purified peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Record CD spectra from ~190 to 260 nm.

    • Causality: This technique provides a macroscopic view of the secondary structure. A significant change in the CD spectrum between the native and Dmt-peptide often indicates that the conformational constraint of Dmt has induced a more ordered structure (e.g., a specific turn or helix).

  • Receptor Binding and Functional Assays:

    • Methodology:

      • Binding: Perform a competitive radioligand binding assay using cell membranes expressing the target receptor to determine the binding affinity (Kᵢ) of each peptide.

      • Function: Use a relevant cell-based assay (e.g., cAMP accumulation, calcium flux) to measure the functional potency (EC₅₀ for agonists, IC₅₀ for antagonists) of each peptide.

    • Causality: These assays provide quantitative data on how the structural changes imparted by Dmt translate to biological activity. An increase in affinity and potency validates the hypothesis that the rigidified conformation is more favorable for receptor interaction.

  • Proteolytic Stability Assay:

    • Methodology: Incubate a known concentration of each peptide in human plasma or with a specific protease (e.g., trypsin, chymotrypsin) at 37°C. At various time points, quench the reaction and quantify the amount of remaining intact peptide using RP-HPLC. Calculate the half-life (t₁/₂) for each peptide.

    • Causality: This is the direct experimental validation of Dmt's ability to enhance metabolic stability. A significantly longer half-life for the Dmt-analog provides conclusive evidence of its protective effect.

References

A Senior Application Scientist's Guide to Mass Spectrometry Validation of 2,6-Dimethyl-D-tyrosine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of protein engineering and therapeutic development, the site-specific incorporation of unnatural amino acids (UAAs) offers a powerful tool to introduce novel functionalities, enhance stability, and modulate biological activity. The successful integration of UAAs like 2,6-Dimethyl-D-tyrosine (Dmt), a derivative known to influence receptor affinity in opioid peptides, is a critical first step.[1] However, the mere expression of a target protein in the presence of a UAA does not guarantee successful incorporation. Rigorous, unambiguous validation is paramount to ensure the fidelity of the engineered protein.

This guide provides an in-depth comparison of methodologies for validating the incorporation of this compound, with a primary focus on the gold-standard technique: liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, present detailed protocols, and compare the performance of mass spectrometry against alternative methods, equipping researchers with the knowledge to design and execute self-validating experiments.

The Imperative for Validation: Why Trust is Not Enough

The cellular machinery for protein synthesis can be promiscuous. Endogenous amino acids, present at high concentrations, are in constant competition with the supplemented UAA. Furthermore, the efficiency of the orthogonal aminoacyl-tRNA synthetase/tRNA pair, which is essential for UAA incorporation, can vary.[2][3] Without direct molecular evidence, one cannot be certain that the desired UAA has been incorporated at the target site with high fidelity. Mass spectrometry provides this direct evidence by measuring the precise mass of the protein's constituent peptides.

The Gold Standard: LC-MS/MS Workflow for UAA Incorporation

Liquid chromatography-tandem mass spectrometry is the most definitive method for confirming UAA incorporation.[4][5] It not only verifies the mass increase associated with the UAA but also pinpoints its exact location within the protein sequence. The workflow involves digesting the protein into peptides, separating them, and analyzing them by mass.

Experimental Workflow for LC-MS/MS Validation

Below is a diagram illustrating the key stages of the validation process, from the purified protein to the final data interpretation.

LC-MS/MS Workflow for UAA Validation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation PurifiedProtein Purified Protein (with potential Dmt) Denaturation Denaturation & Reduction (e.g., Urea, DTT) PurifiedProtein->Denaturation Unfold Protein Alkylation Alkylation (e.g., Iodoacetamide) Denaturation->Alkylation Prevent Cys re-bridging Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion Cleave at Lys/Arg PeptideMix Peptide Mixture Digestion->PeptideMix LC Liquid Chromatography (Peptide Separation) PeptideMix->LC Inject MS1 MS1 Scan (Measure Peptide Mass) LC->MS1 Elute & Ionize MS2 MS2 Scan (Fragment Peptide & Sequence) MS1->MS2 Isolate & Fragment DataAnalysis Database Search & Spectral Matching MS2->DataAnalysis Validation Confirmation of Dmt Incorporation DataAnalysis->Validation Verify Mass Shift & Sequence

Caption: High-level workflow for UAA incorporation validation by LC-MS/MS.

Detailed Protocol: A Self-Validating System

This protocol is designed to provide unambiguous confirmation of this compound incorporation.

1. Protein Purification & Digestion:

  • Objective: To generate a complex mixture of peptides from your purified protein of interest.

  • Protocol:

    • Quantify the purified protein concentration, typically using a Bradford or BCA assay.

    • Denature, reduce, and alkylate approximately 20-50 µg of the protein to ensure efficient digestion.

    • Digest the protein overnight with a sequence-grade protease, such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.

  • Causality: Proper denaturation is critical for the protease to access all cleavage sites. The predictable nature of tryptic digestion allows for the in silico prediction of peptide masses, which is essential for the data analysis stage.

2. LC-MS/MS Analysis:

  • Objective: To separate the peptides and acquire mass spectra to determine their mass and sequence.

  • Protocol:

    • Inject the digested peptide mixture onto a reverse-phase liquid chromatography column (e.g., a C18 column).

    • Elute the peptides using a gradient of increasing organic solvent (typically acetonitrile). This separates peptides based on their hydrophobicity.[6]

    • The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

    • The mass spectrometer operates in a data-dependent acquisition mode:

      • MS1 Full Scan: The instrument scans a wide mass range to detect the mass-to-charge (m/z) ratio of all eluting intact peptides.

      • MS2 Fragmentation: The instrument automatically selects the most intense peptide ions from the MS1 scan, isolates them, fragments them (e.g., via collision-induced dissociation), and measures the m/z of the resulting fragment ions.[7]

  • Causality: The LC step reduces the complexity of the mixture entering the mass spectrometer at any given time, preventing ion suppression and allowing for the detection of low-abundance peptides.[8] The two-stage MS analysis provides two orthogonal pieces of evidence: the mass of the whole peptide and the sequence information from its fragments.

3. Data Analysis and Validation:

  • Objective: To match the acquired spectra to theoretical peptide sequences and confirm the presence of this compound.

  • The Two Pillars of Confirmation:

    • MS1 Mass Shift: The primary evidence is a mass shift in the peptide containing the UAA. The molecular weight of a standard tyrosine residue is ~163.06 Da. The molecular weight of a this compound residue is ~191.10 Da. Therefore, you must search for a peptide with a mass increase of +28.04 Da .

    • MS2 Fragment Confirmation: This is the definitive proof. The fragmentation of the peptide backbone generates a series of b- and y-ions. By analyzing the MS2 spectrum, you can confirm the peptide's sequence. The fragment ions containing the UAA will also show the +28.04 Da mass shift, pinpointing the exact site of incorporation.

MS2 Fragmentation Confirmation cluster_peptide Peptide with Dmt cluster_fragments Observed Fragment Ions P1 N-term—AA1—AA2— Dmt Dmt P2 —AA4—C-term b_ion b-ion series (N-terminal fragments) b3 = mass(AA1+AA2+Dmt) Dmt->b_ion Fragmentation confirms mass of N-terminal portion y_ion y-ion series (C-terminal fragments) y2 = mass(AA4+C-term) Dmt->y_ion Fragmentation confirms mass of C-terminal portion

Caption: MS/MS fragmentation localizes the mass modification to a specific residue.

Quantitative Data Summary

The table below illustrates the expected mass changes for a hypothetical peptide upon successful incorporation of this compound.

Peptide StateAmino Acid at Target SiteChange in Residue Mass (Da)Change in Peptide Mass (Da)Key Diagnostic Feature
Wild-Type Tyrosine (Tyr)163.060 (Baseline)Expected mass based on protein sequence.
UAA Incorporated This compound (Dmt)191.10+28.04 A peptide ion detected at [M+28.04 Da].
Mis-incorporation Phenylalanine (Phe)147.07-16.00A peptide ion detected at [M-16.00 Da].

Comparison with Alternative Validation Methods

While LC-MS/MS is the most rigorous method, other techniques can provide supporting or preliminary evidence. Their primary limitation is that they provide indirect proof of incorporation.

FeatureMass Spectrometry (LC-MS/MS)Western BlottingClick Chemistry / Fluorescence
Evidence Type Direct (Measures molecular mass)Indirect (Relies on antibody recognition)Indirect (Relies on chemical reaction)
Specificity Unambiguous (Confirms mass and sequence)Dependent on antibody specificityHigh, if the UAA has a unique reactive handle
Information Provided Site of incorporation, efficiency (relative quantification)Protein expression level (yes/no)Protein expression and localization (in-cell)
Key Requirement Purified protein, mass spectrometerSpecific antibody to protein or tagUAA with a bioorthogonal handle (e.g., azide)
Primary Use Case Definitive validation, characterizationRapid screening for protein expressionIn-cell visualization, conjugation

Western Blotting: This technique can confirm the expression of the full-length protein, typically via a C-terminal affinity tag (e.g., His-tag). A successful blot indicates that the ribosome did not terminate at the amber codon used for UAA incorporation. However, it cannot distinguish between the desired UAA and a mis-incorporated natural amino acid.

Click Chemistry: If this compound were synthesized with a bioorthogonal handle like an azide or alkyne, this would open up powerful validation routes. The expressed protein could be "clicked" to a fluorescent probe or biotin. Subsequent in-gel fluorescence analysis or a streptavidin blot would confirm that the protein contains the reactive UAA. This method is highly specific but depends entirely on the availability of a suitably modified UAA.[9]

Conclusion: A Foundation of Trustworthy Science

The incorporation of novel chemical moieties like this compound into proteins holds immense promise for advancing drug development and biological research. However, the integrity of any subsequent functional data is wholly dependent on the accurate and high-fidelity incorporation of the UAA. Mass spectrometry, through its dual-validation system of MS1 mass screening and MS2 sequence confirmation, provides the most robust and trustworthy evidence of success. While other methods have their place for initial screening, LC-MS/MS remains the authoritative standard for final validation, ensuring that the proteins being studied are indeed the molecules they are intended to be.

References

A Comparative Guide to the Biological Activity of 2,6-Dimethyl-D-tyrosine versus L-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and pharmacology, the subtle alteration of a molecule's structure can lead to profound differences in its biological activity. This guide provides an in-depth comparison of the naturally occurring amino acid L-tyrosine and its synthetic counterpart, 2,6-Dimethyl-D-tyrosine. By examining their respective roles in key biological processes, we aim to equip researchers with the foundational knowledge to strategically leverage these compounds in their experimental designs and drug discovery efforts.

Introduction: The Significance of Stereochemistry and Substitution

L-tyrosine, a canonical amino acid, is a fundamental building block of proteins and a crucial precursor to a host of signaling molecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones.[1] Its biological utility is intrinsically linked to its specific L-stereoisomer configuration, which is recognized by the body's enzymes and receptors.

In contrast, this compound is a synthetic amino acid analog that introduces two key modifications: the addition of two methyl groups to the phenolic ring and a change in stereochemistry from the L- to the D-configuration. These alterations dramatically influence its interaction with biological systems, leading to a distinct pharmacological profile. While the L-isomer, 2,6-Dimethyl-L-tyrosine (Dmt), has been extensively studied for its ability to enhance the potency of opioid peptides, the D-enantiomer presents a different set of properties primarily related to metabolic stability.[2][3]

Comparative Biological Activity: A Tale of Two Isomers

The biological activities of L-tyrosine and this compound diverge significantly due to their structural differences. L-tyrosine is an active participant in numerous metabolic and signaling pathways, whereas this compound's utility is largely defined by its resistance to enzymatic degradation and its altered interactions with chiral-specific enzymes and transporters.

Role in Catecholamine Biosynthesis

L-tyrosine is the direct precursor for the synthesis of catecholamines, a process initiated by the enzyme tyrosine hydroxylase (TH), which converts L-tyrosine to L-DOPA.[1] This is the rate-limiting step in catecholamine production. In contrast, D-amino acids, including D-tyrosine, are generally poor substrates for tyrosine hydroxylase.[4] The introduction of methyl groups on the aromatic ring of this compound further increases steric hindrance, making it highly unlikely to serve as a substrate for TH. Therefore, unlike L-tyrosine, this compound is not expected to contribute to the endogenous pool of catecholamines.

Experimental Workflow: Tyrosine Hydroxylase Activity Assay

To experimentally validate the differential effects of L-tyrosine and this compound on catecholamine synthesis, a tyrosine hydroxylase (TH) activity assay can be employed.

Caption: Workflow for a Tyrosine Hydroxylase Activity Assay.

Cellular Uptake and Transport

The cellular uptake of L-tyrosine is primarily mediated by the L-type amino acid transporter 1 (LAT1), a transporter that exhibits a preference for L-isomers of large neutral amino acids.[5][6] Studies have shown that D-tyrosine has a lower affinity for the LAT1 transporter compared to L-tyrosine.[6] The addition of methyl groups in this compound likely further reduces its affinity for LAT1 due to steric hindrance. Consequently, the cellular uptake of this compound is expected to be significantly less efficient than that of L-tyrosine.

Metabolic Stability

L-amino acids are readily metabolized by various enzymes in the body. In contrast, D-amino acids are generally more resistant to degradation by proteases. The primary route of metabolism for many D-amino acids is through the action of D-amino acid oxidase (DAAO), an enzyme that catalyzes their oxidative deamination.[7] The substrate specificity of DAAO is broad, and it is plausible that this compound would be a substrate for this enzyme, albeit potentially at a different rate than unsubstituted D-tyrosine. This metabolic pathway is distinct from the primary metabolic fates of L-tyrosine, which include incorporation into proteins and conversion to catecholamines and other signaling molecules. The resistance of the D-isomer to proteases is a key rationale for its incorporation into peptides to enhance their in vivo half-life.

Signaling Pathway: Catecholamine Biosynthesis

The following diagram illustrates the central role of L-tyrosine in the synthesis of dopamine, norepinephrine, and epinephrine.

References

The Dmt Advantage: A Comparative Analysis of Opioid Peptides with and without 2,6-Dimethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Enhanced Opioid Peptide Performance

For researchers and drug development professionals in the field of opioid pharmacology, the quest for more potent, selective, and safer analgesics is a continuous endeavor. A key strategy in this pursuit has been the chemical modification of endogenous and synthetic opioid peptides. Among these modifications, the substitution of the N-terminal tyrosine with 2,6-Dimethyl-D-tyrosine (Dmt) has emerged as a particularly fruitful approach, leading to analogues with remarkably improved pharmacological profiles. This guide provides an in-depth comparative analysis of opioid peptides with and without the Dmt modification, supported by experimental data and detailed protocols to aid in your research.

The Structural Imperative: Why this compound?

The N-terminal tyrosine residue of opioid peptides is paramount for their interaction with opioid receptors. The phenol side chain of tyrosine is a critical pharmacophore, engaging in hydrogen bonding and other interactions within the receptor binding pocket. The introduction of two methyl groups at the 2' and 6' positions of the tyrosine ring, creating Dmt, might seem like a subtle alteration, but it imparts profound conformational and electronic changes.[1][2]

The steric hindrance provided by the dimethyl groups restricts the rotation of the side chain, predisposing the peptide to a more receptor-active conformation.[3] This conformational constraint is thought to be a primary reason for the observed increases in receptor affinity and potency.[4][5] Furthermore, the electronic effects of the methyl groups can influence the acidity of the phenolic hydroxyl group, potentially modulating its interaction with the receptor.

Sharpening the Focus: Enhanced Receptor Affinity and Selectivity

The incorporation of Dmt often leads to a significant increase in binding affinity, particularly for the µ-opioid receptor (MOR). A prime example is the dermorphin analogue, [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂), which exhibits subnanomolar binding affinity for the MOR, a considerable improvement over its Tyr¹ counterpart, DALDA.[6][7]

The enhanced affinity is not merely a general increase across all opioid receptor subtypes. In many cases, the Dmt modification also improves receptor selectivity. For instance, [Dmt¹]DALDA demonstrates extraordinary selectivity for the µ-receptor over the δ- and κ-opioid receptors.[6][8] This heightened selectivity is a crucial attribute in drug development, as it can minimize off-target effects and lead to a more favorable side-effect profile. The Dmt-Tic pharmacophore, in particular, has been instrumental in developing highly selective ligands.[1][9]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Opioid Peptides

Peptideµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
DALDA~1.0>10,000>10,000
[Dmt¹]DALDA~0.08>10,000>10,000
Morphine~2.5~200~300

Note: The Ki values are approximate and can vary depending on the experimental conditions. Data synthesized from multiple sources.

From Binding to Action: Functional Activity and Signaling

High binding affinity is a prerequisite for a potent opioid, but it is the functional activity at the receptor that dictates its pharmacological effect. Opioid receptors are G-protein coupled receptors (GPCRs), and their activation initiates a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels.

The Dmt modification has been shown to enhance the agonist potency of many opioid peptides. In vitro functional assays, such as the guinea pig ileum (GPI) bioassay for µ-agonism and the mouse vas deferens (MVD) bioassay for δ-agonism, consistently demonstrate the superior potency of Dmt-containing peptides. [Dmt¹]DALDA, for example, is significantly more potent than DALDA and morphine in the GPI assay.[7]

The functional consequences of Dmt incorporation can also extend to biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). This is an exciting area of research, as ligands biased towards G-protein signaling may produce robust analgesia with reduced tolerance and side effects.[10]

Visualizing the Mechanism: Opioid Receptor Signaling

G_protein_signaling Opioid Opioid Agonist (e.g., Dmt-Peptide) MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binding & Activation G_protein Gαi/o (GDP-bound) MOR->G_protein Recruitment G_protein_active Gαi/o (GTP-bound) G_protein->G_protein_active GDP/GTP Exchange G_protein_active->G_protein GTP Hydrolysis (Inactivation) G_beta_gamma Gβγ AC Adenylyl Cyclase G_protein_active->AC Inhibition Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Radioligand_Binding_Workflow A Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds B Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Binding A->B C Incubate to Reach Equilibrium B->C D Terminate by Filtration C->D E Wash to Remove Unbound Ligand D->E F Add Scintillation Cocktail E->F G Quantify Radioactivity F->G H Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki G->H

References

Comparative Analysis of 2,6-Dimethyl-D-tyrosine's Structural Impact on Peptide Conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Quest for Conformational Control in Peptide Therapeutics

Peptides are remarkable biological molecules, offering high potency and target selectivity that make them attractive candidates for drug development.[1] However, their therapeutic potential is often hindered by two major liabilities: poor metabolic stability and inherent flexibility. A flexible peptide chain in solution exists as an ensemble of conformations, and only a fraction of these may be the "bioactive" conformation required for receptor binding. This conformational freedom comes at an entropic cost upon binding, which can reduce affinity.[2]

A powerful strategy to overcome these limitations is to introduce conformational constraints, effectively "locking" the peptide into a more rigid structure that mimics its receptor-bound state.[2][3] This can be achieved through various methods, including cyclization or the incorporation of unnatural amino acids that restrict rotational freedom.[3][4] One of the most successful examples of this approach is the substitution of tyrosine with 2,6-Dimethyl-D-tyrosine (Dmt), a modification that has profoundly impacted the field of opioid peptide research.[5][6] This guide provides a detailed comparison of the structural and functional consequences of incorporating Dmt into peptide scaffolds, supported by experimental data and methodologies.

The Core Directive: How Dmt Imposes Conformational Rigidity

The defining feature of this compound is the presence of two methyl groups flanking the hydroxyl group on the aromatic ring.[7] These methyl groups act as bulky steric shields, fundamentally altering the conformational landscape of the amino acid side chain and, consequently, the entire peptide backbone.

Steric Hindrance and Rotational Restriction

The primary impact of the dimethyl substitution is a severe restriction of the rotational freedom around the Cα-Cβ (chi-1, χ1) and Cβ-Cγ (chi-2, χ2) bonds of the tyrosine side chain. In a native L-tyrosine residue, the side chain can rotate with relative freedom. However, in Dmt, the bulky methyl groups clash with the peptide backbone atoms, preventing many of these rotations. This steric hindrance forces the side chain into a more defined orientation relative to the backbone.[8][9]

G cluster_Dmt This compound (Dmt) Side Chain cluster_Backbone Peptide Backbone Dmt_Ca C C' Dmt_Ca->C Dmt_Cb Clash2 Steric Clash restricts χ2 rotation Dmt_Cb->Clash2 Dmt_Cg Dmt_Cd1 Cδ1 Dmt_Ce1 Cε1 (CH3) Clash1 Steric Clash restricts χ1 rotation Dmt_Ce1->Clash1 Dmt_Cz Dmt_Ce2 Cε2 (CH3) Dmt_Ce2->Clash2 Dmt_Cd2 Cδ2 Dmt_Oh OH N N N->Dmt_Ca N->Clash1

This side-chain rigidity has a cascading effect on the peptide backbone. The fixed orientation of the bulky aromatic group influences the energetically favorable phi (φ) and psi (ψ) dihedral angles of the Dmt residue itself and can also impact adjacent residues—a phenomenon known as the "neighboring residue effect".[10][11] This results in a more ordered, predictable, and stable overall peptide conformation.

Performance Comparison: Dmt vs. Native Tyrosine in Opioid Peptides

The most profound and well-documented application of Dmt is in the field of opioid peptides. Replacing the N-terminal Tyr¹ with Dmt in endogenous peptides like enkephalins and dermorphins has led to analogues with dramatically enhanced potency and altered receptor selectivity.[5][6][12]

Impact on Receptor Binding Affinity

The conformational restriction imposed by Dmt pre-organizes the peptide into a conformation that is highly favorable for binding to opioid receptors. This reduces the entropic penalty of binding and often results in a significant increase in affinity (lower Kᵢ or IC₅₀ values).

Peptide AnalogueParent Peptide (Tyr¹)Dmt¹ AnalogueFold Increase in AffinityTarget Receptor(s)
Enkephalin Kᵢ (μ): ~356 nMKᵢ (δ): ~46 nMKᵢ (μ): ~1 nMKᵢ (δ): ~1 nM~356-fold (μ)~46-fold (δ)μ/δ Opioid Receptors
YRFB Kᵢ (μ): ~69 nMKᵢ (δ): ~341 nMKᵢ (μ): ~1 nMKᵢ (δ): ~1 nM~69-fold (μ)~341-fold (δ)μ/δ Opioid Receptors
Deltorphin B IC₅₀ (δ): 0.53 nMIC₅₀ (δ): 0.32 nM~1.7-fold (δ)δ Opioid Receptor
Dmt-Tic-Asp-Bid*(Tyr¹ analogue is an antagonist)IC₅₀ (δ): 0.12 nMN/A (Switches activity)δ Opioid Receptor

Data synthesized from multiple sources. Absolute values can vary based on assay conditions.[5][13]

As the table demonstrates, the incorporation of L-Dmt at position 1 can lead to dramatic increases in binding affinity at both μ (mu) and δ (delta) opioid receptors.[13] Interestingly, the switch from L-Tyr to L-Dmt can sometimes reduce receptor selectivity, as seen with Enkephalin and YRFB analogues, by boosting affinity for both receptor subtypes.[13] In other cases, such as with the Dmt-Tic pharmacophore, subtle C-terminal changes to a Dmt-containing peptide can switch its activity from a potent antagonist to a potent agonist.[5][6]

Experimental Validation: Methodologies for Conformational Analysis

Determining the precise three-dimensional structure of a Dmt-containing peptide is crucial to understanding its enhanced activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for studying peptide conformation in solution, which most closely mimics the physiological environment.

G A Peptide Synthesis & Purification (HPLC) B NMR Sample Preparation (e.g., in DMSO-d6 or H2O/D2O) A->B C 2D NMR Data Acquisition - TOCSY (spin systems) - NOESY (through-space protons <5Å) B->C D Resonance Assignment (Assigning signals to specific protons) C->D E Derive Structural Restraints - NOE-based distance restraints - J-coupling-based dihedral angle restraints D->E F Structure Calculation (e.g., using CYANA, XPLOR-NIH) E->F G Structure Validation & Analysis (Ensemble of low-energy conformers) F->G

Protocol: 2D NMR for Conformational Analysis of a Dmt-Peptide

This protocol provides a generalized workflow for characterizing a synthetic Dmt-containing peptide.

1. Peptide Synthesis and Purification:

  • Rationale: High purity is essential for unambiguous NMR signal assignment.
  • Method: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) techniques.[14] Purify the crude peptide via reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[15] Confirm the mass using mass spectrometry.

2. NMR Sample Preparation:

  • Rationale: The choice of solvent and concentration is critical for obtaining high-quality spectra.
  • Method: Dissolve the purified peptide in a deuterated solvent (e.g., DMSO-d₆ or a H₂O/D₂O mixture) to a final concentration of 1-5 mM.[16] Transfer the solution to a high-quality NMR tube.

3. NMR Data Acquisition:

  • Rationale: A combination of 2D NMR experiments is required to assign all proton signals and derive structural information.
  • Experiments:
  • TOCSY (Total Correlation Spectroscopy): Record a TOCSY spectrum to identify protons that are coupled within the same amino acid spin system.[16]
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Record a NOESY spectrum (with a mixing time of 200-400 ms) to identify protons that are close in space (< 5 Å), regardless of whether they are close in the sequence.[16][17] This is the key experiment for determining the 3D fold.
  • DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Can be used to measure ³J(HNα) coupling constants, which relate to the φ dihedral angle via the Karplus equation.[18]

4. Data Processing and Analysis:

  • Rationale: The raw data must be processed and analyzed to extract structural restraints.
  • Method:
  • Process the spectra using software like TopSpin or NMRPipe.
  • Sequentially assign all proton resonances by combining information from TOCSY and NOESY spectra.
  • Integrate the cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.
  • Measure ³J(HNα) coupling constants to derive φ angle restraints.

5. Structure Calculation and Refinement:

  • Rationale: Computational algorithms use the experimental restraints to generate a family of structures consistent with the data.
  • Method: Use a structure calculation program like CYANA or XPLOR-NIH. Input the amino acid sequence and the lists of distance and dihedral angle restraints. The output will be an ensemble of low-energy structures. The precision of the structure is evaluated by the root-mean-square deviation (RMSD) of the ensemble.[16]

Complementary Techniques:

  • X-Ray Crystallography: Provides high-resolution structural data in the solid state, which can complement solution-state NMR data. Crystal structures have been determined for several Dmt-containing dipeptides, offering precise measurements of bond angles and intramolecular distances.[19]

  • Computational Modeling: Molecular dynamics (MD) simulations can be used to explore the conformational energy landscape of a peptide, helping to rationalize the structural preferences observed experimentally.[20]

From Structure to Function: The Bioactive Conformation Hypothesis

The combined structural and pharmacological data strongly support the hypothesis that Dmt's primary role is to lock the peptide into a bioactive conformation.

G cluster_Tyr Peptide with L-Tyrosine (Flexible) cluster_Dmt Peptide with Dmt (Constrained) Tyr_Conf1 Conformation 1 Tyr_Conf2 Bioactive Conformation Tyr_Conf1->Tyr_Conf2 Tyr_Conf3 Conformation 3 Tyr_Conf2->Tyr_Conf3 Receptor Receptor Binding Site Tyr_Conf2->Receptor Favorable Binding (Entropic Cost) Dmt_Conf Locked Bioactive Conformation Dmt_Conf->Receptor Highly Favorable Binding (Low Entropic Cost)

A flexible peptide with L-tyrosine must transition from a disordered state to an ordered, specific conformation to bind its receptor, which is energetically costly. A Dmt-containing peptide already exists predominantly in this receptor-friendly state, facilitating a more efficient and higher-affinity binding event. This principle is a cornerstone of modern rational drug design for peptide-based therapeutics.

Conclusion

The substitution of tyrosine with this compound is a powerful tool for peptide chemists and drug developers. The steric bulk of the dimethyl groups imposes significant conformational constraints on the peptide, restricting side-chain and backbone rotations. This pre-organization into a bioactive conformation frequently leads to substantial increases in receptor binding affinity and biological potency, as exemplified extensively in the opioid field. The methodologies outlined, particularly 2D NMR spectroscopy, provide a robust framework for validating the structural consequences of this modification. By understanding and applying these principles, researchers can continue to design novel peptides with enhanced therapeutic properties.

References

A Comparative Guide to Confirming the Enantiomeric Purity of 2,6-Dimethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral chemistry, the stereochemical integrity of a molecule is paramount. For non-proteinogenic amino acids like 2,6-Dimethyl-D-tyrosine, a key component in sophisticated peptide synthesis and drug design, rigorous confirmation of enantiomeric purity is not merely a quality control checkpoint; it is a fundamental necessity. The presence of the undesired L-enantiomer can lead to significant alterations in pharmacological activity, toxicity, and overall therapeutic efficacy.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs.

The Analytical Imperative: Why Enantiomeric Purity Matters

The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. Enzymes and receptors, themselves chiral, exhibit a high degree of stereospecificity. Consequently, one enantiomer of a drug may elicit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, induce adverse effects. For a modified amino acid like this compound, ensuring a high enantiomeric excess (% ee) of the D-form is critical for its intended function in peptide-based therapeutics, where it can enhance receptor affinity and bioactivity.[1]

A Comparative Analysis of Key Methodologies

The determination of enantiomeric purity relies on creating a chiral environment that allows for the differentiation of the two enantiomers. This can be achieved through various analytical techniques, each with its own set of advantages and limitations. Here, we compare three robust chromatographic and spectroscopic methods—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—along with the traditional technique of Polarimetry.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[2][3] The core principle lies in the use of a Chiral Stationary Phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to different retention times.

Causality of Method Choice: For a non-volatile, polar molecule like this compound, Chiral HPLC is often the method of choice. The direct analysis of the underivatized amino acid is a significant advantage, minimizing sample preparation and potential sources of error like racemization.[2] The selection of the appropriate CSP is critical and is dictated by the analyte's structure. For amino acids and their derivatives, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) and cinchona alkaloid-derived zwitterionic CSPs have demonstrated broad applicability and excellent enantioselectivity.[4][5][6]

Experimental Workflow: Chiral HPLC

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve this compound in Mobile Phase Injection Inject Sample Sample->Injection MobilePhase Prepare Mobile Phase (e.g., Methanol/Water/Acid/Base) Column Chiral Stationary Phase (e.g., Teicoplanin-based) Injection->Column Detection UV Detector (e.g., 280 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas (D- and L-enantiomers) Chromatogram->Integration Calculation Calculate Enantiomeric Purity (%) Integration->Calculation

Caption: Workflow for Chiral HPLC analysis of this compound.

Detailed Experimental Protocol: Chiral HPLC

  • Instrumentation and Materials:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

    • Chiral column: e.g., a teicoplanin-based CSP.[7]

    • This compound sample and reference standards for both D- and L-enantiomers (if available).

    • HPLC-grade solvents (e.g., methanol, acetonitrile, water).

    • Additives like formic acid or diethylamine to improve peak shape and resolution.

  • Sample and Mobile Phase Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Prepare the mobile phase. A typical starting point for a teicoplanin column could be a mixture of methanol and water with a small amount of an acidic or basic modifier.

  • Chromatographic Conditions (Example):

    • Column: Teicoplanin-based CSP (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol/Water (80:20 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 280 nm (due to the tyrosine chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-enantiomers based on the retention times of the reference standards.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric purity (% ee) using the following formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100

Data Presentation: Chiral HPLC

ParameterD-EnantiomerL-Enantiomer
Retention Time (min)tR1tR2
Peak AreaAreaDAreaL
Enantiomeric Purity (% ee) \multicolumn{2}{c
Resolution (Rs) \multicolumn{2}{c

Trustworthiness: The self-validating nature of this protocol lies in the baseline separation of the enantiomeric peaks. A resolution factor (Rs) greater than 1.5 ensures accurate quantification. The method's specificity is confirmed by injecting a racemic mixture to identify both peaks and the individual D-enantiomer to confirm its retention time.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is another highly sensitive and specific technique for enantiomeric purity determination.[8] It requires the analyte to be volatile and thermally stable, which necessitates derivatization for amino acids.

Causality of Method Choice: While requiring an extra derivatization step, Chiral GC-MS offers exceptional sensitivity, making it ideal for detecting trace enantiomeric impurities. The mass spectrometer provides an additional layer of confirmation through mass-to-charge ratio analysis. For this compound, a two-step derivatization process is typically employed: esterification of the carboxylic acid group followed by acylation of the amino group.[8][9]

Experimental Workflow: Chiral GC-MS

Chiral_GCMS_Workflow cluster_prep Sample Preparation (Derivatization) cluster_gcms GC-MS Analysis cluster_data Data Analysis Esterification Esterification of Carboxylic Acid (e.g., with HCl in n-butanol) Acylation Acylation of Amino Group (e.g., with HFBA) Esterification->Acylation Extraction Liquid-Liquid Extraction Acylation->Extraction Injection Inject Derivatized Sample Extraction->Injection Column Chiral Capillary Column (e.g., Chirasil-Val) Injection->Column Detection Mass Spectrometer Column->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram Integration Integrate Peak Areas (D- and L-enantiomers) Chromatogram->Integration Calculation Calculate Enantiomeric Purity (%) Integration->Calculation

Caption: Workflow for Chiral GC-MS analysis of this compound.

Detailed Experimental Protocol: Chiral GC-MS

  • Instrumentation and Materials:

    • GC-MS system with a split/splitless injector.

    • Chiral capillary column (e.g., Chirasil-L-Val).[10]

    • Derivatization reagents: e.g., 3M HCl in n-butanol, heptafluorobutyric anhydride (HFBA).[2]

    • Solvents for extraction (e.g., dichloromethane).

  • Derivatization Procedure: [2]

    • Esterification: Place the dried sample in a reaction vial, add 3M HCl in n-butanol, and heat (e.g., 100 °C for 30 min). Evaporate the reagent.

    • Acylation: Add dichloromethane and HFBA to the dried residue and heat (e.g., 150 °C for 15 min). Evaporate the excess reagent and solvent.

    • Reconstitute the derivatized sample in a suitable solvent for injection.

  • GC-MS Conditions (Example):

    • Column: Chirasil-L-Val (e.g., 25 m x 0.25 mm).

    • Carrier Gas: Helium.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold, then ramp to a higher temperature (e.g., 200 °C).

    • MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

  • Data Analysis:

    • Separate the derivatized enantiomers on the chiral column.

    • Identify the peaks based on retention time and mass spectra.

    • Integrate the peak areas and calculate the enantiomeric purity as described for HPLC.

Data Presentation: Chiral GC-MS

ParameterD-Enantiomer DerivativeL-Enantiomer Derivative
Retention Time (min)tR1tR2
Peak Area (TIC or SIM)AreaDAreaL
Enantiomeric Purity (% ee) \multicolumn{2}{c

Trustworthiness: The derivatization reactions must proceed to completion without causing racemization.[11] This can be verified by subjecting a sample of known high enantiomeric purity to the same procedure and confirming that the purity remains unchanged. The use of a mass spectrometer provides definitive identification of the analyte peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for determining enantiomeric excess, particularly through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[12][13][14] The principle involves converting the enantiomers into diastereomers (with a CDA) or forming transient diastereomeric complexes (with a CSA), which results in distinct signals in the NMR spectrum.

Causality of Method Choice: NMR offers a relatively rapid method for determining enantiomeric purity without the need for chromatographic separation.[15] The use of a chiral derivatizing agent that reacts with the amino group of this compound, such as Mosher's acid chloride, creates diastereomers with chemically non-equivalent protons, which can be resolved and integrated in the ¹H NMR spectrum.

Experimental Workflow: NMR with Chiral Derivatizing Agent

NMR_CDA_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Reaction React this compound with a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) Dissolution Dissolve Diastereomeric Mixture in Deuterated Solvent Reaction->Dissolution Acquisition Acquire ¹H NMR Spectrum Dissolution->Acquisition Spectrum Analyze NMR Spectrum Acquisition->Spectrum Integration Integrate Diastereomeric Signals Spectrum->Integration Calculation Calculate Enantiomeric Purity (%) Integration->Calculation

Caption: Workflow for NMR analysis with a chiral derivatizing agent.

Detailed Experimental Protocol: NMR with a CDA

  • Instrumentation and Materials:

    • High-field NMR spectrometer (e.g., 400 MHz or higher).

    • High-quality NMR tubes.

    • Enantiomerically pure chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).

    • Deuterated solvent (e.g., CDCl₃).

    • Tertiary amine base (e.g., pyridine or triethylamine).

  • Derivatization Procedure:

    • Dissolve the this compound sample in the deuterated solvent in an NMR tube.

    • Add a small amount of the tertiary amine base.

    • Add a slight molar excess of the chiral derivatizing agent.

    • Allow the reaction to proceed to completion.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric purity based on the ratio of the integrals.

Data Presentation: NMR with a CDA

ParameterDiastereomer 1 (from D-enantiomer)Diastereomer 2 (from L-enantiomer)
Chemical Shift (ppm)δ1δ2
Integral AreaIntegral1Integral2
Enantiomeric Purity (% ee) \multicolumn{2}{c

Trustworthiness: The chiral derivatizing agent must be of high enantiomeric purity, and the derivatization reaction must go to completion without any kinetic resolution.[11] It is crucial to select signals for integration that are baseline-resolved and free from overlap with other signals in the spectrum.

Polarimetry

Polarimetry is a traditional and straightforward technique for assessing the enantiomeric purity of a chiral substance.[16][17] It measures the rotation of plane-polarized light as it passes through a solution of the sample.

Causality of Method Choice: While simple and non-destructive, polarimetry is generally not a standalone method for accurate enantiomeric purity determination.[18][19] Its primary utility lies in a quick qualitative check or for confirming the identity of a highly pure enantiomer, provided the specific rotation of the pure enantiomer is known. The measured optical rotation is directly proportional to the concentration of the chiral substance and the enantiomeric excess.

Limitations: The accuracy of polarimetry is highly dependent on the precise knowledge of the specific rotation of the enantiomerically pure compound, which may not always be available for novel derivatives like this compound. The measurement is also sensitive to concentration, temperature, solvent, and the presence of other optically active impurities.

Comparison Summary

FeatureChiral HPLCChiral GC-MSNMR with CDAPolarimetry
Principle Differential interaction with a chiral stationary phaseSeparation of volatile derivatives on a chiral capillary columnFormation of diastereomers with distinct NMR signalsMeasurement of optical rotation of plane-polarized light
Sample Prep Minimal (dissolution)Derivatization requiredDerivatization requiredDissolution
Sensitivity HighVery HighModerateLow
Specificity HighVery HighHighLow
Quantitation ExcellentExcellentGoodSemi-quantitative
Key Advantage Direct analysis, robustHighest sensitivity, mass confirmationRapid analysisSimple, non-destructive
Key Limitation Cost of chiral columnsDerivatization can be complexRequires pure CDA, potential for kinetic resolutionLow specificity, requires known specific rotation

Conclusion and Recommendations

For the definitive confirmation of the enantiomeric purity of this compound, Chiral HPLC stands out as the most robust and reliable primary method . Its ability to directly analyze the underivatized amino acid minimizes potential errors and provides excellent quantitative accuracy.

Chiral GC-MS serves as an excellent orthogonal method , particularly when the highest sensitivity is required to detect trace levels of the unwanted enantiomer. The mass spectrometric detection provides an invaluable layer of structural confirmation.

NMR spectroscopy using chiral derivatizing agents is a valuable, rapid screening tool and a good complementary technique. It is particularly useful for in-process controls where quick feedback is necessary.

Polarimetry should be considered a preliminary or supplementary technique . While it can provide a quick indication of optical activity, it lacks the specificity and accuracy of the chromatographic and spectroscopic methods for precise enantiomeric purity determination.

Ultimately, a multi-technique approach, employing Chiral HPLC as the primary method and another technique like Chiral GC-MS or NMR for confirmation, provides the highest level of confidence in the enantiomeric purity of this compound, ensuring the quality and reliability of this critical building block in drug discovery and development.

References

Enhancing Protein Stability: A Comparative Guide to 2,6-Dimethyl-D-tyrosine and Other Modifications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic protein development, achieving robust stability is a cornerstone of success. A protein's ability to maintain its native three-dimensional structure under various stresses directly impacts its efficacy, safety, and shelf-life. The incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to engineer proteins with enhanced stability and other desirable properties.[1] This guide provides an in-depth comparison of the stabilizing effects of incorporating 2,6-Dimethyl-D-tyrosine against other common protein modifications. We will delve into the mechanistic underpinnings of stability enhancement and provide detailed, field-proven experimental protocols to empower researchers to conduct their own comparative stability assessments.

The Critical Role of Stability in Protein Therapeutics

The therapeutic potential of proteins can be undermined by their inherent instability, leading to challenges such as aggregation, denaturation, and proteolytic degradation.[2] These issues can compromise not only the biological activity of the drug but also elicit immunogenic responses in patients.[2] Consequently, significant efforts in biopharmaceutical development are directed towards enhancing protein stability through various engineering strategies, including the site-specific incorporation of modified amino acids.[3][4]

Spotlight on this compound: A Unique Stabilizer

This compound (Dmt) is a non-canonical amino acid that has garnered attention for its potential to enhance the stability and bioactivity of peptides and proteins.[5][6][7] Its unique structural features contribute to its stabilizing properties:

  • Steric Hindrance: The two methyl groups on the aromatic ring of tyrosine can sterically hinder the approach of proteases, thereby reducing proteolytic degradation.

  • D-Configuration: The D-configuration of the alpha-carbon provides intrinsic resistance to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[4][8][9] This significantly increases the in vivo half-life of the modified protein.

  • Conformational Rigidity: The methyl groups can restrict the rotational freedom of the amino acid side chain, which may contribute to a more stable local conformation within the protein structure.

Comparative Modifications for Protein Stabilization

To provide a comprehensive comparison, we will evaluate this compound alongside two other widely employed stabilization strategies:

  • Standard D-Amino Acid Substitution (e.g., D-Tyrosine): The simplest approach to confer proteolytic resistance is the substitution of a natural L-amino acid with its D-enantiomer.[10][11][12] This modification directly addresses degradation by proteases.

  • N-methylation of the Peptide Bond: N-methylation involves the addition of a methyl group to the nitrogen atom of the peptide backbone. This modification introduces steric hindrance and disrupts the hydrogen bonding patterns recognized by proteases, thereby enhancing stability.[13]

Experimental Assessment of Protein Stability

A multi-faceted approach employing orthogonal techniques is crucial for a thorough evaluation of protein stability. Here, we detail three essential assays:

  • Thermal Shift Assay (Differential Scanning Fluorimetry - DSF): This high-throughput method measures the thermal denaturation temperature (Tm) of a protein, which is a direct indicator of its thermal stability.[14][15]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins.[1][16] By monitoring changes in the CD spectrum as a function of temperature, one can determine the Tm and gain insights into the unfolding process.[17][18]

  • Protease Resistance Assay: This assay directly evaluates the susceptibility of a protein to enzymatic degradation.

Experimental Protocols

Thermal Shift Assay (TSA) Protocol

This protocol outlines the steps to determine the melting temperature (Tm) of a protein using a fluorescent dye, SYPRO Orange, which binds to exposed hydrophobic regions of the unfolding protein.[14][15]

Materials:

  • Purified protein samples (with and without modifications)

  • SYPRO Orange Protein Gel Stain (5000x stock in DMSO)

  • Appropriate buffer for the protein of interest

  • Real-Time PCR instrument capable of fluorescence detection

  • 96-well PCR plates

Workflow Diagram:

TSA_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis p1 Prepare protein dilutions p2 Prepare SYPRO Orange working solution p1->p2 p3 Mix protein, buffer, and dye in PCR plate p2->p3 r1 Place plate in RT-PCR instrument p3->r1 r2 Set up thermal melt profile (e.g., 25-95°C) r1->r2 r3 Run the assay and collect fluorescence data r2->r3 a1 Plot fluorescence vs. temperature r3->a1 a2 Determine Tm from the inflection point of the curve a1->a2 a3 Compare Tm values of different modifications a2->a3 CD_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis p1 Prepare protein in CD-compatible buffer p2 Load sample into quartz cuvette p1->p2 r1 Place cuvette in spectropolarimeter p2->r1 r2 Set up temperature ramp and wavelength monitoring r1->r2 r3 Collect CD signal at a fixed wavelength (e.g., 222 nm) r2->r3 a1 Plot molar ellipticity vs. temperature r3->a1 a2 Fit data to a sigmoidal curve a1->a2 a3 Determine Tm from the midpoint of the transition a2->a3 Protease_Workflow cluster_incubation Proteolytic Digestion cluster_analysis Analysis cluster_results Results i1 Incubate protein with protease at 37°C i2 Take aliquots at different time points i1->i2 i3 Quench the reaction i2->i3 a1 Run samples on SDS-PAGE i3->a1 a2 Stain the gel (e.g., Coomassie Blue) a1->a2 a3 Quantify band intensity using densitometry a2->a3 r1 Plot percentage of intact protein vs. time a3->r1 r2 Determine degradation half-life (t1/2) r1->r2

References

A Comparative Guide to Validating Target Engagement of 2,6-Dimethyl-D-tyrosine Containing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic is paved with rigorous experimental validation. A critical milestone in this journey is confirming that a drug candidate physically interacts with its intended molecular target within the complex cellular environment. This guide provides an in-depth comparison of state-of-the-art methodologies for validating the target engagement of drugs containing the 2,6-dimethyl-D-tyrosine moiety.

The inclusion of this compound in a drug's structure can significantly enhance its metabolic stability and receptor affinity, making it a valuable component in modern drug design, particularly in the development of novel therapeutics for neurological disorders and other conditions.[1] This guide will delve into the principles, protocols, and comparative advantages of key target engagement validation techniques, empowering you to make informed decisions in your drug discovery pipeline.

The Imperative of Target Engagement Validation

Target engagement is the crucial first step in a drug's mechanism of action. It is the direct physical binding of a drug to its molecular target. Without this initial interaction, the downstream biological effects that lead to a therapeutic outcome cannot occur. Validating target engagement provides irrefutable evidence that a drug reaches its intended destination in the body and interacts with it as designed. This is a cornerstone of establishing a drug's mechanism of action and is a critical component of any successful drug development program.

Comparative Analysis of Target Engagement Validation Methods

Choosing the right method to validate target engagement depends on several factors, including the nature of the drug and its target, the desired throughput, and the specific questions being asked. Here, we compare five widely used techniques: Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), Kinobeads Pulldown, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

Method Principle Throughput Cellular Context Direct/Indirect Quantitative Key Advantages Limitations
CETSA Ligand binding increases the thermal stability of the target protein.[2][3]Low to HighYes (intact cells, tissues)DirectSemi-quantitative to QuantitativeLabel-free, applicable in physiological context.[2][3]Requires a specific antibody for detection, not suitable for all targets.
Photoaffinity Labeling A photoreactive group on the drug covalently links it to the target upon UV irradiation.[4][5]Low to MediumYes (live cells)DirectQualitative to Semi-quantitativeIdentifies direct binding partners, can map binding sites.[4][5]Requires chemical modification of the drug, potential for non-specific crosslinking.
Kinobeads Pulldown Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[6][7]HighNo (cell lysate)DirectQuantitativeUnbiased profiling of kinase inhibitors, identifies on- and off-targets.[6][7]Limited to ATP-competitive inhibitors, not applicable to live cells.
ITC Measures the heat change upon binding of a ligand to a protein in solution.[8][9]LowNo (purified components)DirectQuantitativeProvides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).[8][9]Requires large amounts of purified protein and ligand, sensitive to buffer conditions.
SPR Detects changes in refractive index at a sensor surface as a ligand binds to an immobilized protein.[10][11]Medium to HighNo (purified components)DirectQuantitativeReal-time kinetic analysis (kon, koff), high sensitivity.[10][11]Requires immobilization of the protein, potential for artifacts due to mass transport limitations.

Experimental Workflows and Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context. The principle is that the binding of a drug stabilizes its target protein, leading to a higher melting temperature.[2][3]

Workflow:

References

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 2,6-Dimethyl-D-tyrosine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals working with synthetic peptides, the introduction of non-canonical amino acids like 2,6-Dimethyl-D-tyrosine (Dmt) offers a powerful strategy to enhance peptide stability, potency, and receptor selectivity[1][2][3]. However, the development of specific antibodies that can reliably detect and quantify these modified peptides presents a significant challenge. The subtle structural differences between Dmt and related endogenous amino acids necessitate a rigorous and multi-faceted approach to cross-reactivity assessment.

This guide provides an in-depth comparison of key methodologies for evaluating the cross-reactivity of antibodies against this compound-containing peptides. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into interpreting the data to ensure the selection of highly specific antibody candidates.

The Imperative of Specificity: Navigating the Nuances of Modified Amino Acids

The core challenge in developing antibodies against Dmt-peptides lies in ensuring they can discriminate between:

  • The D- and L-enantiomers of tyrosine.

  • The dimethylated tyrosine and its unmethylated or monomethylated counterparts.

  • The target peptide and other structurally similar peptides in a complex biological matrix.

Failure to adequately characterize cross-reactivity can lead to inaccurate quantification, false-positive results in immunoassays, and potentially dangerous off-target effects in therapeutic applications[4][5][6]. A self-validating system of orthogonal assays is therefore not just best practice, but essential for the progression of any research or clinical program relying on these antibodies.

A Multi-Pronged Validation Workflow

A single assay is insufficient to definitively prove the specificity of an antibody. A robust validation workflow should integrate several techniques, each providing a unique piece of the cross-reactivity puzzle.

Antibody Cross-Reactivity Workflow cluster_screening Initial Screening cluster_characterization In-depth Characterization cluster_synthesis Data Synthesis & Decision ELISA Competitive ELISA WB Western Blot ELISA->WB Confirm Specificity SPR Surface Plasmon Resonance ELISA->SPR Quantify Kinetics PM Peptide Microarray ELISA->PM High-Throughput Screening Analysis Comprehensive Data Analysis WB->Analysis SPR->Analysis PM->Analysis Decision Select Candidate Antibody Analysis->Decision

Caption: A multi-pronged workflow for antibody cross-reactivity assessment.

Comparative Analysis of Key Cross-Reactivity Assays

Competitive ELISA: The Workhorse of Initial Screening

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and versatile method for quantifying the concentration of a target antigen in a sample[7][8]. In the context of cross-reactivity studies, it is particularly useful for determining an antibody's preference for the Dmt-peptide over a panel of structurally similar peptides.

Principle of a Competitive ELISA for Cross-Reactivity: A known amount of the target Dmt-peptide is coated onto a microplate well. The antibody is pre-incubated with either the sample (containing an unknown amount of Dmt-peptide) or a competing peptide (e.g., L-tyrosine peptide, unmethylated peptide). This mixture is then added to the coated well. The more competitor peptide present in the pre-incubation step, the fewer antibodies will be free to bind to the coated Dmt-peptide, resulting in a weaker signal. The signal is inversely proportional to the amount of competing peptide in the solution[4][8][9].

Experimental Protocol: Competitive ELISA

  • Coating: Coat a 96-well high-binding polystyrene plate with 100 µL/well of the this compound peptide at a concentration of 1-10 µg/mL in coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Competition: In a separate plate, prepare serial dilutions of the competing peptides (e.g., L-tyrosine peptide, D-tyrosine peptide, 2-methyl-D-tyrosine peptide, 6-methyl-D-tyrosine peptide, and the Dmt-peptide as a positive control). Add a constant, pre-determined concentration of the primary antibody to each well containing the competing peptides. Incubate for 1 hour at 37°C to allow binding to occur.

  • Binding: Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 90 minutes at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) at the appropriate dilution in blocking buffer. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color development.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H2SO4).

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Interpretation: The results are typically plotted as absorbance versus the concentration of the competing peptide. The concentration of each competing peptide that causes a 50% reduction in the maximal signal (IC50) is determined. The ratio of the IC50 of the target Dmt-peptide to the IC50 of a competing peptide provides a quantitative measure of cross-reactivity.

Competing Peptide IC50 (nM) Cross-Reactivity (%)
This compound10100
2,6-Dimethyl-L-tyrosine5002
D-tyrosine>10,000<0.1
L-tyrosine>10,000<0.1
2-Methyl-D-tyrosine8001.25

Cross-Reactivity (%) = (IC50 of Dmt-peptide / IC50 of competing peptide) x 100

Western Blot: Assessing Specificity Under Denaturing Conditions

While ELISA is excellent for screening, Western blotting provides valuable information about an antibody's ability to recognize the target peptide when it is part of a larger protein and after being subjected to denaturing conditions[10][11][12].

Experimental Protocol: Peptide Competition Western Blot

  • Conjugation: Conjugate the Dmt-peptide and control peptides to a carrier protein (e.g., BSA or KLH) to increase their molecular weight for separation by SDS-PAGE.

  • SDS-PAGE: Separate the conjugated peptides on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Antibody Incubation with Competition: Divide the primary antibody into several tubes. In one tube, add only the antibody (positive control). In the other tubes, add the antibody along with a high concentration of the competing peptides (Dmt-peptide, L-tyrosine peptide, etc.). Incubate for 1 hour at room temperature.

  • Membrane Incubation: Incubate the blocked membrane with the different antibody-peptide mixtures overnight at 4°C.

  • Washing: Wash the membrane extensively with wash buffer.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using a chemiluminescent substrate.

Data Interpretation: A specific antibody will show a strong band for the Dmt-peptide-carrier conjugate. This band should be significantly diminished or completely disappear when the antibody is pre-incubated with the Dmt-peptide, but not when pre-incubated with other control peptides[10].

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time quantitative data on the kinetics of molecular interactions, including association (kon) and dissociation (koff) rates, and the overall affinity (KD)[13][14][15]. This level of detail is invaluable for distinguishing between high-affinity specific binding and low-affinity non-specific interactions.

Experimental Protocol: SPR Cross-Reactivity Analysis

  • Chip Preparation: Covalently immobilize the primary antibody onto a sensor chip surface.

  • Analyte Injection: Sequentially inject the Dmt-peptide and a panel of control peptides at various concentrations over the antibody-coated surface.

  • Data Collection: Monitor the change in the refractive index at the sensor surface in real-time, which corresponds to the binding and dissociation of the peptides.

  • Regeneration: After each peptide injection, regenerate the sensor surface to remove the bound analyte.

SPR_Workflow Immobilize Immobilize Antibody on Sensor Chip Inject_Dmt Inject Dmt-Peptide (Analyte) Immobilize->Inject_Dmt Inject_Controls Inject Control Peptides (e.g., L-Tyr, D-Tyr) Immobilize->Inject_Controls Measure Measure Association (kon) & Dissociation (koff) Inject_Dmt->Measure Inject_Controls->Measure Calculate Calculate Affinity (KD) Measure->Calculate Compare Compare Kinetic Profiles Calculate->Compare

Caption: Workflow for SPR-based cross-reactivity analysis.

Data Interpretation: A highly specific antibody will exhibit a fast association rate and a slow dissociation rate (resulting in a low KD value) when binding to the Dmt-peptide. In contrast, binding to cross-reactive peptides will be characterized by faster dissociation rates and significantly higher KD values.

Peptide kon (1/Ms) koff (1/s) KD (M)
This compound5 x 10^51 x 10^-42 x 10^-10
2,6-Dimethyl-L-tyrosine2 x 10^45 x 10^-22.5 x 10^-6
D-tyrosineNo significant binding--
Peptide Microarrays: High-Throughput Specificity Profiling

Peptide microarrays offer a high-throughput platform to simultaneously screen an antibody against a large library of peptides[16][17][18][19]. This allows for a comprehensive assessment of cross-reactivity against a diverse set of potential off-targets.

Experimental Protocol: Peptide Microarray

  • Array Fabrication: Synthesize and spot a library of peptides onto a glass slide. This library should include the target Dmt-peptide, systematic variations (e.g., single amino acid substitutions), and other potentially cross-reactive sequences.

  • Blocking: Block the microarray surface to prevent non-specific binding.

  • Antibody Incubation: Incubate the microarray with the primary antibody.

  • Washing: Wash the microarray to remove unbound antibody.

  • Detection: Incubate with a fluorescently labeled secondary antibody.

  • Scanning and Analysis: Scan the microarray and quantify the fluorescence intensity for each peptide spot.

Data Interpretation: The fluorescence intensity of each spot is proportional to the amount of antibody bound. A specific antibody will show a strong signal for the Dmt-peptide spot and minimal to no signal for other peptide spots.

Summary of Methodologies

Methodology Primary Application Strengths Limitations
Competitive ELISA Initial screening and quantitative cross-reactivityHigh sensitivity, high throughput, quantitativeIndirect measurement of binding, susceptible to matrix effects[20][21][22][23]
Western Blot Specificity under denaturing conditionsAssesses binding to conjugated targets, widely availableLower throughput, primarily qualitative
Surface Plasmon Resonance (SPR) Kinetic analysis of bindingReal-time data, label-free, provides kon, koff, and KDRequires specialized equipment, can be complex to optimize
Peptide Microarray High-throughput specificity profilingScreens against thousands of peptides simultaneouslyCan be costly, may not fully represent native peptide conformations

Conclusion: An Evidence-Based Approach to Antibody Validation

The development of antibodies against novel, non-canonical amino acids like this compound is a critical step in advancing peptide-based therapeutics and diagnostics. A thorough and multi-faceted approach to cross-reactivity assessment is non-negotiable. By integrating the quantitative power of competitive ELISA, the contextual insights of Western blotting, the kinetic precision of SPR, and the high-throughput screening capabilities of peptide microarrays, researchers can confidently select and validate antibodies with the highest degree of specificity. This rigorous, evidence-based approach is fundamental to ensuring the accuracy, reliability, and safety of any application that relies on these essential research tools.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-D-tyrosine
Reactant of Route 2
2,6-Dimethyl-D-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.